molecular formula C7H8N2O2 B1363393 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 6433-99-4

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No.: B1363393
CAS No.: 6433-99-4
M. Wt: 152.15 g/mol
InChI Key: QASWUZCGTOFYBR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS 6433-99-4) is a high-purity chemical compound supplied for laboratory research purposes. This pyridine derivative, with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol, is presented as a solid powder . It is a key synthetic intermediate in organic and medicinal chemistry, belonging to the class of 2-pyridone compounds. This structure is a core scaffold in various biologically active molecules and is closely related to metabolites like N1-Methyl-2-pyridone-5-carboxamide, which is a product of NAD (nicotinamide adenine dinucleotide) degradation and is studied in metabolomics . As a building block, researchers can utilize this compound to develop novel substances for pharmaceutical and life sciences applications . This product is intended for research purposes only and is not intended for human therapeutic, diagnostic, or veterinary use. Request a quote for pricing and availability on bulk and custom synthesis requests.

Properties

IUPAC Name

1-methyl-2-oxopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASWUZCGTOFYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356221
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6433-99-4
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide: Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a molecule of significant interest within the field of medicinal chemistry. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its structural motifs—the N-methyl-2-pyridone core and the carboxamide functional group—are hallmarks of a class of compounds with rich and diverse pharmacological history. This guide will therefore situate the compound within the broader context of 2-pyridone and dihydropyridine research, detailing its probable synthetic pathways, and exploring its potential biological significance based on the activities of closely related analogues. We will delve into the scientific rationale behind the synthesis of such molecules, providing detailed experimental protocols and conceptual frameworks relevant to drug discovery and development.

Introduction: The Privileged 2-Pyridone Scaffold

The 2-pyridone ring is a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility has rendered 2-pyridone derivatives the subject of intense investigation for decades, leading to the development of numerous therapeutic agents. The unique electronic properties of the 2-pyridone moiety, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding capabilities.

This compound can be conceptualized as a deliberately designed molecule, leveraging the established biological importance of the 2-pyridone core. The addition of a carboxamide group at the 4-position introduces another key functional group known for its role in mediating interactions with biological macromolecules, often through hydrogen bonding. The N-methylation prevents tautomerization and locks the molecule in the pyridone form, which can be crucial for specific receptor interactions.

Historical Context and the Genesis of a Scaffold

A direct timeline for the discovery of this compound is not readily apparent from a survey of seminal literature. Its emergence is likely intertwined with the broader exploration of pyridone and dihydropyridine derivatives as potential therapeutic agents. The history of these larger chemical families provides the essential context for understanding the rationale behind the synthesis of this specific molecule.

The journey of pyridone chemistry began with early explorations into the derivatives of pyridine. Over time, the unique properties of the oxidized forms, the pyridones, garnered significant attention. Research into dihydropyridines, for instance, famously led to the discovery of a major class of calcium channel blockers used in the treatment of hypertension.

More specifically, the investigation of N-methyl-2-pyridone carboxamides has been notable in the context of metabolic studies. For example, N-methyl-2-pyridone-5-carboxamide (2PY) is a well-documented metabolite of nicotinamide (a form of vitamin B3). Initially considered a uremic toxin due to its accumulation in patients with chronic kidney disease, recent studies have suggested that 2PY may possess anti-fibrotic and anti-inflammatory properties.[1][2][3] This dual role of a closely related isomer highlights the nuanced and potent biological activities that this class of compounds can exhibit.

The synthesis of this compound was likely a logical step in the systematic exploration of the chemical space around the N-methyl-2-pyridone core, driven by the desire to modulate the pharmacological properties observed in related molecules.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of this compound can be logically approached as a two-stage process: first, the synthesis of the precursor, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, followed by the conversion of the carboxylic acid to the primary amide.

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. While various methods for the synthesis of substituted pyridones exist, a common and effective strategy involves the cyclization of a suitable open-chain precursor.

Conceptual Workflow for Carboxylic Acid Precursor Synthesis

G A Starting Materials (e.g., β-ketoester and an amine) B Condensation Reaction to form an enamine A->B C Cyclization (e.g., via Michael addition) B->C D Methylation of the nitrogen atom C->D E Hydrolysis of an ester group D->E F 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid E->F

Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol (Illustrative)

  • Step 1: Synthesis of a Dihydropyridone Ester. A multi-component reaction, such as a variation of the Hantzsch synthesis, can be employed. This would typically involve the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia or a primary amine, followed by oxidation to the pyridone.

  • Step 2: N-Methylation. The nitrogen of the pyridone ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).

  • Step 3: Ester Hydrolysis. The ester group at the 4-position is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to precipitate the carboxylic acid.

Conversion of Carboxylic Acid to Carboxamide

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. Several reliable methods are available.

Methodology for Amidation

G cluster_0 Amidation Pathway Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) Carboxylic Acid->Activated Intermediate Activation Step (e.g., SOCl₂, DCC) Carboxamide Carboxamide Activated Intermediate->Carboxamide Nucleophilic Attack (Ammonia)

Caption: General pathway for the conversion of a carboxylic acid to a carboxamide.

Detailed Experimental Protocol: Acyl Chloride Method

  • Step 1: Formation of the Acyl Chloride. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or with a catalytic amount of DMF. The reaction is typically carried out at room temperature or with gentle heating. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Step 2: Reaction with Ammonia. The resulting crude acyl chloride is dissolved in an inert solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of ammonia (either aqueous or in an organic solvent like methanol) is then added dropwise. The reaction is usually rapid and exothermic. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.

  • Step 3: Work-up and Purification. The reaction mixture is typically washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary (Hypothetical)

StepReactantsReagentsConditionsYield (%)Purity (%)
N-Methylation 2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl esterMethyl Iodide, K₂CO₃Acetone, reflux85-95>98
Hydrolysis 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl esterNaOH (aq)Ethanol/Water, reflux90-98>99
Amidation 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidSOCl₂, NH₃ (aq)DCM, 0°C to RT75-85>98

Physicochemical Properties and Structural Elucidation

The structure of this compound can be unequivocally confirmed using a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the pyridone and the amide, as well as the N-H stretches of the primary amide.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

Putative Biological and Pharmacological Significance

While specific pharmacological data for this compound is not extensively reported, its structural features allow for informed speculation about its potential biological activities. The broader class of 2-pyridone and dihydropyridine derivatives has been investigated for a wide range of therapeutic applications.

Potential Therapeutic Areas of Interest

  • Antiviral Activity: The dihydropyridine scaffold is a component of some HIV integrase inhibitors.

  • Anticancer Activity: Numerous pyridone derivatives have been shown to possess antiproliferative effects through various mechanisms.

  • Anti-inflammatory and Anti-fibrotic Effects: As observed with the related metabolite 2PY, there is potential for activity in inflammatory and fibrotic conditions.[2]

  • Central Nervous System (CNS) Activity: The ability of small, relatively polar molecules to cross the blood-brain barrier makes this class of compounds interesting for neurological targets.

Hypothesized Mechanism of Action

The biological activity of this compound would likely be mediated by its ability to interact with specific protein targets. The pyridone and carboxamide moieties provide key hydrogen bonding donors and acceptors, which could facilitate binding to the active site of an enzyme or a receptor. The overall shape and electronic distribution of the molecule would determine its specificity and potency.

Signaling Pathway Diagram (Hypothetical)

G Compound This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Compound->Target_Protein Binding and Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response

Caption: A generalized signaling pathway potentially modulated by the compound.

Future Directions and Conclusion

This compound represents a molecule of interest at the intersection of established pharmacophores. While its specific history is not well-delineated, the scientific principles guiding its design and synthesis are well-established within the field of medicinal chemistry.

Future research should focus on a comprehensive evaluation of its biological activity profile. High-throughput screening against a diverse panel of biological targets could uncover novel therapeutic applications. Further derivatization of the core structure could also lead to the optimization of potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS Number 6433-99-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Document: Information in the public domain regarding the specific synthesis, spectral characterization, and biological activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is limited. This guide, therefore, leverages data from structurally analogous compounds to provide a comprehensive overview of its likely characteristics and potential applications. All inferred information is clearly indicated.

Introduction

This compound is a heterocyclic compound belonging to the dihydropyridine class of molecules. Dihydropyridines are a well-established and significant scaffold in medicinal chemistry, most notably for their potent calcium channel blocking activity, which has led to their widespread use in the treatment of cardiovascular diseases. The subject of this guide, with its specific substitution pattern, presents a unique chemical entity with potential for exploration in various therapeutic areas. This document aims to provide a detailed technical overview for researchers and drug development professionals interested in this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 6433-99-4[1]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Purity Typically ≥95% from commercial suppliers[1]
Appearance Likely a solidInferred
Solubility Expected to have some solubility in polar organic solvents like DMSO and methanol.Inferred

Synthesis and Characterization

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar dihydropyridine derivatives. One such inferred approach is a modification of the Hantzsch pyridine synthesis.

Inferred Synthetic Protocol

This proposed multi-step synthesis starts from readily available precursors.

Step 1: Synthesis of the Ethyl Acetoacetate Derivative

  • Reaction: Condensation of ethyl cyanoacetate with an appropriate methylating agent in the presence of a base.

  • Rationale: This step introduces the methyl group that will ultimately be at the N1 position of the dihydropyridine ring.

Step 2: Cyclocondensation to form the Dihydropyridine Ring

  • Reaction: A one-pot reaction involving the product from Step 1, an aldehyde (such as formaldehyde or a synthetic equivalent), and a source of ammonia (e.g., ammonium acetate).

  • Rationale: This is the core ring-forming reaction, establishing the dihydropyridine scaffold. The choice of aldehyde and other reactants is crucial for achieving the desired substitution pattern.

Step 3: Amidation of the Carboxylate

  • Reaction: Conversion of the ester group at the 4-position to a carboxamide. This can be achieved by hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., with thionyl chloride or a carbodiimide) and reaction with ammonia.

  • Rationale: This final step installs the desired carboxamide functionality.

Proposed Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Proposed analytical workflow for the characterization of this compound.

Potential Biological Activity and Applications

The biological activity of this compound has not been explicitly reported. However, the dihydropyridine scaffold is a well-known pharmacophore, suggesting several potential avenues for investigation.

Calcium Channel Modulation

The most prominent biological activity of dihydropyridines is their ability to block L-type calcium channels.[3] This action leads to vasodilation and is the basis for their use in treating hypertension and angina. While the specific substitution pattern of the target compound will determine its activity and selectivity, it is a prime candidate for screening as a calcium channel modulator.

Anticancer Activity

Recent research has explored the potential of various dihydropyridine derivatives as anticancer agents. Some studies have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. The mechanism of action is often multifactorial and can involve the modulation of different signaling pathways.

Other Potential Applications

The versatility of the dihydropyridine scaffold has led to its investigation in a range of other therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.

G DHP 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide Ca_Channel L-type Calcium Channels DHP->Ca_Channel Inhibition (inferred) Cancer_Cells Cancer Cell Proliferation DHP->Cancer_Cells Inhibition (inferred) Vasodilation Vasodilation Ca_Channel->Vasodilation Leads to Hypertension Hypertension Treatment Vasodilation->Hypertension Application Antiproliferative Antiproliferative Effects Cancer_Cells->Antiproliferative Results in Anticancer Potential Anticancer Agent Antiproliferative->Anticancer Application

Caption: Inferred potential mechanisms of action and therapeutic applications.

Safety and Handling

Specific safety and handling data for this compound is not available. The following recommendations are based on general laboratory safety practices for handling novel chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions

The limited available information on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

  • Development of a robust and scalable synthetic route.

  • Comprehensive spectral and physicochemical characterization.

  • Screening for biological activity, particularly as a calcium channel modulator and an anticancer agent.

  • In-depth investigation of its mechanism of action if biological activity is confirmed.

Conclusion

This compound represents an intriguing yet underexplored molecule within the well-established dihydropyridine class. While specific data remains scarce, its structural features suggest a high potential for biological activity. This guide provides a foundational understanding based on inferred properties and plausible synthetic and analytical approaches, serving as a valuable resource for researchers poised to unlock the full potential of this compound.

References

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its core structure, a dihydropyridine ring, is a privileged scaffold found in numerous biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity.

  • IUPAC Name: 1-methyl-2-oxopyridine-4-carboxamide

  • CAS Number: 6433-99-4[2]

  • Molecular Formula: C₇H₈N₂O₂[2]

  • Molecular Weight: 152.15 g/mol [2]

  • Canonical SMILES: CN1C=CC(=CC1=O)C(=O)N

  • InChI: InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)

The structure features a dihydropyridine ring N-methylated at position 1 and bearing an oxo group at position 2. A carboxamide functional group is attached at the 4th position, which is crucial for its potential hydrogen bonding interactions and biological activity.

Physicochemical Properties

While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational predictions. The properties of its corresponding carboxylic acid (CAS 33972-97-3) and methyl ester (CAS 20845-23-2) provide a valuable reference point.[3][4][5]

PropertyValue (Predicted/Inferred)Source/Analogy
Melting Point >260 °CBased on the high melting point of the analogous carboxylic acid.[3]
Boiling Point 329.6±35.0 °CPredicted for the analogous carboxylic acid.[3]
Solubility Expected to have good solubility in polar organic solvents and moderate aqueous solubility.The presence of the amide group enhances polarity and hydrogen bonding potential compared to the ester.
pKa ~2.75±0.20Based on the predicted pKa of the analogous carboxylic acid.[6]
LogP < 0.17Inferred to be lower than the methyl ester analog due to the increased polarity of the amide group.[6]

Synthesis of this compound

A robust synthesis of the target compound can be achieved through standard amide formation reactions starting from either 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid or its methyl ester. The choice of starting material often depends on commercial availability and cost.

Synthesis from Carboxylic Acid

This is a classic amide bond formation reaction. The carboxylic acid is first activated to a more reactive species to facilitate the reaction with ammonia.

G cluster_0 Synthesis from Carboxylic Acid start 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid activation Activation with SOCl₂ or DCC start->activation Step 1 intermediate Acyl Chloride or Activated Ester activation->intermediate amination Reaction with Ammonia intermediate->amination Step 2 product This compound amination->product

Synthesis workflow from the corresponding carboxylic acid.

Experimental Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[7]

    • Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂).[8]

  • Amidation:

    • To the activated carboxylic acid solution, add a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution.

    • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • The filtrate is washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The activation of the carboxylic acid is necessary because the direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures to drive off water and is often inefficient.[8]

  • DCC is a common and effective coupling agent that facilitates amide bond formation under mild conditions.[7]

  • Thionyl chloride provides a highly reactive acyl chloride intermediate, leading to a rapid and often high-yielding reaction with ammonia.

Synthesis from Methyl Ester (Aminolysis)

The direct reaction of an ester with ammonia or an amine to form an amide is known as aminolysis. This reaction can be slower than the acid chloride route but avoids the use of harsh reagents like thionyl chloride.

G cluster_1 Synthesis via Aminolysis start_ester Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate aminolysis Aminolysis with Ammonia start_ester->aminolysis product_amide This compound aminolysis->product_amide byproduct Methanol aminolysis->byproduct

Synthesis workflow via aminolysis of the methyl ester.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1 equivalent) in a suitable solvent, such as methanol or a high-boiling point polar aprotic solvent.

  • Aminolysis:

    • Add a concentrated solution of ammonia in methanol or introduce ammonia gas into the reaction vessel.

    • The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress can be monitored by techniques like HPLC or TLC.

  • Work-up and Purification:

    • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

    • The resulting crude product is then purified by recrystallization from an appropriate solvent system or by column chromatography.

Trustworthiness of the Protocols:

These proposed synthetic routes are based on fundamental and widely practiced organic chemistry transformations for amide synthesis.[8][9] The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for this particular substrate, a standard practice in chemical synthesis.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • N-CH₃: A singlet peak is expected around 3.5-4.0 ppm for the methyl group attached to the nitrogen.

    • Aromatic Protons: The protons on the dihydropyridine ring will appear as doublets or multiplets in the aromatic region (around 6.0-8.0 ppm).

    • -CONH₂: The amide protons will likely appear as two broad singlets in the downfield region (typically > 7.0 ppm), which are exchangeable with D₂O.

  • ¹³C NMR:

    • C=O (amide): A peak is expected in the range of 165-175 ppm.

    • C=O (ring): Another carbonyl peak from the pyridone ring should be present, likely in a similar region.

    • Aromatic Carbons: Peaks for the carbons of the dihydropyridine ring will be in the aromatic region (around 100-150 ppm).

    • N-CH₃: The N-methyl carbon will appear as a peak in the aliphatic region, typically around 30-40 ppm.

  • IR Spectroscopy:

    • N-H stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the primary amide.

    • C=O stretch (amide): A strong absorption band around 1640-1690 cm⁻¹ (Amide I band).

    • C=O stretch (ring): A strong absorption for the pyridone carbonyl.

    • N-H bend: An absorption around 1600-1650 cm⁻¹ (Amide II band).

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 152.15.

    • Characteristic fragmentation patterns would likely involve the loss of the carboxamide group.

Potential Biological Activity and Applications

The dihydropyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown a wide range of biological activities.

  • Antimicrobial and Antifungal Activity: Several dihydropyridine derivatives have been reported to possess antimicrobial and antifungal properties.[10]

  • Anticancer Activity: The 2-oxo-1,2-dihydropyridine moiety is found in compounds that have been investigated for their antiproliferative effects against various cancer cell lines.[4] Modifications to the core structure can lead to potent anticancer agents.

  • Enzyme Inhibition: Certain dihydropyridine derivatives have been identified as inhibitors of enzymes such as EZH2, which is a target in oncology.[11]

  • Calcium Channel Modulation: While the classic dihydropyridine calcium channel blockers have a different substitution pattern, the inherent scaffold suggests that novel derivatives could be explored for their effects on ion channels.[12]

The biological activity of this compound itself has not been extensively reported. However, its structural similarity to other biologically active dihydropyridines makes it a compelling candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

G cluster_2 Potential Biological Activities of Dihydropyridine Core core This compound antimicrobial Antimicrobial Activity core->antimicrobial anticancer Anticancer Activity core->anticancer enzyme_inhibition Enzyme Inhibition core->enzyme_inhibition ion_channel Ion Channel Modulation core->ion_channel

References

Theoretical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary

This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data, this document focuses on its predicted physicochemical properties, theoretical spectroscopic profile, and a detailed workflow for its computational characterization. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies to facilitate further investigation and application of this molecule.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and structure. This compound is a derivative of a pyridone core, a scaffold present in numerous biologically active compounds.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below, providing a standardized basis for its reference in databases and literature.

PropertyValueSource
CAS Number 6433-99-4[]
Molecular Formula C₇H₈N₂O₂[]
Molecular Weight 152.15 g/mol []
Canonical SMILES CN1C=CC(=CC1=O)C(=O)N[]
InChI InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)[]
Two-Dimensional Structure

The structural arrangement of this compound is depicted below. The molecule consists of a central 1,2-dihydropyridin-2-one ring, substituted with a methyl group on the nitrogen atom (N1) and a carboxamide group at the C4 position.

2D Structure of the Topic Compound

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's physicochemical properties. These parameters are crucial for predicting its behavior in various environments, including its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in a drug development context.

Computed PropertyPredicted ValueDescription
XLogP3 -1.1A measure of lipophilicity. The negative value suggests high hydrophilicity.
Hydrogen Bond Donors 1The primary amide (-NH₂) group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The two carbonyl oxygens and the ring nitrogen can accept hydrogen bonds.
Rotatable Bond Count 1The C-C bond between the ring and the carboxamide group allows for rotation.
Topological Polar Surface Area (TPSA) 67.9 ŲIndicates the surface area occupied by polar atoms, suggesting good potential for cell membrane permeability.

Note: These properties are computationally derived and await experimental validation.

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known functional groups of this compound, the following spectral characteristics are anticipated.

Proton NMR (¹H NMR)
  • Amide Protons (-CONH₂): A broad singlet is expected around 7.0-8.5 ppm, which may exchange with D₂O.

  • Aromatic/Vinyl Protons: Three distinct signals are expected for the protons on the pyridone ring, likely appearing as doublets or singlets in the 6.0-8.0 ppm range.

  • N-Methyl Protons (-NCH₃): A sharp singlet corresponding to the three methyl protons is anticipated around 3.5-4.0 ppm.

Carbon-13 NMR (¹³C NMR)
  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region (160-180 ppm) for the ring and amide carbonyls.

  • Ring Carbons: Four signals are expected for the sp² hybridized carbons of the pyridone ring, typically in the 100-150 ppm range.

  • N-Methyl Carbon (-NCH₃): A signal in the aliphatic region, likely around 30-40 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A pair of sharp peaks around 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=O Stretch: Strong, sharp absorptions are expected around 1650-1700 cm⁻¹ for the two carbonyl groups.

  • N-H Bend: A band around 1600-1650 cm⁻¹ from the amide N-H bending vibration.

Computational Chemistry Workflow for In-Depth Analysis

To move beyond basic predictions and gain a deeper understanding of the molecule's electronic structure and reactivity, a robust computational chemistry workflow is necessary. Density Functional Theory (DFT) is the methodology of choice for this purpose, offering an excellent balance of accuracy and computational cost.

Rationale for Computational Analysis

The objective is to model the molecule's ground state geometry, electronic distribution, and orbital energies. This information is invaluable for predicting reactivity, stability, and potential intermolecular interactions. A functional like B3LYP combined with a basis set such as 6-31G(d,p) provides a reliable standard for this class of organic molecules.

Recommended Computational Protocol

This protocol outlines the standard steps for a thorough theoretical characterization.

  • Initial Structure Generation:

    • Construct the 3D coordinates of the molecule using a molecular builder.

    • Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)).

    • Validation: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To understand the molecule's electronic properties and kinetic stability.

    • Method: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates likely sites for electron donation (HOMO) and acceptance (LUMO).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Method: Calculate the MEP and map it onto the molecule's electron density surface.

    • Interpretation: Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack.

The following diagram illustrates this proposed workflow.

G cluster_input Input Generation cluster_dft DFT Calculations (B3LYP/6-31G(d,p)) cluster_analysis Property Analysis cluster_output Outputs start 1. 3D Structure Generation mm_opt 2. Molecular Mechanics Optimization start->mm_opt geom_opt 3. Geometry Optimization mm_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc Confirm minimum energy fmo 5. FMO Analysis (HOMO/LUMO) freq_calc->fmo mep 6. MEP Mapping freq_calc->mep reactivity Reactivity Profile fmo->reactivity stability Kinetic Stability fmo->stability mep->reactivity interactions Intermolecular Interactions mep->interactions

Computational Chemistry Workflow

Conclusion

This compound presents a hydrophilic scaffold with multiple sites for hydrogen bonding. While experimental characterization remains a crucial next step, the theoretical and computational data outlined in this guide provide a robust foundation for future research. The proposed computational workflow offers a clear path to elucidating its electronic structure and reactivity profile, which can accelerate its evaluation in drug discovery programs and materials science applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including synonyms and key properties, and outlines a robust synthetic pathway for its preparation. Furthermore, it explores the landscape of related pyridone and dihydropyridine derivatives, summarizing their known biological activities and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the structure-activity relationships within this class of compounds and providing detailed experimental methodologies.

Introduction: The Pyridinone Scaffold in Drug Discovery

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. Derivatives of 2-pyridone have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties. Notably, several small molecule inhibitors targeting key enzymes in disease pathways, such as EZH2 in oncology, incorporate the pyridone core.[1] The focus of this guide, this compound, represents a specific embodiment of this versatile scaffold, meriting detailed investigation for its potential as a novel therapeutic agent.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the known identifiers and calculated properties of this compound and its closely related structural analog, N1-Methyl-4-pyridone-3-carboxamide.

Table 1: Chemical Identifiers and Synonyms

PropertyThis compoundN1-Methyl-4-pyridone-3-carboxamide
IUPAC Name This compound1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide[2]
Synonyms N/A4PY, 5-aminocarbonyl-1-methyl-4(1H)-pyridone[3][4]
CAS Number 6433-99-4769-49-3[2]
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol 152.153 g/mol [2]

Table 2: Physicochemical Properties

PropertyValue (Predicted for Analogs)Source
logP -0.56ChemAxon[4]
Water Solubility 115 g/LALOGPS[4]
pKa (Strongest Acidic) 15.73ChemAxon[4]
pKa (Strongest Basic) 0.39ChemAxon[4]
Hydrogen Bond Donors 1ChemAxon[4]
Hydrogen Bond Acceptors 3ChemAxon[4]
Polar Surface Area 63.4 ŲChemAxon[4]

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process: the preparation of the corresponding carboxylic acid precursor, followed by its conversion to the primary amide.

Synthetic Strategy

The proposed synthetic route leverages established methodologies for the formation of the pyridone core and subsequent functional group transformations.

Synthesis_Workflow Start 4-Chloronicotinic Acid Step1 Esterification & Methoxylation Start->Step1 MeOH, AcCl Intermediate1 Methyl 4-methoxynicotinate Step1->Intermediate1 Step2 N-Methylation Intermediate1->Step2 MeI Intermediate2 1-Methyl-4-methoxy-2-oxo-1,2- dihydropyridine-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 NaOH (aq) Precursor 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carboxylic Acid Step3->Precursor Step4 Amidation Precursor->Step4 Coupling Agent, NH₃ or NH₄Cl Product 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carboxamide Step4->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a viable pathway to the target molecule.

Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (Precursor)

This procedure is adapted from the synthesis of related pyridone carboxylic acids.[5][6]

  • Esterification and Methoxylation of 4-Chloronicotinic Acid: To a solution of 4-chloronicotinic acid in anhydrous methanol, add acetyl chloride dropwise at 0°C. Reflux the mixture overnight. After cooling, concentrate the solution under reduced pressure. Dissolve the crude product in a saturated sodium bicarbonate solution and extract with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-methoxynicotinate.

  • N-Methylation: React the methyl 4-methoxynicotinate with methyl iodide. The reaction can be performed neat or in a suitable solvent like acetone.[5] Heating may be required to drive the reaction to completion.

  • Hydrolysis to the Carboxylic Acid: The resulting N-methylated intermediate is then hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the desired 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The product can be purified by recrystallization.

Protocol 2: Conversion of the Carboxylic Acid to this compound

This protocol utilizes a standard peptide coupling agent for the amidation reaction.

  • Activation of the Carboxylic Acid: Dissolve 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like 1-Hydroxybenzotriazole (HOBt).

  • Amidation: To the activated carboxylic acid solution, add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography or recrystallization to yield the final this compound.

Characterization

Table 3: Analytical Data for 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide [7]

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H, NH), 6.45 (d, J=7.2 Hz, 1H, H5), 6.12 (d, J=7.2 Hz, 1H, H6), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, CONH₂)
¹³C NMR δ 170.2 (C=O), 165.8 (CONH₂), 145.1 (C2), 128.7 (C4), 115.3 (C5), 110.4 (C6), 20.1 (CH₃)

Related Compounds and Their Biological Activities

The biological activity of this compound has not been extensively reported. However, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Related_Compounds cluster_pyridones Pyridone Derivatives cluster_dihydropyridines Dihydropyridine Derivatives Target 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carboxamide N1_Methyl_4_pyridone_3_carboxamide N1-Methyl-4-pyridone-3-carboxamide Target->N1_Methyl_4_pyridone_3_carboxamide Isomer Pirfenidone Pirfenidone Target->Pirfenidone Structural Analog EZH2_Inhibitors Pyridone-based EZH2 Inhibitors Target->EZH2_Inhibitors Shared Scaffold Dihydropyrimidine_derivatives Dihydropyrimidine Derivatives Target->Dihydropyrimidine_derivatives Related Heterocycle

Caption: Structural relationships between the target compound and related bioactive molecules.

N1-Methyl-4-pyridone-3-carboxamide

This isomer of the target compound is a known human metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD).[3] It is classified as a uremic toxin, and elevated levels have been associated with an increased risk of cardiovascular disease.[2] Its biological activity is primarily linked to its role in nicotinate and nicotinamide metabolism.[3]

Pirfenidone and its Derivatives

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved anti-fibrotic drug. Numerous derivatives have been synthesized and evaluated for their anti-fibrotic and anti-inflammatory activities. These studies provide a strong rationale for investigating the potential of this compound in these therapeutic areas.

Pyridone-Based EZH2 Inhibitors

A significant number of potent and selective inhibitors of EZH2, a key enzyme in epigenetic regulation and a target in oncology, share a common pyridone core.[1] This highlights the potential of the 1-methyl-2-oxo-1,2-dihydropyridine scaffold to be further elaborated into potent enzyme inhibitors.

Dihydropyrimidine Derivatives

Structurally similar dihydropyrimidine derivatives have been reported to exhibit a range of biological activities, including antidiabetic and antimicrobial properties.[8] This suggests that the dihydropyridine core of the target compound may also confer interesting biological properties.

Future Directions and Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Based on the analysis of its structure and the activities of related compounds, future research could fruitfully explore its potential as an anti-inflammatory, anti-fibrotic, or anti-cancer agent. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further biological evaluation. Detailed in vitro and in vivo studies are warranted to elucidate its specific mechanism of action and to assess its therapeutic potential. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of the pyridinone scaffold for the development of novel therapeutics.

References

The Multifaceted Biological Activities of 1,4-Dihydropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Blockbuster Calcium Channel Blockers

For decades, the 1,4-dihydropyridine (DHP) scaffold has been a cornerstone in cardiovascular medicine, with blockbuster drugs like nifedipine and amlodipine defining its therapeutic landscape.[1][2][3] However, to confine our understanding of this remarkable heterocyclic core to its calcium channel blocking activity would be to overlook a vast and burgeoning field of pharmacological potential.[4][5][6][7] This in-depth technical guide moves beyond the well-trodden path, offering researchers, scientists, and drug development professionals a comprehensive exploration of the diverse biological activities of 1,4-dihydropyridine derivatives. We will delve into their multifaceted mechanisms of action, from anticancer and antimicrobial to antioxidant effects, and provide a practical framework for their synthesis and biological evaluation. Our focus will be on the "why" behind the "how," providing not just protocols but the scientific rationale that underpins experimental design, empowering you to unlock the full therapeutic promise of this privileged structure.[2]

The Chemical Versatility of the 1,4-Dihydropyridine Core: A Foundation for Diverse Bioactivity

The Hantzsch synthesis, first reported in 1881, remains a fundamental and versatile method for the creation of the 1,4-dihydropyridine ring.[8][9] This one-pot multicomponent reaction, typically involving an aldehyde, a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate), allows for the facile introduction of a wide array of substituents at various positions of the DHP ring.[8][9][10] This inherent synthetic tractability is the very source of the DHP scaffold's diverse biological activities. The ability to readily modify the substituents at the C2, C3, C4, C5, and C6 positions, as well as the N1 position, allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby influencing receptor binding and biological response.[11][12]

A generalized scheme for the Hantzsch synthesis is presented below:

Hantzsch_Synthesis Aldehyde Aldehyde (R1-CHO) Intermediate2 α,β-Unsaturated Carbonyl Aldehyde->Intermediate2 BetaKetoester1 β-Ketoester (R2-CO-CH2-COOR3) BetaKetoester1->Intermediate2 BetaKetoester2 β-Ketoester (R2-CO-CH2-COOR3) Intermediate1 Enamine BetaKetoester2->Intermediate1 Ammonia Ammonia (NH3) Ammonia->Intermediate1 DHP 1,4-Dihydropyridine Derivative Intermediate1->DHP Intermediate2->DHP

Figure 1: Generalized Hantzsch synthesis of 1,4-dihydropyridine derivatives.

The Spectrum of Biological Activities: From Ion Channels to Intracellular Targets

While the blockade of L-type calcium channels remains the most prominent biological activity of DHPs, extensive research has unveiled a much broader pharmacological scope.[2][13][14][15] This section will explore the key therapeutic areas where DHP derivatives have shown significant promise.

Calcium Channel Modulation: The Archetypal Activity

The primary mechanism of action for classic DHP antihypertensive agents is the blockade of L-type voltage-gated calcium channels (CaV1).[2][3] These channels are crucial for regulating calcium influx into smooth muscle cells, and their inhibition leads to vasodilation and a subsequent reduction in blood pressure.[3] The structure-activity relationship (SAR) for calcium channel blocking activity is well-established, with key features including:

  • An aryl group at the C4 position, often substituted with an electron-withdrawing group.[11][12]

  • Ester groups at the C3 and C5 positions.[11][12]

  • Small alkyl groups at the C2 and C6 positions.[11]

Interestingly, some DHP derivatives have also been found to modulate T-type calcium channels, which are implicated in conditions like epilepsy and neuropathic pain.[13] This dual-channel activity opens up new avenues for therapeutic intervention.

Anticancer Activity: A Multifaceted Approach to Oncology

A growing body of evidence highlights the potential of 1,4-dihydropyridine derivatives as anticancer agents.[16][17][18][19] Their mechanisms of action in this context are diverse and appear to be cell-line dependent. Some key observations from recent studies include:

  • Cytotoxicity against various cancer cell lines: DHP derivatives have demonstrated cytotoxic effects against glioblastoma, lung cancer, colorectal adenocarcinoma, liver cancer, cervical cancer, and breast cancer cell lines.[16][17][19]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[20]

  • Structure-Activity Relationship for Anticancer Effects: The nature and position of substituents on the aryl ring at C4, as well as the symmetry of the DHP ring, appear to play a crucial role in their anticancer potency and selectivity.[16] For instance, the presence of electron-withdrawing groups on the aromatic ring has been associated with enhanced anticancer activity.[16]

Table 1: Representative Anticancer Activity of 1,4-Dihydropyridine Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
18 HeLa3.6[16]
19 HeLa2.3[16]
20 HeLa4.1[16]
18 MCF-75.2[16]
19 MCF-75.7[16]
20 MCF-711.9[16]
7b, 7d, 7e, 7f U87MG, A549, Caco-2Potent Activity[17]
6j, 6l MCF-7, HeLa, Hep G256-74[18]
Antimicrobial and Antileishmanial Activities: A New Frontier in Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,4-Dihydropyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][21][22][23][24]

  • Antibacterial Activity: DHPs have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][21][24] Some derivatives have even shown activity against Mycobacterium tuberculosis.[1][24]

  • Antifungal Activity: Moderate antifungal activity against species like Candida albicans has also been reported.[1][21]

  • Antileishmanial Activity: Certain asymmetric 1,4-DHPs have displayed promising activity against Leishmania amazonensis, the causative agent of leishmaniasis.[22]

  • Mechanism of Action: While not fully elucidated, the antimicrobial effects of DHPs may be related to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Antioxidant Properties: Combating Oxidative Stress

Several 1,4-dihydropyridine derivatives have been shown to possess significant antioxidant activity.[25][26][27][28] This is attributed to their structural resemblance to the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide).[25][26] The dihydropyridine ring can act as a hydrogen donor, thereby scavenging free radicals and protecting cells from oxidative damage.[28]

The antioxidant potential of DHPs is influenced by the substituents on the ring, with electron-donating groups on the C4-aryl ring generally enhancing activity.[25] This property makes them interesting candidates for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and osteoporosis.[5][27]

Methodologies for Evaluating Biological Activity: A Practical Guide

This section provides standardized, step-by-step protocols for assessing the key biological activities of 1,4-dihydropyridine derivatives. These protocols are designed to be self-validating and are grounded in established scientific literature.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test 1,4-dihydropyridine derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Addition Add 1,4-DHP Derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan Crystals Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Calcium_Channel_Assay Start Start Tissue_Prep Isolate & Mount Coronary Artery Rings Start->Tissue_Prep Equilibration Equilibrate Tissues Tissue_Prep->Equilibration High_K_Contraction Induce Contraction with High K+ Equilibration->High_K_Contraction Compound_Addition Cumulatively Add 1,4-DHP Derivatives High_K_Contraction->Compound_Addition Record_Relaxation Record Isometric Force Compound_Addition->Record_Relaxation Data_Analysis Calculate pEC50 Record_Relaxation->Data_Analysis End End Data_Analysis->End

References

A Technical Guide for Preclinical Research: Hypothesized Mechanisms of Action for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a small molecule of significant interest due to its hybrid structure, incorporating pharmacophores from several classes of bioactive compounds. While it is available as a research chemical, its specific biological activities and mechanism of action (MoA) remain largely uncharacterized in public literature.[] This guide addresses this knowledge gap by leveraging a structure-activity relationship (SAR) approach to propose three primary, testable hypotheses for its MoA. By dissecting its core components—the dihydropyridine ring, the 2-pyridone motif, and the carboxamide functional group—we can infer plausible biological targets. This whitepaper puts forth the following hypotheses:

  • Neuroprotection: Acting as a multi-target modulator to mitigate excitotoxicity and neuroinflammation, relevant in neurodegenerative disease models.

  • Anti-inflammatory Activity: Functioning as an inhibitor of the canonical NF-κB signaling pathway, a central mediator of inflammatory responses.

  • Anticancer Activity: Operating as a modulator of oncogenic pathways, potentially through the inhibition of protein kinases or epigenetic enzymes.

This document provides the scientific rationale for each hypothesis, outlines potential signaling pathways, and details robust experimental workflows for validation. It is intended to serve as a foundational guide for researchers, scientists, and drug development professionals initiating preclinical investigation of this compound.

Introduction to this compound

Chemical Identity and Structural Rationale

The subject of this guide is a heterocyclic compound featuring a methylated 2-pyridone ring functionalized with a carboxamide group at the 4-position. Its structure is a compelling starting point for MoA exploration because each component is independently associated with significant biological activity.

  • Dihydropyridine Core: The 1,2-dihydropyridine scaffold is famously associated with L-type calcium channel blockers used in treating hypertension.[2] However, novel derivatives have demonstrated a range of other activities, including neuroprotection and potent antioxidant effects, often independent of calcium channel modulation.[2][3]

  • Carboxamide Group: This functional group is a cornerstone of medicinal chemistry, present in a multitude of approved drugs. It acts as a versatile hydrogen bond donor and acceptor, facilitating target engagement. Molecules containing carboxamides have shown efficacy as anti-inflammatory, neuroprotective, and anticancer agents.[4][5][6] Specifically, nicotinamides (pyridine-carboxamides) are known to modulate inflammatory pathways such as NF-κB.[7]

  • 2-Oxo-pyridine (Pyridone) Motif: This scaffold is increasingly recognized as a privileged structure in drug discovery, notably in the development of inhibitors for epigenetic targets like Enhancer of Zeste Homolog 2 (EZH2).[8]

The convergence of these three motifs in a single molecule necessitates a systematic, hypothesis-driven approach to elucidate its primary mechanism of action.

Property Value
IUPAC Name 1-methyl-2-oxopyridine-4-carboxamide
Synonyms This compound
CAS Number 6433-99-4[]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [9]
Parent Acid 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid[10]

Hypothesis I: Neuroprotection via Multi-Target Modulation

Scientific Rationale

Neurodegenerative diseases are frequently characterized by neuronal loss driven by excitotoxicity, oxidative stress, and chronic neuroinflammation. The structure of this compound suggests it could counteract these pathologies. The dihydropyridine core is linked to neuroprotective effects in models of ischemic brain injury, potentially by modulating calcium influx and calmodulin-dependent pathways.[2] Furthermore, various carboxamide-containing molecules have demonstrated neuroprotective potential by acting as negative allosteric modulators of AMPA receptors or by suppressing neuroinflammatory processes.[6] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which induces Parkinson's-like pathology through mitochondrial dysfunction and oxidative stress, is a standard for testing neuroprotective agents and has been used to validate compounds with similar structural motifs.[11][12][13]

Proposed Signaling Pathway

We hypothesize that the compound confers neuroprotection by dually targeting neuronal excitotoxicity and microglial-driven inflammation. It may reduce excessive intracellular calcium (Ca²⁺) accumulation in neurons while simultaneously suppressing the activation of microglia, thereby reducing the production of neurotoxic pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_neuron Neuron cluster_microglia Microglia Glutamate Glutamate / MPP+ Receptor NMDA/AMPA Receptors L-Type Ca2+ Channels Glutamate->Receptor Ca_Influx ↑ Intracellular Ca2+ Receptor->Ca_Influx ROS ↑ ROS / Oxidative Stress Ca_Influx->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Activation Microglial Activation ROS->Activation Compound 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide Compound->Receptor Inhibition Compound->Activation Inhibition Cytokines ↑ TNF-α, IL-1β Activation->Cytokines Cytokines->Apoptosis

Figure 1: Hypothesized Neuroprotective Pathway.
Experimental Validation Workflow

A tiered approach, from in vitro cell-based assays to in vivo disease models, is essential for validating this hypothesis. This workflow ensures that cellular effects are confirmed before committing to resource-intensive animal studies.

G cluster_workflow Neuroprotection Validation Workflow A Tier 1: In Vitro Viability (SH-SY5Y cells + MPP+) B Tier 2: Mechanistic Assay (Calcium Imaging) A->B Confirm cytoprotection C Tier 3: In Vivo Model (MPTP Mouse Model) B->C Elucidate Ca2+ role

Figure 2: Experimental Workflow for Neuroprotection.

Protocol 2.3.1: In Vitro Neuronal Viability Assay

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and differentiate for 5-7 days using retinoic acid.

  • Pre-treatment: Treat cells with a dose range of this compound (e.g., 10 nM to 100 µM) for 2 hours.

  • Toxin Induction: Induce neurotoxicity by adding MPP+ (the active metabolite of MPTP) to a final concentration of 1 mM. Include vehicle and toxin-only controls.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Causality Check: A dose-dependent increase in viability compared to the toxin-only control would support a cytoprotective effect.

Protocol 2.3.2: In Vivo MPTP Mouse Model

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Pre-treatment: Administer the compound (e.g., 10-50 mg/kg, oral gavage) or vehicle daily for 7 days.

  • MPTP Induction: On day 8, co-administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals. Continue compound administration for another 7 days.[13]

  • Behavioral Analysis: Perform motor coordination tests (e.g., Rotarod test) at baseline and at the end of the study.

  • Endpoint Analysis: At day 15, sacrifice animals and harvest brains. Process the substantia nigra and striatum for:

    • Immunohistochemistry: Tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival.

    • HPLC: Measurement of dopamine and its metabolites in the striatum.

  • Causality Check: A significant rescue of TH-positive neurons and dopamine levels, coupled with improved motor performance, would provide strong evidence for in vivo neuroprotection.

Hypothesis II: Anti-inflammatory Activity via NF-κB Pathway Inhibition

Scientific Rationale

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. The nicotinamide substructure within our compound is particularly relevant, as nicotinamide itself has been shown to inhibit NF-κB activation and subsequent TNF-α production.[7][12] This MoA is central to many anti-inflammatory drugs. Therefore, it is plausible that this compound exerts anti-inflammatory effects by intervening in this critical pathway.

Proposed Signaling Pathway

We hypothesize that the compound inhibits the canonical NF-κB pathway, likely by preventing the degradation of the IκBα inhibitory protein. This action would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and halting the transcription of pro-inflammatory genes.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p-IκBα (Degradation) IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasmic) NFkB_nuc NF-κB (p65/p50) (Nuclear) NFkB_cyto->NFkB_nuc Translocation Transcription Gene Transcription NFkB_nuc->Transcription Cytokines TNF-α, IL-6, COX-2 Transcription->Cytokines Compound 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide Compound->IKK Hypothesized Inhibition G cluster_workflow Anti-inflammatory Validation Workflow A Tier 1: Functional Assay (Cytokine ELISA) B Tier 2: Mechanistic Assay (Western Blot for p-IκBα) A->B Confirm activity C Tier 3: In Vivo Model (Paw Edema) B->C Confirm MoA G cluster_nucleus Cancer Cell Nucleus PRC2 PRC2 Complex (EZH2) H3K27 Histone H3 (K27) PRC2->H3K27 SAM SAM (Methyl Donor) SAM->PRC2 H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 Methylation TSG_off Tumor Suppressor Genes (Silenced) H3K27me3->TSG_off Proliferation Uncontrolled Proliferation TSG_off->Proliferation Compound 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide Compound->PRC2 Competitive Inhibition G cluster_workflow Anticancer Validation Workflow A Tier 1: Proliferation Assay (Cancer Cell Panel) B Tier 2: Biochemical Assay (Cell-free EZH2 Assay) A->B Confirm cytotoxicity C Tier 3: Cellular Target Engagement (Western Blot for H3K27me3) B->C Confirm direct target inhibition

References

Early-Stage Research on 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide core represents a compelling scaffold in modern drug discovery. This heterocyclic motif is a key constituent in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[1] Its unique physicochemical characteristics, such as the capacity to act as both a hydrogen bond donor and acceptor, contribute to its ability to form high-affinity interactions with a diverse range of biological targets.[1] This guide provides an in-depth technical overview of the early-stage research and development of novel analogs based on this promising core structure, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for derivatization, explore the structure-activity relationships (SAR) that govern biological activity, and detail the experimental protocols necessary for the evaluation of these compounds.

Medicinal Chemistry: Synthesizing a Library of Analogs

The foundation of any drug discovery program lies in the ability to generate a diverse library of analogs for biological screening. The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space and the fine-tuning of pharmacological properties.

Core Synthesis: A Streamlined Approach

The starting point for the synthesis of our target analogs is the commercially available 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid .[2][3] This readily accessible precursor simplifies the initial stages of synthesis, allowing research efforts to be focused on the crucial amidation step and subsequent derivatization.

Experimental Protocol: Amide Bond Formation

The formation of the carboxamide bond is a pivotal step in the synthesis of this class of compounds. A variety of modern amide coupling reagents can be employed to efficiently couple the carboxylic acid core with a diverse range of primary and secondary amines, thereby introducing a key element of structural diversity. Below is a robust, general protocol for this transformation.

Protocol 1: HATU-Mediated Amide Coupling

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted this compound analog.

This protocol provides a reliable method for the synthesis of a wide array of analogs, enabling the exploration of various substituents on the carboxamide nitrogen.

Structure-Activity Relationship (SAR) and Biological Activity: Unveiling the Therapeutic Potential

The biological activity of the this compound analogs is highly dependent on the nature of the substituents at various positions of the core scaffold. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has highlighted the potential of pyridone carboxamide derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4][5]

Table 1: In Vitro Antiproliferative Activity of Selected Analogs

Compound IDR Group on CarboxamideTarget Cell LineIC50 (µM)
A-1 4-fluoro-phenylNCI-H460 (Lung)25 ± 2.6[6]
A-2 4-chloro-phenylRKOP 27 (Colon)16 ± 2[6]
A-3 PhenylHeLa (Cervical)127 ± 25[6]
B-1 2-fluoro-4-iodo-anilinoC26 (Murine Colon)Potent (qualitative)[7]
B-2 2-chloro-4-iodo-phenylaminoC26 (Murine Colon)Potent (qualitative)[8]

Note: Data for compounds A-1 to A-3 are for related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, and for B-1 and B-2 are for 4-anilino-5-carboxamido-2-pyridone derivatives, indicating the general potential of the broader pyridone carboxamide class.

The data suggest that substitution on the anilino ring of the carboxamide moiety can significantly impact the antiproliferative potency. Halogenated phenyl groups appear to be favorable for activity.

Mechanism of Action: Kinase Inhibition

Several studies on related pyridone carboxamide scaffolds have elucidated their mechanism of action as ATP-competitive kinase inhibitors. For instance, certain analogs have been shown to be potent inhibitors of Mitogen-activated protein kinase kinase (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[4][7][8] Inhibition of this pathway can lead to the suppression of tumor cell proliferation and survival.

Diagram 1: Simplified MEK1 Signaling Pathway and Point of Inhibition

MEK1_Pathway RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridone Carboxamide Analog Inhibitor->MEK1

Caption: Inhibition of MEK1 by pyridone carboxamide analogs blocks downstream signaling.

In Vitro and In Vivo Evaluation: From Bench to Preclinical Models

The translation of promising in vitro activity to in vivo efficacy is a critical step in the drug development pipeline. This involves a series of well-defined experiments to assess the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its therapeutic effect in animal models.

Experimental Workflow: From Hit to In Vivo Candidate

The following workflow outlines the key stages in the preclinical evaluation of this compound analogs.

Diagram 2: Preclinical Development Workflow

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Primary Screening (e.g., Cell Viability Assays) b Secondary Screening (e.g., Kinase Inhibition Assays) a->b c ADME Profiling (e.g., Microsomal Stability) b->c d Pharmacokinetic Studies (e.g., Mouse PK) c->d Lead Optimization e Efficacy Studies (e.g., Xenograft Models) d->e f Toxicology Studies e->f

Caption: A typical workflow for the preclinical evaluation of novel drug candidates.

In Vivo Efficacy: Demonstrating Antitumor Activity

Encouragingly, studies on related pyridone carboxamide analogs have demonstrated significant in vivo antitumor activity. For example, a potent EZH2 inhibitor with a pyridone core, CPI-1205, has shown robust tumor growth inhibition in a Karpas-422 xenograft model and has advanced to Phase I clinical trials. Another study on a MEK1 inhibitor from the 4-anilino-5-carboxamido-2-pyridone series reported a 100% response rate in animals with C26 tumors.[4][7] These findings underscore the therapeutic potential of this class of compounds in a preclinical setting.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core, coupled with the rich potential for chemical derivatization, provides a fertile ground for medicinal chemists to explore and optimize its biological properties.

Future research in this area should focus on:

  • Expansion of the Analog Library: Systematic exploration of substituents at all available positions of the pyridone ring and the carboxamide moiety to build a comprehensive SAR.

  • Target Deconvolution: For analogs with promising phenotypic activity, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for guiding further optimization.

  • Optimization of ADME Properties: A key challenge in drug development is achieving a favorable pharmacokinetic profile. Focused medicinal chemistry efforts will be required to enhance properties such as oral bioavailability and metabolic stability.

References

Methodological & Application

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated, Two-Part Synthetic Route for the Preparation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its role as a non-peptidic mimic and its favorable physicochemical properties.[1] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a functionalized derivative with potential as a building block in pharmaceutical development. The synthesis is presented in two major parts: (I) the preparation of the key intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, via oxidative cyclization of a pyridinium salt, and (II) its subsequent conversion to the target carboxamide via an acyl chloride intermediate. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and validation checkpoints to ensure reproducibility and high purity of the final compound.

Introduction and Synthetic Strategy

Substituted 2-pyridones are core components of numerous biologically active molecules.[2][3] Their synthesis often requires robust and scalable methods to allow for diverse functionalization. The target molecule, this compound, combines the 2-pyridone core with a C4-carboxamide, a common pharmacophore, and an N1-methyl group to cap a hydrogen bond donor site and modulate solubility.

The synthetic strategy detailed herein is a logical and well-precedented two-stage process. The overall workflow is depicted below.

G cluster_0 Part I: Carboxylic Acid Intermediate Synthesis cluster_1 Part II: Amide Formation start1 Methyl isonicotinate step1 N-Methylation (Dimethyl Sulfate) start1->step1 intermediate1 N-Methyl-4-carbomethoxypyridinium salt step1->intermediate1 step2 Oxidation & Hydrolysis (K3[Fe(CN)6] / NaOH) intermediate1->step2 product1 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carboxylic acid step2->product1 start2 Carboxylic Acid Intermediate (from Part I) product1->start2 Purified Intermediate step3 Acyl Chloride Formation (Thionyl Chloride) start2->step3 intermediate2 Acyl Chloride Intermediate (Crude) step3->intermediate2 step4 Amination (Conc. Ammonia) intermediate2->step4 product2 1-Methyl-2-oxo-1,2-dihydropyridine- 4-carboxamide step4->product2

Figure 1: Overall synthetic workflow.

Part I focuses on constructing the N-methylated 2-pyridone ring with the required C4-carboxy functionality. This is achieved by the classic and reliable ferricyanide oxidation of an N-methylpyridinium salt, a method well-documented for its efficiency in producing 2-pyridones.[4][5][6]

Part II describes the conversion of the stable carboxylic acid intermediate into the target primary amide. The formation of an acyl chloride followed by reaction with ammonia is chosen for its high efficiency and straightforward execution, providing a clean conversion to the desired carboxamide.[5][7]

Part I: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

Principle and Mechanistic Insight

The core transformation in Part I is the oxidation of an N-alkylpyridinium salt to the corresponding 2-pyridone. The reaction proceeds via nucleophilic addition of a hydroxide ion at the C2 position of the electron-deficient pyridinium ring. The resulting dihydropyridine intermediate is then oxidized by potassium ferricyanide, which acts as a mild and effective one-electron oxidant. Subsequent tautomerization yields the stable 2-pyridone ring system. The concurrent basic conditions also effect the saponification of the methyl ester to the carboxylate salt, which is protonated upon acidic workup.

Figure 2: Simplified mechanism of ferricyanide oxidation. (Note: Image placeholders are used. A real diagram would show chemical structures.)

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
Methyl isonicotinate137.1427.4 g0.20Reagent grade
Dimethyl sulfate126.1325.2 g (18.9 mL)0.20Acute Toxin/Carcinogen. Handle in fume hood with appropriate PPE.
Potassium ferricyanide329.24197.5 g0.60
Sodium hydroxide40.0080.0 g2.00
Hydrochloric acid, conc.36.46~50 mL-For acidification
Deionized Water18.02~1.5 L-
Methanol32.04As needed-For recrystallization
Experimental Protocol

Step 1: N-Methylation of Methyl Isonicotinate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl isonicotinate (27.4 g, 0.20 mol).

  • CAUTION: In a well-ventilated chemical fume hood, carefully add dimethyl sulfate (18.9 mL, 0.20 mol) dropwise to the stirring methyl isonicotinate. The reaction is exothermic. Maintain a gentle stir rate.

  • After the addition is complete, heat the reaction mixture in a water bath at 90-100°C for 2 hours to ensure the reaction goes to completion.

  • Allow the flask to cool to room temperature. The product, crude N-methyl-4-carbomethoxypyridinium methyl sulfate, will solidify into a crystalline mass. This crude salt is used directly in the next step.

Step 2: Oxidation and Saponification

  • Dissolve the crude pyridinium salt in 100 mL of water in a 2 L beaker or flask suitable for vigorous stirring.

  • Prepare two separate solutions:

    • Solution A: Dissolve potassium ferricyanide (197.5 g, 0.60 mol) in 500 mL of water.

    • Solution B: Dissolve sodium hydroxide (80.0 g, 2.00 mol) in 200 mL of water. Cool this solution in an ice bath.

  • Place the beaker containing the pyridinium salt solution in an ice-salt bath and begin vigorous mechanical stirring.

  • Simultaneously, add Solution A and Solution B dropwise to the stirring pyridinium salt solution using two separate addition funnels. The rate of addition should be controlled such that the internal temperature of the reaction mixture does not exceed 10°C. This addition typically takes 1.5-2 hours.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

Step 3: Isolation and Purification

  • Remove the reaction vessel from the ice bath and allow it to warm to room temperature.

  • Carefully acidify the dark-colored reaction mixture by slowly adding concentrated hydrochloric acid while stirring. Check the pH with litmus paper or a pH meter until it reaches pH 2-3. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Recrystallize the crude solid from hot methanol or a water/methanol mixture to yield pure 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a white to off-white crystalline solid.

  • Dry the product in a vacuum oven at 60°C overnight.

Validation
  • Expected Yield: 20-24 g (65-78% over two steps).

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 254-255°C.[5]

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part II: Synthesis of this compound

Principle

This transformation converts the carboxylic acid into a primary amide. The acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. The highly electrophilic acyl chloride then reacts rapidly and irreversibly with ammonia in an exothermic reaction to form the stable carboxamide.[7] This two-step, one-pot procedure is highly effective for this class of compounds.[5]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid153.1415.3 g0.10From Part I
Thionyl chloride (SOCl₂)118.9711 mL (18.0 g)0.15Corrosive. Reacts violently with water. Handle in fume hood.
Toluene92.14100 mL-Anhydrous
Ammonium Hydroxide (28-30%)35.05~100 mL-Corrosive. Use in a well-ventilated fume hood.
Deionized Water18.02As needed-
Experimental Protocol

Step 1: Acyl Chloride Formation

  • Place the carboxylic acid (15.3 g, 0.10 mol) in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and an addition funnel.

  • Suspend the acid in anhydrous toluene (100 mL).

  • CAUTION: In a fume hood, add thionyl chloride (11 mL, 0.15 mol) to the addition funnel and add it dropwise to the stirring suspension over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours. The solid should dissolve as it converts to the acyl chloride, and gas evolution (SO₂, HCl) will be observed.

  • After the reflux period, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude acyl chloride will remain as an oily or solid residue. Do not expose to moisture.

Step 2: Amination

  • Cool a 500 mL beaker containing concentrated ammonium hydroxide (~100 mL) in a large ice bath.

  • Dissolve the crude acyl chloride residue from the previous step in a minimal amount of anhydrous solvent like THF or dioxane (approx. 50 mL).

  • CAUTION: The following reaction is highly exothermic and produces HCl gas, which will react with ammonia to form a smoke of ammonium chloride.[7] Perform this in an efficient fume hood.

  • Slowly and carefully, add the acyl chloride solution dropwise via pipette or addition funnel to the vigorously stirring, ice-cold ammonium hydroxide solution. A thick white precipitate will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 70°C.

Validation
  • Expected Yield: 12.5-14.0 g (82-92%).

  • Appearance: White or off-white solid.

  • Characterization Data Summary:

TestExpected Result
¹H NMR (DMSO-d₆)Peaks corresponding to N-CH₃, aromatic protons, and -CONH₂ protons.
¹³C NMR (DMSO-d₆)Peaks for carbonyls (amide and pyridone), aromatic carbons, and N-CH₃.
IR (KBr) Characteristic C=O stretches for amide (~1650 cm⁻¹) and pyridone (~1680 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ at m/z = 153.06
Purity (HPLC) >95%

Safety and Troubleshooting

HazardPrecaution
Dimethyl Sulfate Highly toxic and carcinogenic. Always handle in a certified chemical fume hood with nitrile gloves (double-gloved), safety goggles, and a lab coat. Have a quenching solution (e.g., dilute ammonia) ready for spills.
Thionyl Chloride Corrosive and lachrymator. Reacts violently with water. Use in a fume hood, away from moisture. Neutralize excess with a base solution cautiously.
Strong Acids/Bases Concentrated HCl, NaOH, and NH₄OH are corrosive. Wear appropriate PPE. Add reagents slowly to control exothermic reactions.
ProblemPotential CauseSuggested Solution
Low yield in Part I Incomplete N-methylation. / Insufficient oxidation. / Temperature too high during oxidation.Ensure 2-hour heating for methylation. / Check quality of ferricyanide. / Strictly maintain temperature below 10°C during addition of oxidant/base.
Product from Part I is dark/oily Impurities from oxidation side-reactions.Perform a charcoal treatment during recrystallization. Ensure thorough washing of the crude product.
Low yield in Part II Incomplete acyl chloride formation. / Hydrolysis of acyl chloride.Ensure reflux time is adequate (2-3 hours). / Use anhydrous solvents and equipment; perform reaction under a drying tube.
Final product is impure Incomplete removal of ammonium salts.Wash the filtered product extensively with cold deionized water before recrystallization. Check pH of the filtrate.

References

One-Pot Synthesis of Dihydropyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Dihydropyridines

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone of medicinal chemistry, renowned for its profound pharmacological importance.[1] Derivatives of this heterocyclic system are prominent as L-type calcium channel blockers, playing a crucial role in the management of cardiovascular diseases such as hypertension and angina.[2] The therapeutic success of drugs like nifedipine, amlodipine, and felodipine underscores the value of the DHP core in drug design.[3] Beyond their cardiovascular applications, DHP derivatives have been investigated for a wide array of biological activities, including anticancer, antioxidant, and neuroprotective properties.[4]

The classical method for constructing this vital scaffold is the Hantzsch synthesis, a multi-component reaction first reported in 1881.[5] This reaction's elegance lies in its one-pot nature, where an aldehyde, two equivalents of a β-ketoester, and an ammonia source converge to form the dihydropyridine ring.[5] This approach offers significant advantages in terms of efficiency and atom economy over linear synthetic strategies.[6] In recent years, considerable research has focused on enhancing the Hantzsch reaction, leading to the development of more environmentally benign and efficient protocols. These advancements include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the application of novel catalysts to improve reaction rates and yields under milder conditions.[4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the one-pot synthesis of dihydropyridine derivatives. It delves into the reaction mechanism, offers detailed experimental protocols for both classical and modern synthetic approaches, and presents a comparative analysis of various methods to aid in procedural selection.

Mechanistic Overview: The Hantzsch Reaction Pathway

The Hantzsch dihydropyridine synthesis is a classic example of a multi-component reaction, proceeding through a series of condensation and addition steps. While several pathways have been proposed, a generally accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) and an enamine.[8]

The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde carbonyl for nucleophilic attack.[9] The catalyst also facilitates the formation of the enamine intermediate from the β-ketoester and ammonia. The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound leads to a larger intermediate that then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Intermediate Formation cluster_2 Cyclization Cascade Aldehyde Aldehyde Knoevenagel_Condensation Knoevenagel Condensation Aldehyde->Knoevenagel_Condensation Beta-Ketoester_1 β-Ketoester (1 eq.) Beta-Ketoester_1->Knoevenagel_Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel_Condensation->Unsaturated_Carbonyl Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Beta-Ketoester_2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Beta-Ketoester_2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydropyridine 1,4-Dihydropyridine Product Cyclization->Dihydropyridine caption Figure 1: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Caption: Figure 1: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols: From Classical to Modern Approaches

The choice of synthetic protocol can significantly impact reaction time, yield, and the environmental footprint of the synthesis. Below are detailed, step-by-step methodologies for a classical thermal approach and a modern microwave-assisted synthesis.

Protocol 1: Classical Thermal Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol represents a traditional approach to the Hantzsch synthesis, relying on conventional heating. The use of ethanol as a solvent is common, though other solvents have been explored.[10]

Rationale: This method is straightforward and does not require specialized equipment beyond standard laboratory glassware. The reflux condition provides the necessary thermal energy to overcome the activation barriers of the reaction steps. Ammonium acetate serves as a convenient solid source of ammonia.

Materials:

  • Benzaldehyde (1 mmol, 106.12 mg)

  • Ethyl acetoacetate (2 mmol, 260.28 mg)

  • Ammonium acetate (1.1 mmol, 84.79 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Hexane and Ethyl Acetate for TLC mobile phase and column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.1 mmol).

  • Add 5 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.[9]

  • Once the reaction is complete (as indicated by the disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • A solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If a precipitate does not form, reduce the volume of the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Acridine-1,8-diones

This protocol leverages the efficiency of microwave irradiation to dramatically reduce reaction times and often improve yields.[7] The solvent-free approach aligns with the principles of green chemistry by minimizing waste.[6]

Rationale: Microwave energy directly and efficiently heats the polar reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[3] The absence of a solvent simplifies the work-up procedure and reduces the environmental impact.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Domestic or dedicated laboratory microwave reactor

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethanol for recrystallization

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol).

  • Place a small magnetic stir bar in the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 300-500 W) for a short duration, typically 3-8 minutes.[7] The optimal time and power may need to be determined for the specific substrate and microwave unit.

  • Monitor the reaction progress by TLC after a short irradiation time.

  • After completion, carefully cool the vessel to room temperature before opening.

  • The solid product can be directly purified by recrystallization from ethanol.

Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Combine Aldehyde, β-Ketoester (2 eq.), & Ammonia Source Solvent_Catalyst Add Solvent and/or Catalyst (if applicable) Reactants->Solvent_Catalyst Energy_Input Apply Energy (Heat, Microwave, or Ultrasound) Solvent_Catalyst->Energy_Input Monitoring Monitor by TLC Energy_Input->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization caption Figure 2: General experimental workflow for one-pot dihydropyridine synthesis.

Caption: Figure 2: General experimental workflow for one-pot dihydropyridine synthesis.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous characterization of the synthesized products. The identity and purity of the dihydropyridine derivatives should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The characteristic ¹H NMR signals for a 1,4-dihydropyridine include a singlet for the proton at the C4 position and signals corresponding to the substituents on the ring.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the dihydropyridine ring (around 3340 cm⁻¹) and the C=O stretch of the ester groups (between 1600-1700 cm⁻¹).[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming the successful incorporation of all components.[2]

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.

By comparing the obtained spectral data and physical properties with literature values for known compounds, researchers can confidently validate the outcome of the synthesis.

Comparative Data Summary

The efficiency of the Hantzsch synthesis is highly dependent on the chosen reaction conditions. The following table summarizes quantitative data from various studies, offering a comparison of different catalysts and energy sources.

CatalystEnergy SourceSolventTemperature (°C)TimeYield (%)Reference
None (Classical)ThermalEthanolReflux8 h65[9]
p-TSAThermalEthanolReflux6 h82[9]
Ceric Ammonium Nitrate (CAN)AmbientSolvent-freeRoom Temp.1-2.5 h>90[1]
NoneMicrowaveSolvent-freeN/A3-8 min81-97[7]
MWCNTs@meglumineUltrasound (70W)EthanolRoom Temp.15 min95[11]
Ionic Liquid ([Bmim]OAc)ThermalDMFReflux< 5 h80-93[3]
Montmorillonite K-10Microwave (300W)Solvent-free6020 min80[12]

Analysis: The data clearly demonstrates that modern approaches significantly outperform the classical thermal method. Microwave-assisted and ultrasound-promoted syntheses, particularly under solvent-free conditions or with efficient catalysts, offer dramatic reductions in reaction time while often providing excellent yields.[7][11] The use of green catalysts and solvents like water or ionic liquids further enhances the sustainability of these protocols.[13][14]

References

Application Note: Spectroscopic Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We detail the theoretical basis and practical protocols for analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a robust framework for unambiguous structure elucidation and purity assessment, ensuring high confidence in compound identity for researchers, scientists, and drug development professionals.

Introduction: The Importance of Structural Verification

This compound belongs to the 2-pyridone class of N-heterocycles. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The precise arrangement of its functional groups—a lactam within the pyridone ring, an N-methyl substituent, and a primary carboxamide—governs its physicochemical properties, metabolic stability, and potential for intermolecular interactions with biological targets.

Therefore, rigorous structural confirmation is a critical prerequisite for any downstream application, from initial screening to preclinical development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's architecture. This document outlines the expected spectral features and provides standardized protocols to acquire high-quality data for this specific molecule.

Molecular Structure and Key Features

Before delving into the spectral data, it is essential to understand the molecular structure and identify the key functional groups and proton/carbon environments that will be probed by each spectroscopic technique.

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol [2]

  • Key Features:

    • N-Methyl Group (-NCH₃): A singlet in ¹H NMR, a distinct quartet in ¹³C NMR.

    • 2-Pyridone Ring: A conjugated system with characteristic aromatic/vinylic protons and carbons. The carbonyl group (C=O) is a strong IR absorber.

    • Carboxamide Group (-CONH₂): Two exchangeable protons in ¹H NMR, a carbonyl carbon in ¹³C NMR, and characteristic N-H and C=O stretching vibrations in IR.

Mass Spectrometry (MS) Analysis

3.1. Principle & Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high accuracy. Fragmentation patterns, induced by techniques like Collision-Induced Dissociation (CID), offer valuable structural information.

3.2. Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (adjust to minimize in-source fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 300 - 350 °C

  • Data Acquisition: Acquire data in the m/z range of 50-500 Da. For MS/MS analysis, select the [M+H]⁺ ion for fragmentation with an appropriate collision energy (e.g., 10-30 eV).

3.3. Data Interpretation: Expected Ions

The primary goal is to identify the molecular ion to confirm the compound's mass. Based on its elemental formula (C₇H₈N₂O₂), the following ions are expected:

Ion AdductCalculated m/zAnalysis Purpose
[M+H]⁺ 153.0659 Primary molecular ion for mass confirmation.[3]
[M+Na]⁺175.0478Common adduct, helps confirm the molecular ion.[3]
[M+K]⁺191.0217Common adduct, helps confirm the molecular ion.[3]

3.4. Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 153.07) can reveal structural details. The most likely fragmentation points are the weaker bonds, such as the C-C bond connecting the carboxamide group to the ring.

M [M+H]⁺ m/z = 153 frag1 Loss of NH₃ (-17) m/z = 136 M->frag1 -NH₃ frag2 Loss of CONH₂ (-44) m/z = 109 M->frag2 - •CONH₂ frag3 [frag2] - CO (-28) m/z = 81 frag2->frag3 -CO

Caption: Predicted MS/MS Fragmentation Pathway.

  • Loss of the Carboxamide Group: A common fragmentation pathway for primary amides is the cleavage of the C(O)-NH₂ group. Loss of the entire carboxamide radical (•CONH₂) would result in a fragment around m/z 109 . This is analogous to the fragmentation of the related carboxylic acid, which shows a prominent peak at m/z 108 after loss of the carboxyl group.[4]

  • Loss of Ammonia: Neutral loss of ammonia (NH₃) from the protonated amide can lead to a fragment at m/z 136 .[2]

Infrared (IR) Spectroscopy Analysis

4.1. Principle & Rationale

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For this compound, we expect to see distinct peaks for the N-H bonds of the amide, C-H bonds, and the two different C=O bonds (amide and lactam).

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a convenient method for solid samples, requiring minimal preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition: Co-add 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Process the resulting interferogram with a Fourier transform to obtain the spectrum.

4.3. Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The following table summarizes the expected key absorptions.

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
Amide N-H Stretch 3400 - 3100Two distinct sharp/medium peaksPrimary amides (-NH₂) exhibit symmetric and asymmetric stretching modes.[5]
Aromatic/Vinylic C-H Stretch 3100 - 3000Medium to weakCharacteristic of C-H bonds on sp² hybridized carbons in the pyridone ring.
Aliphatic C-H Stretch 2980 - 2850Medium to weakFrom the N-methyl group.
Amide C=O Stretch (Amide I) 1690 - 1650Strong, sharpThe exact position is influenced by conjugation and hydrogen bonding.[6]
Lactam C=O Stretch 1660 - 1630Strong, sharpThe carbonyl of the 2-pyridone ring is also a strong absorber, often slightly lower than the amide due to ring strain and conjugation.[7][8]
C=C & C=N Ring Stretch 1600 - 1450Multiple medium to strong bandsVibrations from the conjugated pyridone ring system.
Amide N-H Bend (Amide II) 1640 - 1550MediumBending vibration of the N-H bond, may overlap with C=O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Principle & Rationale

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. Chemical shifts, coupling constants (J-values), and integration values allow for the complete mapping of the molecule's carbon-hydrogen framework.

5.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of amide protons, making them observable.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

5.3. Data Interpretation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum will reveal the number of unique proton environments and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2Singlet (broad)1HAmide (-CO NH aHb)Amide protons are exchangeable and often appear as broad signals.
~7.8 - 8.0Doublet1HH-6Proton adjacent to the ring nitrogen and deshielded by the lactam carbonyl.
~7.5 - 7.7Singlet (broad)1HAmide (-CO NHa Hb )The second amide proton, potentially non-equivalent due to restricted rotation.
~7.0 - 7.2Doublet1HH-3Vinylic proton on the pyridone ring.
~6.5 - 6.7Doublet of Doublets1HH-5Vinylic proton coupled to both H-3 and H-6 (small coupling).
~3.5Singlet3HN-CH₃Methyl group attached to nitrogen, appearing as a sharp singlet with no coupling.

5.4. Data Interpretation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will show seven distinct signals, confirming the total number of carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168Amide C=OCarbonyl carbon of the primary amide.
~160 - 163Lactam C=O (C-2)Carbonyl carbon of the 2-pyridone ring.
~140 - 145C-6sp² carbon adjacent to the ring nitrogen.
~135 - 140C-4sp² carbon attached to the carboxamide group.
~120 - 125C-3sp² carbon in the pyridone ring.
~105 - 110C-5sp² carbon in the pyridone ring.
~35 - 40N-CH₃Aliphatic carbon of the N-methyl group.

Note: The exact chemical shifts are predictions based on the analysis of similar structures, such as N1-methyl-2-pyridone-5-carboxamide and other pyridone derivatives.[8] Experimental values may vary slightly.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Prep Dissolve ~10 mg in 0.6 mL DMSO-d₆ Acq Acquire ¹H, ¹³C, & 2D Spectra on 400+ MHz Spectrometer Prep->Acq Proc Fourier Transform & Phase Correction Acq->Proc Ref Reference to Solvent Peak Proc->Ref Assign Assign Signals & Interpret Couplings Ref->Assign

Caption: General workflow for NMR analysis.

Summary and Conclusion

The structural identity of this compound can be unequivocally confirmed by the congruent application of MS, IR, and NMR spectroscopy. Each technique provides unique and complementary information, culminating in a high-fidelity structural assignment.

Summary of Key Spectroscopic Data:

TechniqueKey FindingExpected Value(s)
HRMS (ESI+) Protonated Molecular Ionm/z 153.0659
IR (ATR) Carbonyl & N-H Stretches~3400-3100, ~1680, ~1640 cm⁻¹
¹H NMR N-Methyl Protons~3.5 ppm (singlet, 3H)
¹³C NMR Carbonyl Carbons~166 ppm, ~161 ppm

This application note serves as a foundational guide for researchers. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount for the integrity of any research or development program involving this important chemical entity.

References

Application Note: Structural Elucidation of Dihydropyrimidine Carboxylates using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of dihydropyrimidine carboxylates (DHPMs) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Dihydropyrimidines are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making their unambiguous structural determination essential for drug discovery and development.[1][2] This guide covers the theoretical underpinnings of their synthesis via the Biginelli reaction, detailed protocols for NMR sample preparation and data acquisition, and an in-depth analysis of their characteristic spectral features. We present a summary of typical chemical shifts and coupling constants to aid in the rapid and accurate elucidation of DHPM structures.

Introduction

3,4-Dihydropyrimidin-2(1H)-ones and their thione analogs, commonly known as DHPMs, represent a "privileged" scaffold in medicinal chemistry.[3] First reported by Pietro Biginelli in 1893, the one-pot, three-component Biginelli reaction provides a straightforward and versatile route to a diverse library of these heterocyclic compounds.[4][5] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6][7] The significant biological activities of DHPMs, including their roles as calcium channel blockers, antihypertensive agents, and anticancer therapeutics, necessitate rigorous structural confirmation.[1][8]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[9][10] For DHPMs, ¹H and ¹³C NMR provide definitive information regarding the substitution pattern on the heterocyclic ring, the stereochemistry at the C4 position, and the overall purity of the synthesized compound. This note aims to be a practical resource for researchers, offering both the foundational knowledge and the procedural details required for successful NMR analysis of dihydropyrimidine carboxylates.

Synthesis of Dihydropyrimidine Carboxylates: The Biginelli Reaction

A foundational understanding of the synthesis is crucial for anticipating potential impurities and for structural verification. The Biginelli reaction is a classic multicomponent reaction that efficiently constructs the dihydropyrimidine core.[5]

Diagram 1: The Biginelli Reaction Workflow

This diagram illustrates the key stages of synthesizing and characterizing dihydropyrimidine carboxylates.

Biginelli_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_analysis Structural Analysis A Aldehyde Reaction Biginelli Reaction (Acid Catalyst, Reflux) A->Reaction B β-Ketoester B->Reaction C Urea/Thiourea C->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Crude Product NMR_Analysis ¹H & ¹³C NMR Spectroscopy Purification->NMR_Analysis Purified DHPM Structure Structure Elucidation NMR_Analysis->Structure

Caption: Workflow from synthesis to structural elucidation of DHPMs.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Accurate and reproducible NMR data begins with meticulous sample preparation.[11] The quality of the sample directly impacts the quality of the resulting spectrum.[12]

Materials:

  • Dihydropyrimidine carboxylate sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[11]

  • High-quality 5 mm NMR tubes[13][14]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[11]

  • Pasteur pipette

  • Small vial

  • Cotton wool or filter

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the purified DHPM into a small, clean vial. For routine ¹H NMR of small molecules (MW < 1000 g/mol ), 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][12]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[11] DMSO-d₆ is a common choice for DHPMs due to their good solubility and the downfield shift of the NH protons, which avoids overlap with other signals.[15] Vigorously mix to ensure complete dissolution.

  • Filter and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[14] Solid particles can degrade the spectral quality by interfering with the shimming process.[11]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Cleaning: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer.[14]

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring standard 1D ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (adjust based on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (DHPMs often require a higher number of scans for ¹³C due to the presence of quaternary carbons and the low natural abundance of ¹³C)

Interpreting the NMR Spectra of Dihydropyrimidine Carboxylates

The structure of a typical DHPM, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is shown below with standard numbering.

Diagram 2: General Structure of a Dihydropyrimidine Carboxylate

This diagram shows the core structure and numbering convention for DHPMs.

DHPM_Structure N1 N¹H C6 C⁶ N1->C6 C5 C⁵ C6->C5 R6 R⁶ (e.g., CH₃) C6->R6 C4 C⁴H C5->C4 R5 R⁵ (e.g., COOR') C5->R5 N3 N³H C4->N3 R4 R⁴ (e.g., Aryl) C4->R4 C2 C²=O N3->C2 C2->N1

Caption: Core structure and numbering of a DHPM.

¹H NMR Spectral Features

The ¹H NMR spectrum of a DHPM is highly characteristic. The key signals are discussed below.

  • NH Protons (N1-H and N3-H): These protons typically appear as two distinct singlets (or broad singlets) in the downfield region.

    • N1-H: Often resonates around δ 9.1-9.6 ppm .[15][16]

    • N3-H: Usually found slightly more upfield, around δ 7.7-7.8 ppm .[15] The exact chemical shifts are solvent-dependent. In DMSO-d₆, these peaks are generally sharp, whereas in CDCl₃, they can be broader.

  • C4-H Proton: This is a key diagnostic signal. It is a chiral center, and its proton appears as a singlet or a doublet, depending on the coupling with N3-H.

    • Typically resonates around δ 5.0-5.2 ppm .[15][16]

    • The multiplicity can be a sharp singlet or a doublet with a small coupling constant (J ≈ 2-3 Hz) to the N3-H proton.

  • Substituents:

    • C6-Methyl Group: A sharp singlet around δ 2.2-2.3 ppm .[15]

    • C5-Ester Group (e.g., Ethyl Ester): A quartet for the -OCH₂- protons around δ 3.9-4.1 ppm and a triplet for the -CH₃ protons around δ 1.0-1.2 ppm .[15][17]

    • C4-Aryl Group: Signals will appear in the aromatic region (δ 7.0-8.0 ppm ), with multiplicities depending on the substitution pattern of the aromatic ring.[18]

¹³C NMR Spectral Features

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton.

  • Carbonyl Carbons:

    • C2 (Urea Carbonyl): This signal is typically found around δ 152-153 ppm .[15]

    • C5 (Ester Carbonyl): Resonates further downfield, around δ 165-170 ppm .[15][19]

  • Ring Carbons:

    • C6: Appears around δ 148-150 ppm .

    • C5: Found significantly upfield, around δ 98-100 ppm .[15]

    • C4: The chiral carbon resonates around δ 53-55 ppm .[15]

  • Substituent Carbons:

    • C6-Methyl Group: A signal around δ 17-18 ppm .[15]

    • C5-Ester Group (e.g., Ethyl Ester): -OCH₂- at ~δ 59-60 ppm and -CH₃ at ~δ 14-15 ppm .[15]

    • C4-Aryl Group: Signals in the δ 126-145 ppm range.[15]

Summary Data Table

The table below summarizes the characteristic chemical shift ranges for a typical DHPM like ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, primarily in DMSO-d₆.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
N1-H9.1 - 9.6-Singlet, can be broad.
N3-H7.7 - 7.8-Singlet or doublet (J ≈ 2-3 Hz).
C2-152 - 153Urea/Thiourea carbonyl/thiocarbonyl.
C45.0 - 5.253 - 55Chiral center proton.
C5-98 - 100Olefinic carbon.
C6-148 - 150Olefinic carbon.
C5-COOR'-165 - 170Ester carbonyl.
C5-COOCH₂R3.9 - 4.1 (q)~59-60Methylene of the ethyl ester.
C5-COOCH₂CH₃1.0 - 1.2 (t)~14-15Methyl of the ethyl ester.
C6-CH₃2.2 - 2.3 (s)~17-18Methyl group at C6.
C4-Aryl7.0 - 8.0126 - 145Chemical shifts depend on substituents.

Data compiled from references[15][16][19][20].

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous structural determination of dihydropyrimidine carboxylates. By understanding the characteristic chemical shifts and coupling patterns associated with the DHPM scaffold, researchers can confidently verify their synthetic products, assess purity, and provide the robust analytical data required for publications, patents, and regulatory submissions. The protocols and data presented in this application note serve as a reliable guide for scientists engaged in the synthesis and development of this pharmacologically vital class of compounds.

References

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of this versatile heterocycle have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2][4] The specific compound, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, belongs to this promising class of molecules. While its unique biological profile is a subject of ongoing research, its structural similarity to other bioactive pyridinones suggests a range of potential applications that can be explored through robust in vitro assays.

This guide provides a detailed framework for the initial in vitro characterization of this compound, with a primary focus on assessing its potential as an anticancer agent. The protocols outlined below are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.

Rationale for Proposed In Vitro Assays

Given that numerous pyridinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, a logical first step is to evaluate the antiproliferative and cytotoxic properties of this compound.[1][4] The following suite of assays is proposed to provide a comprehensive initial assessment:

  • Cell Viability and Cytotoxicity Assay (MTT Assay): To determine the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.

  • Cell Proliferation Assay (BrdU Incorporation): To directly measure the compound's impact on DNA synthesis and, consequently, cell proliferation.

  • Kinase Inhibition Assay (Example: c-Met Kinase): As several pyridinone derivatives are known to inhibit protein kinases involved in cancer signaling, a representative kinase assay can provide insights into a potential mechanism of action.[5]

This tiered approach allows for an initial broad screening for activity, followed by more specific mechanistic studies.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Antiproliferative Effects cluster_2 Phase 3: Mechanistic Insight Compound Preparation Compound Preparation MTT Assay MTT Assay Compound Preparation->MTT Assay Dose-response Determine IC50 Determine IC50 MTT Assay->Determine IC50 Data Analysis BrdU Assay BrdU Assay Determine IC50->BrdU Assay Test at IC50 & sub-IC50 Quantify DNA Synthesis Quantify DNA Synthesis BrdU Assay->Quantify DNA Synthesis Data Analysis Kinase Inhibition Assay Kinase Inhibition Assay Quantify DNA Synthesis->Kinase Inhibition Assay Hypothesis Driven Determine Ki Determine Ki Kinase Inhibition Assay->Determine Ki Data Analysis

Caption: A tiered workflow for the in vitro evaluation of this compound.

Detailed Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell Line e.g., MCF-7, HepG2
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 - 72 hours
IC50 Value To be determined
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

Principle: This assay measures the incorporation of the pyrimidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA of replicating cells. The incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme, and a colorimetric substrate is used for quantification.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Plate reader (450 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Cell Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with the provided fixing/denaturing solution.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add the anti-BrdU antibody conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with the provided wash buffer.

    • Add the substrate solution and incubate until color development is sufficient.

    • Add the stop solution.

  • Measurement:

    • Measure the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of proliferation for each concentration relative to the vehicle control.

  • Compare the results with the MTT assay to distinguish between cytotoxic and cytostatic effects.

Protocol 3: c-Met Kinase Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of a specific kinase, such as c-Met, which is often dysregulated in cancer. The assay typically involves incubating the kinase, a substrate peptide, and ATP, and then detecting the phosphorylated substrate.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer

  • This compound

  • Positive control inhibitor (e.g., Crizotinib)

  • Kinase detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In a 96-well plate, add the assay buffer, the compound dilutions, and the c-Met kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's protocol for the chosen detection system.

  • Measurement:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC50 value for kinase inhibition.

Interpreting the Results

A successful outcome of these assays would be the determination of a potent IC50 value in the MTT and BrdU assays, suggesting that this compound has antiproliferative or cytotoxic effects on cancer cells. A low IC50 value in a specific kinase assay would provide a potential mechanism of action, guiding further preclinical development. Conversely, a lack of activity in these assays would suggest that the compound's therapeutic potential may lie in other areas, such as antimicrobial or anti-inflammatory applications, which would necessitate a different set of in vitro screening assays.

Safety Precautions

Standard laboratory safety precautions should be followed when handling all chemicals and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with cell lines should be conducted in a certified biological safety cabinet. The GHS classification for the related compound, 1-methyl-2-oxopyridine-4-carboxylic acid, indicates it may cause skin and eye irritation and respiratory irritation, so appropriate handling is advised.[6]

References

Application Notes & Protocols: In Vivo Evaluation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scientific Context and Rationale

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a member of the pyridinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as it is present in numerous molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and cardiotonic effects.

Most notably, the pyridinone scaffold is the core of Pirfenidone , a drug approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF). Pirfenidone exerts its therapeutic effect through a multifaceted mechanism that includes the downregulation of key pro-fibrotic and inflammatory mediators, such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). It effectively attenuates fibroblast proliferation and the subsequent deposition of extracellular matrix, which is the hallmark of fibrosis.

Given this precedent, it is scientifically sound to hypothesize that this compound (hereinafter referred to as 'the compound') possesses anti-fibrotic and anti-inflammatory properties. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining a logical progression from foundational safety and pharmacokinetic studies to robust efficacy assessments in validated animal models of fibrosis. The protocols herein are designed to rigorously test this hypothesis and establish a data package suitable for further drug development.

Overall Preclinical In Vivo Investigation Workflow

A successful preclinical campaign requires a staged approach. The initial phase focuses on establishing a safe and effective dosing window and understanding the compound's behavior in a biological system. This is followed by efficacy testing in disease models that are relevant to the compound's hypothesized mechanism of action.

Dihydropyridine Derivatives as L-type Calcium Channel Blockers: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the study and application of dihydropyridine (DHP) derivatives as L-type calcium channel blockers. It delves into the theoretical underpinnings of their mechanism of action and offers detailed, field-proven protocols for their characterization.

Introduction: The Significance of Dihydropyridines in Calcium Channel Research

Dihydropyridine derivatives are a cornerstone in cardiovascular pharmacology, primarily known for their potent and selective blockade of L-type voltage-gated calcium channels (CaV1.x).[1][2] These channels are critical in regulating calcium influx into excitable cells, thereby controlling processes such as muscle contraction, hormone secretion, and neurotransmission.[2] The therapeutic importance of DHPs in treating hypertension and angina pectoris has fueled extensive research into their structure-activity relationships (SAR) and the development of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.[3][4][5]

This guide offers a practical framework for investigating novel DHP derivatives, from initial screening to detailed mechanistic studies.

Mechanism of Action: Dihydropyridine Binding and L-type Channel Inhibition

Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[2][6] This binding is allosteric and state-dependent, with DHPs showing a higher affinity for the inactivated state of the channel.[1] This state-dependent binding is a key principle underlying their vascular selectivity, as the membrane potential of vascular smooth muscle cells is more depolarized than that of cardiac muscle cells, leading to a greater proportion of inactivated channels.

The binding of a DHP antagonist stabilizes the channel in a non-conducting conformation, thereby reducing the influx of Ca²⁺ ions into the cell. This leads to vasodilation of arterial smooth muscle, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[1][6]

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel (α1 subunit) Inhibition Inhibition of Ca²⁺ Influx Ca_channel->Inhibition Blocks DHP Dihydropyridine Derivative Binding State-Dependent Binding DHP->Binding Binding->Ca_channel Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Inhibition->Vasodilation BP_Lowering Decreased Blood Pressure Vasodilation->BP_Lowering

Caption: Mechanism of action of dihydropyridine derivatives.

Synthesis of Dihydropyridine Derivatives

The classical and most common method for synthesizing the 1,4-dihydropyridine scaffold is the Hantzsch synthesis.[7][8] This one-pot multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[7][8]

Hantzsch Dihydropyridine Synthesis Overview:

  • Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate).[8]

  • Mechanism: The reaction proceeds through a series of steps including a Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.[8]

  • Versatility: The Hantzsch synthesis is highly versatile, allowing for the introduction of a wide variety of substituents on the dihydropyridine ring by varying the starting aldehyde and β-ketoester. This flexibility is crucial for exploring the structure-activity relationships of new derivatives.

Experimental Protocols for Characterization

The following protocols provide detailed, step-by-step methodologies for the in-vitro characterization of dihydropyridine derivatives.

Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade

Patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel function.[9] The whole-cell configuration allows for the precise control of the membrane potential and the recording of macroscopic currents flowing through L-type calcium channels.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a dihydropyridine derivative on L-type calcium channels.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cells like A7r5 rat aortic smooth muscle cells).[7]

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries.

  • Extracellular (bath) solution: (in mM) 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.[3]

  • Test compound stock solution (e.g., 10 mM in DMSO).

Protocol:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[3] Fire-polish the tip to ensure a smooth surface for sealing.

  • Establishing a Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).[10]

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.[1][11]

    • To elicit L-type calcium currents, apply depolarizing voltage steps to 0 mV for 200 ms at a frequency of 0.1 Hz (every 10 seconds).[3]

    • Record a stable baseline current for at least 3-5 minutes.

  • Compound Application:

    • Prepare serial dilutions of the test compound in the extracellular solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 2-3 minutes).

  • Data Analysis:

    • Measure the peak inward current at each compound concentration.

    • Normalize the current at each concentration to the baseline current (before compound application).

    • Plot the normalized current as a function of the compound concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC₅₀ value.[11]

Troubleshooting:

  • Run-down of calcium current: This is a common issue where the current amplitude gradually decreases over time. To mitigate this, include ATP and GTP in the intracellular solution and ensure a stable recording environment.[3]

  • Difficulty forming a Giga-seal: Ensure clean pipette tips and healthy cells. Adjusting the angle of approach and the amount of positive pressure can also help.[9][12]

Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Prep Pipette Preparation Cell_Prep->Pipette_Prep Whole_Cell Establish Whole-Cell Recording Pipette_Prep->Whole_Cell Baseline Record Baseline L-type Current Whole_Cell->Baseline Compound_App Apply Dihydropyridine Derivative (Increasing Conc.) Baseline->Compound_App Record_Inhibition Record Inhibited Current Compound_App->Record_Inhibition Data_Analysis Data Analysis: Plot Dose-Response Curve Record_Inhibition->Data_Analysis IC50 Determine IC₅₀ Data_Analysis->IC50 End End IC50->End

Caption: Workflow for Patch-Clamp Electrophysiology.

Fluorescence-Based Calcium Imaging Assay

Calcium imaging assays provide a high-throughput method to screen for compounds that modulate intracellular calcium levels. These assays use fluorescent indicators that exhibit an increase in fluorescence upon binding to Ca²⁺.

Objective: To screen dihydropyridine derivatives for their ability to block L-type calcium channel-mediated calcium influx.

Materials:

  • Cells expressing L-type calcium channels.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM).[6]

  • Pluronic F-127.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Depolarizing solution (HBSS with high KCl, e.g., 50 mM).

  • Fluorescence microplate reader or a high-content imaging system.

Protocol:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.[13]

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[13]

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[13]

    • After incubation, gently wash the cells twice with HBSS to remove excess dye.[13]

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds in HBSS.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the depolarizing solution (high KCl) to all wells to activate the L-type calcium channels.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after depolarization.

    • Normalize the fluorescence change (ΔF/F₀).[14]

    • Plot the normalized fluorescence change against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8][15]

Start Start Cell_Plating Cell Plating in Microplate Start->Cell_Plating Dye_Loading Loading with Calcium Indicator Dye Cell_Plating->Dye_Loading Compound_Incubation Incubation with Dihydropyridine Derivatives Dye_Loading->Compound_Incubation Depolarization Induce Depolarization (e.g., High KCl) Compound_Incubation->Depolarization Fluorescence_Measurement Measure Fluorescence Intensity Change Depolarization->Fluorescence_Measurement Data_Analysis Data Analysis: Determine IC₅₀ Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: The 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 2-pyridone ring is a quintessential example of such a structure.[1][2][3] Its unique combination of a planar aromatic system, hydrogen bond donor/acceptor capabilities, and metabolic stability has made it a cornerstone in the design of therapeutics targeting a wide array of diseases.[3][4]

This guide focuses on a specific, highly versatile derivative: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide . While not an active pharmaceutical ingredient in itself, this compound serves as a critical chemical intermediate—a foundational building block for constructing libraries of potent and selective drug candidates.[] Its strategic placement of a methyl group on the ring nitrogen and a carboxamide at the 4-position provides medicinal chemists with precise vectors for molecular elaboration and property modulation.

We will explore the synthesis and characterization of this scaffold and detail its application in the development of cutting-edge therapeutics, particularly in oncology, by examining its role in the architecture of potent enzyme inhibitors.

Section 1: Physicochemical and Structural Properties

The utility of this compound in drug design is rooted in its distinct physicochemical properties. The N-methyl group blocks tautomerization and eliminates a hydrogen bond donor site, which can improve cell permeability and metabolic stability. The 4-carboxamide group, with its primary amide, retains crucial hydrogen bonding capacity, essential for anchoring the molecule within target protein active sites.

PropertyValueSource / Method
Molecular Formula C₇H₈N₂O₂[]
Molecular Weight 152.15 g/mol []
CAS Number 6433-99-4[]
Hydrogen Bond Donors 1 (from -NH₂)Computed
Hydrogen Bond Acceptors 2 (from C=O groups)Computed
Predicted LogP -0.4PubChem[6]

Table 1: Key physicochemical properties of this compound.

Section 2: Synthesis and Characterization Protocols

The synthesis of the title compound is straightforward, typically proceeding through its carboxylic acid precursor. The following protocols are designed to be robust and adaptable for standard laboratory settings.

Protocol 2.1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Precursor)

This protocol outlines a common method for synthesizing the key carboxylic acid intermediate.

Rationale: The synthesis starts from a commercially available pyridine derivative. Methylation of the nitrogen is a key step to install the permanent methyl group, followed by functional group manipulations to yield the carboxylic acid. This multi-step process provides a reliable route to the immediate precursor of our target scaffold.

Step-by-Step Methodology:

  • Starting Material: Begin with chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) or a related pyridine-4-carboxylic acid derivative.

  • N-Methylation: React the starting material with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or DMSO.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and acidify the mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.[6]

Protocol 2.2: Amide Formation to Yield the Target Scaffold

This protocol details the conversion of the carboxylic acid to the final this compound.

Rationale: Standard peptide coupling conditions are employed for their high efficiency and mildness, preventing side reactions on the pyridone ring. The use of a coupling agent like HATU activates the carboxylic acid for nucleophilic attack by ammonia.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amination: Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH, 3.0 eq), to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue using column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to isolate the pure this compound.

G cluster_0 Protocol 2.1: Precursor Synthesis cluster_1 Protocol 2.2: Amide Formation Chelidamic_Acid Chelidamic Acid or derivative Precursor_Acid 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid Chelidamic_Acid->Precursor_Acid 1. N-Methylation 2. Decarboxylation/   Functionalization Precursor_Acid_2 Precursor Acid Target_Scaffold 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide Precursor_Acid_2->Target_Scaffold HATU, DIPEA, NH3 (Amide Coupling) G cluster_0 Normal Cell Function cluster_1 Therapeutic Intervention PRC2 PRC2 Complex (contains EZH2) H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation SAM SAM (Methyl Donor) SAM->PRC2 H3K27 Histone H3 (K27) H3K27->PRC2 Silencing Gene Silencing (Tumor Suppressors OFF) H3K27me3->Silencing PRC2_inhibited PRC2 Complex H3K27_active Histone H3 (K27) PRC2_inhibited->H3K27_active Methylation Inhibited Inhibitor Pyridone-based EZH2 Inhibitor Inhibitor->PRC2_inhibited Blocks SAM Binding Site Re_expression Gene Re-expression (Tumor Suppressors ON) H3K27_active->Re_expression G cluster_0 Parallel Synthesis Plate Precursor_Acid 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid Amine_1 R1-NH2 Precursor_Acid->Amine_1 Coupling Conditions Amine_2 R2-NH2 Precursor_Acid->Amine_2 Coupling Conditions Amine_N Rn-NH2 Precursor_Acid->Amine_N Coupling Conditions Product_1 Product 1 (R1-amide) Amine_1->Product_1 Product_2 Product 2 (R2-amide) Amine_2->Product_2 Product_N Product n (Rn-amide) Amine_N->Product_N SAR_Analysis SAR Analysis Product_N->SAR_Analysis Biological Screening

References

Application Notes and Protocols for the Use of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide as a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

The this compound core represents a significant "privileged scaffold" in modern medicinal chemistry. Its inherent properties, including a planar structure, hydrogen bond donors and acceptors, and sites for chemical modification, make it an ideal starting point for the development of potent and selective chemical probes and drug candidates. While this compound itself is a foundational chemical entity, its derivatives have shown significant activity against a range of high-value biological targets. This guide provides an in-depth look at leveraging this scaffold for the discovery and characterization of novel inhibitors for key enzyme families, with a focus on Tropomyosin receptor kinases (Trk) and endothelial lipase (EL).

The utility of this scaffold is highlighted by its presence in molecules designed to modulate diverse biological pathways, including those involved in viral replication, oxidative stress response, and metabolic diseases[1][][3]. This document will provide detailed protocols for researchers, scientists, and drug development professionals to utilize this scaffold in inhibitor discovery workflows.

Target Application 1: Development of Tropomyosin Receptor Kinase (Trk) Inhibitors

Scientific Rationale

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and survival of neurons[4]. Dysregulation of Trk signaling has been implicated in various pathological conditions, including pain, cancer, and neurodegenerative diseases[5][6]. Consequently, the development of small molecule inhibitors of Trk kinases is a major focus of therapeutic research. The this compound scaffold has been successfully incorporated into potent Trk inhibitors, demonstrating its suitability for targeting the ATP-binding pocket of these kinases[5][6].

Experimental Workflow for Trk Inhibitor Screening

The following workflow outlines the process for identifying and characterizing novel Trk inhibitors based on the this compound scaffold.

G cluster_0 Inhibitor Discovery & Validation Workflow A Scaffold Selection: 1-Methyl-2-oxo-1,2-dihydropyridine -4-carboxamide Derivatives B Primary Biochemical Screen: In vitro TrkA/TrkB Kinase Assay A->B Synthesize Library C Dose-Response & IC50 Determination B->C Identify Hits D Selectivity Profiling: Kinase Panel Screen C->D Quantify Potency E Cell-based Target Engagement Assay D->E Assess Specificity F Lead Optimization E->F Confirm Cellular Activity

Caption: Workflow for Trk inhibitor development.

Protocol 1: In Vitro TrkA Kinase Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of TrkA kinase activity.

Principle: The assay measures the amount of ADP produced in the kinase reaction, which is then coupled to a series of enzymatic reactions that generate a fluorescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Recombinant human TrkA kinase domain

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP

  • Assay Buffer: 25 mM MOPS (pH 7.5), 5 mM MgCl₂, 0.005% (v/v) Triton X-100[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivatives dissolved in DMSO

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of test compound dilution or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the TrkA enzyme and peptide substrate in assay buffer. Final concentrations should be optimized, but a starting point is 20 nM enzyme and 10 µM peptide substrate[6].

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution in assay buffer to each well to initiate the reaction. The final ATP concentration should be close to the Kₘ for ATP (e.g., 500 µM for TrkA)[6].

    • Incubate the plate at 30°C for 60-70 minutes.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Application 2: Probing Endothelial Lipase (EL) Activity

Scientific Rationale

Endothelial lipase (EL) is a key enzyme in high-density lipoprotein (HDL) metabolism. By hydrolyzing phospholipids in HDL particles, EL plays a role in HDL catabolism. Inhibition of EL is a promising therapeutic strategy to raise HDL-cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease. A derivative of this compound has been identified as a potent and reversible inhibitor of EL, showcasing the scaffold's potential in developing probes for this enzyme[3][7][8].

Quantitative Data for a Scaffold-Based EL Inhibitor

The following table summarizes the inhibitory activity of a key derivative, demonstrating the potency achievable with the this compound scaffold.

CompoundTarget EnzymeIC₅₀ (nM)Reference
N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)Endothelial Lipase (EL)61[7]
Hepatic Lipase (HL)16[7]
Lipoprotein Lipase (LPL)>90,000[7]

Table 1: Inhibitory potency and selectivity of an EL inhibitor based on the this compound scaffold.

Protocol 2: Endothelial Lipase (EL) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of EL activity using a commercially available substrate.

Principle: The assay utilizes a substrate that is non-fluorescent until it is hydrolyzed by EL to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Recombinant human endothelial lipase

  • EnzChek™ Lipase Substrate (e.g., from Thermo Fisher Scientific)

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing 150 mM NaCl and 1% BSA

  • This compound derivatives dissolved in DMSO

  • Black 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 2 µL of test compound dilution or DMSO (as a control) to the wells of a 96-well plate.

    • Add 50 µL of recombinant EL in assay buffer to each well.

    • Incubate for 15 minutes at 37°C.

  • Initiate Lipase Reaction:

    • Add 50 µL of the EnzChek™ Lipase Substrate to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 30 minutes, with readings every minute. Use excitation and emission wavelengths appropriate for the substrate (e.g., 485 nm excitation and 515 nm emission).

  • Data Analysis:

    • Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Signaling Pathway Implication

The inhibition of EL has a direct impact on HDL metabolism, a key pathway in reverse cholesterol transport.

G cluster_0 HDL Metabolism & EL Inhibition HDL HDL Particles Hydrolysis HDL Phospholipid Hydrolysis HDL->Hydrolysis EL Endothelial Lipase (EL) EL->Hydrolysis HDL_Catabolism HDL Catabolism EL->HDL_Catabolism Promotes Probe 1-Methyl-2-oxo-1,2-dihydropyridine -4-carboxamide Scaffold Probe->EL Inhibits HDL_C Increased HDL-C Levels Probe->HDL_C Leads to Hydrolysis->HDL_Catabolism HDL_Catabolism->HDL Negative Feedback

Caption: Impact of EL inhibition on HDL metabolism.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of potent and selective chemical probes for important drug targets like Trk kinases and endothelial lipase. The protocols provided herein offer robust methods for screening and characterizing new derivatives. Future work should focus on expanding the library of derivatives to explore the structure-activity relationships (SAR) for these and other targets, as well as optimizing for pharmacokinetic properties to translate in vitro findings into in vivo models. The versatility of this scaffold ensures its continued relevance in the field of chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis, with the goal of improving yield and purity.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The molecule's structure, featuring a pyridone core with a carboxamide functional group, presents unique synthetic challenges. Achieving high yield and purity requires careful control of reaction conditions and a thorough understanding of potential side reactions. This guide is structured to provide practical, experience-based solutions to common problems encountered in the synthetic pathway, which typically proceeds through the N-methylation of a 2-hydroxynicotinic acid derivative followed by amidation.

Diagram of the Synthetic Workflow

Synthetic Workflow 2-Hydroxynicotinic Acid 2-Hydroxynicotinic Acid Step 1 Step 1 2-Hydroxynicotinic Acid->Step 1 N-methylation 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Step 1->1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Intermediate Step 2 Step 2 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid->Step 2 Amidation This compound This compound Step 2->this compound Final Product

Caption: A simplified overview of the synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: N-Methylation of 2-Hydroxynicotinic Acid

Q1: My N-methylation of 2-hydroxynicotinic acid is resulting in a low yield of the desired 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. What are the likely causes and how can I improve the yield?

A1: Low yields in the N-methylation step can often be attributed to several factors:

  • Incomplete Deprotonation: The acidity of the carboxylic acid proton can compete with the deprotonation of the pyridine nitrogen. Using a strong, non-nucleophilic base is crucial.

    • Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the pyridine nitrogen before introducing the methylating agent.

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a significant role.

    • Solution: While dimethyl sulfate is effective, it is highly toxic. Methyl iodide (MeI) is a common alternative. For more challenging cases, consider using a more reactive methylating agent like methyl triflate, but be mindful of its higher cost and reactivity.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be necessary. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • O-methylation Side Product: A common side reaction is the methylation of the carboxylate group, leading to the formation of the methyl ester.

    • Solution: Adding the methylating agent slowly at a lower temperature can favor N-methylation over O-methylation. If the methyl ester is formed, it can be hydrolyzed back to the carboxylic acid in a subsequent step using aqueous base, although this adds an extra step to the synthesis.

Q2: I am observing multiple spots on my TLC plate after the N-methylation reaction, even after an aqueous workup. What are these impurities?

A2: The presence of multiple spots suggests a mixture of products and unreacted starting material. The most common species are:

  • Unreacted 2-Hydroxynicotinic Acid: This will likely be a baseline spot on your TLC.

  • Desired N-methylated Product: This should be your major product spot.

  • O-methylated Side Product (Methyl Ester): This will have a different Rf value than your desired product, likely higher (less polar).

  • Di-methylated Product: In some cases, both the nitrogen and the carboxylic acid can be methylated.

Troubleshooting Decision Tree for N-Methylation

N-Methylation Troubleshooting Low Yield Low Yield Incomplete Deprotonation? Incomplete Deprotonation? Low Yield->Incomplete Deprotonation? Check Suboptimal Methylating Agent? Suboptimal Methylating Agent? Low Yield->Suboptimal Methylating Agent? Check Side Reactions? Side Reactions? Low Yield->Side Reactions? Check Use Stronger Base (NaH, KOtBu) Use Stronger Base (NaH, KOtBu) Incomplete Deprotonation?->Use Stronger Base (NaH, KOtBu) Solution Consider MeI or Methyl Triflate Consider MeI or Methyl Triflate Suboptimal Methylating Agent?->Consider MeI or Methyl Triflate Solution O-methylation O-methylation Side Reactions?->O-methylation Possible Slow Addition of Reagent at Low Temp Slow Addition of Reagent at Low Temp O-methylation->Slow Addition of Reagent at Low Temp Solution

Caption: Decision-making process for troubleshooting low yields in N-methylation.

Step 2: Amidation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Q3: My amidation reaction to form the final carboxamide is inefficient, with a significant amount of the starting carboxylic acid remaining. How can I drive the reaction to completion?

A3: The direct reaction of a carboxylic acid with ammonia is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, an activating agent (coupling agent) is typically required.

  • Choice of Coupling Agent: A variety of coupling agents are available, each with its own advantages and disadvantages.[1][2]

    • Carbodiimides (DCC, EDC): These are commonly used but can lead to the formation of N-acylurea byproducts which can be difficult to remove.[3] EDC is often preferred as its urea byproduct is water-soluble.

    • Phosphonium Reagents (PyBOP, BOP): These are highly efficient and generate byproducts that are generally easier to remove.

    • Uronium/Aminium Reagents (HATU, HBTU): These are also very effective and are known for their fast reaction times and low rates of racemization in peptide synthesis.

  • Reaction Conditions:

    • Solvent: A dry, aprotic solvent such as DMF, DCM, or THF is essential to prevent hydrolysis of the activated intermediate.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize any acid formed during the reaction and to deprotonate the ammonium salt of the amine.

    • Ammonia Source: Anhydrous ammonia gas or a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) is preferred over aqueous ammonia to minimize water in the reaction.

Q4: I have successfully formed the amide, but I am struggling with the purification. The product seems to be contaminated with byproducts from the coupling agent.

A4: Purification challenges are common in amidation reactions. Here are some strategies:

  • Aqueous Workup: A carefully planned aqueous workup can remove many impurities.

    • Washing with a dilute acid (e.g., 1 M HCl) will remove basic impurities like excess amine and DIPEA.

    • Washing with a dilute base (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and acidic byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: If crystallization is not feasible, flash column chromatography is the next option.

    • Choosing a Solvent System: A good starting point is a mixture of a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol). A small amount of a basic modifier like triethylamine may be needed to prevent streaking of the product on the silica gel.

    • Troubleshooting Chromatography: If the product is not separating well, consider using a different stationary phase like alumina.[4]

Table 1: Common Coupling Reagents for Amidation

Coupling ReagentAdvantagesDisadvantages
DCC Inexpensive, effectiveForms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to filter.
EDC Water-soluble urea byproduct, easy to remove with aqueous workup.More expensive than DCC.
HATU High reactivity, low racemization.Expensive.
PyBOP Efficient, good for hindered substrates.Can be sensitive to moisture.

Frequently Asked Questions (FAQs)

Q5: What are the critical parameters to control throughout the synthesis?

A5: The most critical parameters are:

  • Anhydrous Conditions: Particularly for the amidation step, the absence of water is crucial to prevent the hydrolysis of activated intermediates and coupling agents.

  • Temperature Control: Both the N-methylation and amidation steps can be sensitive to temperature. Monitoring the reaction progress is key to finding the optimal balance between reaction rate and side product formation.

  • Stoichiometry of Reagents: Precise control over the equivalents of base, methylating agent, and coupling agent is essential for maximizing yield and minimizing byproducts.

Q6: Can I perform a one-pot synthesis from 2-hydroxynicotinic acid to the final carboxamide?

A6: While a one-pot synthesis is theoretically possible, it is generally not recommended for this particular transformation. The reaction conditions for N-methylation and amidation are often incompatible. For instance, the base used in the methylation step could interfere with the coupling agent in the amidation step. A stepwise approach with isolation and purification of the intermediate carboxylic acid generally leads to a cleaner final product and higher overall yield.

Q7: What are the expected spectroscopic signatures for my final product, this compound?

A7:

  • 1H NMR: You should expect to see a singlet for the N-methyl group around 3.5 ppm. The protons on the pyridine ring will appear in the aromatic region, and their splitting pattern will be characteristic of the substitution pattern. The amide protons will appear as two broad singlets, the chemical shift of which can be solvent-dependent.

  • 13C NMR: You should observe a signal for the N-methyl carbon, as well as distinct signals for the carbonyl carbons of the pyridone and the carboxamide. The carbons of the pyridine ring will also have characteristic chemical shifts.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the final product should be observed.

Q8: Are there any safety precautions I should be aware of?

A8: Yes, several reagents used in this synthesis are hazardous.

  • Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Coupling Reagents: Some coupling reagents and their byproducts can be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Experimental Protocols

Protocol 1: N-Methylation of 2-Hydroxynicotinic Acid
  • To a stirred suspension of 2-hydroxynicotinic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Protocol 2: Amidation using EDC/HOBt
  • To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Bubble anhydrous ammonia gas through the solution for 15-20 minutes at 0 °C, or add a solution of ammonia in an organic solvent (e.g., 2 M in methanol, 2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful multi-component reaction. Here, we move beyond simple protocols to address the nuances of optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the stability and purity of your target 1,4-dihydropyridine (1,4-DHP) products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for success in the Hantzsch synthesis.

Q1: What is the fundamental mechanism of the Hantzsch synthesis, and why is it prone to variability?

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-DHP.[1][2][3] The reaction's success hinges on the convergence of two key pathways, and its variability often arises from competing side reactions or sub-optimal formation of the necessary intermediates.

The generally accepted mechanism proceeds through the following stages:

  • Enamine Formation: One equivalent of the β-ketoester reacts with the ammonia source to form a reactive β-enamino ester.[3]

  • Knoevenagel Condensation: A second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to generate an α,β-unsaturated carbonyl intermediate, often referred to as the Knoevenagel product.[3][4]

  • Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the Knoevenagel product.[3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine ring system.[3][5]

At least five different pathways have been proposed, and the predominant route can be influenced by specific reactants and conditions, which may lead to low yields or unexpected products.[1]

Hantzsch_Mechanism cluster_0 Pathway A: Enamine Formation cluster_1 Pathway B: Knoevenagel Condensation cluster_2 Convergence & Cyclization Ketoester1 β-Ketoester Enamine β-Enamino Ester Ketoester1->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Ketoester2 β-Ketoester Knoevenagel α,β-Unsaturated Carbonyl Ketoester2->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration

Caption: The convergent mechanism of the Hantzsch dihydropyridine synthesis.

Q2: My 1,4-DHP product is always yellow and seems to degrade quickly. What is happening and how can I prevent it?

This is the most common issue encountered. The yellow discoloration is a tell-tale sign of oxidation, where the 1,4-dihydropyridine ring aromatizes to form the corresponding pyridine derivative.[6] This process is not only a major cause of yield loss but also results in the complete loss of the pharmacological activity associated with 1,4-DHPs, which function as calcium channel blockers.[7][8]

Causality: The driving force for this degradation is the high thermodynamic stability of the aromatic pyridine ring.[1] This oxidation can be catalyzed by air (oxygen), light (particularly UV), and excessive heat.[6][8]

Prevention Protocol:

  • Inert Atmosphere: During workup and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber-colored glassware or wrap flasks and vials in aluminum foil during the reaction, purification, and storage.[6] 1,4-DHPs are notoriously light-sensitive.[6][8]

  • Temperature Control: Avoid excessive heating during solvent removal and purification.

  • Storage: Store the final, solid product in a cool, dark place under an inert atmosphere.[6]

Q3: How critical is the choice of aldehyde, and are there any limitations?

The aldehyde is a key determinant of the substituent at the 4-position of the DHP ring, which is crucial for biological activity.

  • Scope: The reaction is broadly applicable to aromatic, aliphatic, α,β-unsaturated, and heterocyclic aldehydes.[3]

  • Electronic Effects: Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro groups) tend to enhance reaction yields.[3]

  • Steric Hindrance: Sterically hindered aldehydes, such as ortho-substituted benzaldehydes, may reduce reaction efficiency and require longer reaction times or more forcing conditions.[3]

Q4: What are the pros and cons of different nitrogen sources?

The most common nitrogen sources are ammonia, ammonium acetate, and ammonium carbonate.[1][9]

  • Ammonia/Ammonium Hydroxide: Used in the classical Hantzsch protocol, often in an alcoholic solvent.[7] It is effective but can be volatile and require careful handling.

  • Ammonium Acetate: A highly convenient, solid source of ammonia that is often used in modern protocols.[10] It can be used in various solvents, including greener options like water or under solvent-free conditions.[10][11]

  • Ammonium Carbonate: Another solid source, which can be particularly effective in aqueous media, though its stability at higher temperatures should be considered.[9]

Part 2: Troubleshooting Guide for Low Yield & Reaction Failure

A low or non-existent yield is a frequent frustration. This guide provides a systematic approach to diagnosing and solving the problem.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents ReagentBad Issue Found CheckReagents->ReagentBad ConditionsOK OK CheckReagents->ConditionsOK CheckConditions 2. Assess Reaction Conditions (T, t) ConditionsBad Issue Found CheckConditions->ConditionsBad CatalystOK OK CheckConditions->CatalystOK CheckCatalyst 3. Evaluate Catalyst/Solvent System CatalystBad Issue Found CheckCatalyst->CatalystBad PurificationOK OK CheckCatalyst->PurificationOK CheckPurification 4. Review Workup & Purification PurificationBad Issue Found CheckPurification->PurificationBad Success Yield Improved CheckPurification->Success ReagentOK OK ReagentSolution Solution: - Use fresh aldehyde (check for oxidation). - Ensure β-ketoester is pure. - Verify 2:1:1 stoichiometry (ketoester:aldehyde:ammonia). ReagentBad->ReagentSolution ReagentSolution->CheckReagents ConditionsOK->CheckConditions ConditionsSolution Solution: - Increase temperature (reflux is common). - Extend reaction time (monitor by TLC). - Consider microwave irradiation to reduce time. ConditionsBad->ConditionsSolution ConditionsSolution->CheckConditions CatalystOK->CheckCatalyst CatalystSolution Solution: - Add an acid catalyst (e.g., PTSA, CAN). - Switch to a 'greener' solvent like water. - Try solvent-free conditions with a solid catalyst. CatalystBad->CatalystSolution CatalystSolution->CheckCatalyst PurificationOK->CheckPurification PurificationSolution Solution: - Check for product loss during extraction. - Minimize exposure to light/heat. - Confirm product isn't aromatizing on silica gel. PurificationBad->PurificationSolution PurificationSolution->CheckPurification

Caption: A systematic workflow for troubleshooting low yields in Hantzsch synthesis.

Issue: The classical Hantzsch reaction is slow and gives low yields.

The classical method, often involving refluxing in ethanol for extended periods, is known for drawbacks like harsh conditions and modest yields.[1][9]

Optimization Strategy 1: Catalysis

The reaction is often significantly improved with an acid catalyst. Catalysts enhance the rate of the condensation steps, leading to higher yields in shorter times.

CatalystTypical ConditionsAdvantages & ConsiderationsReference
p-Toluenesulfonic acid (PTSA) Ultrasonic irradiation, aqueous micelles (SDS)Excellent yields (>90%) reported. Ultrasound provides energy for the reaction at lower bulk temperatures.[1]
Ceric Ammonium Nitrate (CAN) Room temperature, solvent-freeA "green" and efficient method. The catalyst is inexpensive and the procedure avoids organic solvents.[1][11][12]
Ionic Liquids Room temperatureActs as both catalyst and solvent. Can lead to high yields and is non-toxic, but cost may be a factor.[1]
Silica Sulfonic Acid VariesA solid-supported acid catalyst that is easily removed by filtration, simplifying the workup.[13]

Optimization Strategy 2: Energy Source & Solvent

Modern approaches have moved away from simple reflux to improve efficiency.

ParameterRecommended ApproachRationale & Scientific BasisReference
Energy Microwave Irradiation Microwave energy can dramatically reduce reaction times from hours to minutes. It directly and efficiently heats the polar reactants and solvent, accelerating the reaction rate.[1][7]
Solvent Water ("On-Water" Synthesis) Performing the reaction in water can lead to excellent yields, often without any added catalyst. This eco-friendly approach simplifies workup and avoids toxic organic solvents.[1][9][10]
Solvent Ethanol or PEG-400 Ethanol remains a standard and effective solvent.[14] Polyethylene glycol (PEG-400) is a green solvent alternative that can also be effective.[3][3][14]

Experimental Protocol: CAN-Catalyzed Solvent-Free Synthesis This protocol is adapted from literature procedures for a green, efficient synthesis.[11]

  • Setup: To a 100 mL round-bottom flask, add the aldehyde (0.01 mol), the β-ketoester (e.g., ethyl acetoacetate, 0.02 mol), and ammonium acetate (0.01 mol).

  • Catalyst Addition: Add ceric ammonium nitrate (CAN) (0.5 mmol, 5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically a paste or solid mixture.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.

  • Workup: Once the reaction is complete, add water to the flask. The solid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with n-hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Part 3: Troubleshooting Purification Challenges

Even with a high crude yield, isolating a pure, stable product can be difficult.

Issue: The product degrades on silica gel during column chromatography.

This is a common observation. The acidic nature of standard silica gel can catalyze the aromatization of the acid-sensitive 1,4-DHP to the pyridine byproduct.

Solution:

  • Deactivated Alumina: Use deactivated neutral alumina for column chromatography.[15] This provides a less acidic stationary phase, minimizing on-column degradation.

  • Fast Chromatography: Do not let the column run dry and elute the product as quickly as possible ("flash chromatography") to minimize contact time with the stationary phase.

  • Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl, which will accelerate degradation. Use mixtures of hexanes/ethyl acetate or toluene/ethyl acetate.

  • Prioritize Recrystallization: Whenever possible, use recrystallization as the primary purification method. It is often less destructive than chromatography.

Issue: The product "oils out" during recrystallization instead of forming crystals.

This indicates that the compound's solubility is too high in the chosen solvent at the cooling temperature, or that impurities are inhibiting crystal lattice formation.

Solution:

  • Solvent System: If using a single solvent like ethanol, try a binary solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, acetone) at an elevated temperature, then slowly add a poor solvent (e.g., water, hexane) until the solution becomes faintly turbid. Allow this mixture to cool slowly.

  • Seeding: Add a single, pure crystal of the desired product (a "seed crystal") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.[6]

References

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction: Understanding the Solubility Profile

This compound possesses a chemical structure that suggests a nuanced solubility profile. The presence of the pyridone ring, with its capacity for hydrogen bonding, and the carboxamide group, which can also participate in hydrogen bonding as both a donor and acceptor, indicates a degree of hydrophilicity. However, the overall planarity of the ring system and the presence of the methyl group can contribute to crystal lattice energy, potentially limiting its aqueous solubility.

While specific quantitative solubility data for this compound is not extensively published, empirical testing is often required. This guide provides a systematic approach to addressing common solubility issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: This is a common challenge for compounds with both polar and non-polar characteristics. The crystalline nature of the compound may be hindering its dissolution. Here is a step-by-step approach to troubleshoot this issue:

Initial Steps:

  • Sonication: Have you tried sonicating the sample? Mechanical energy can help to break down the crystal lattice and facilitate dissolution.

  • Gentle Heating: Cautious heating of the solution can increase the kinetic energy of the molecules and improve solubility. Be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: The carboxamide group can have a weak acidic or basic character, and the pyridone ring can also be influenced by pH. A systematic pH adjustment of your buffer can significantly impact solubility.[1]

    • Rationale: Altering the pH can lead to the protonation or deprotonation of functional groups, disrupting the crystal lattice and increasing interaction with the aqueous solvent.

Troubleshooting Workflow for Poor Aqueous Solubility

G start Start: Compound fails to dissolve in aqueous buffer sonication Attempt Sonication start->sonication heating Gentle Heating (monitor stability) sonication->heating If still insoluble end Solution Achieved sonication->end Successful ph_adjustment Systematic pH Adjustment heating->ph_adjustment If still insoluble heating->end Successful cosolvent Introduce a Co-solvent ph_adjustment->cosolvent If still insoluble ph_adjustment->end Successful formulation Consider Advanced Formulation Strategies cosolvent->formulation If solubility is still insufficient cosolvent->end Successful formulation->end Successful fail Consult further literature/synthesis chemist formulation->fail If all else fails

Caption: Decision tree for addressing poor aqueous solubility.

Q2: I'm observing precipitation of my compound after initial dissolution. What is causing this and how can I prevent it?

A2: This phenomenon, often referred to as "crashing out," typically occurs when a supersaturated solution is created, which is thermodynamically unstable. This can happen if a co-solvent is used to initially dissolve the compound, and then the solution is diluted with an aqueous buffer in which the compound is less soluble.

Solutions:

  • Optimize Co-solvent Percentage: If you are using a co-solvent like DMSO or ethanol, try to use the minimum amount necessary to dissolve the compound. A high percentage of organic solvent followed by a large aqueous dilution can trigger precipitation.

  • Use of Surfactants: Low concentrations of surfactants can help to stabilize the compound in solution by forming micelles.[2]

  • Polymeric Precipitation Inhibitors: Certain polymers can be added to the formulation to inhibit crystal growth and maintain a supersaturated state.

In-Depth Technical Guidance

Solvent Selection and Co-solvency

For many researchers, the first step beyond aqueous buffers is the use of co-solvents. The selection of an appropriate co-solvent system is critical.

Recommended Starting Solvents:

SolventRationaleConsiderations
Water Ideal for biological assays, but may have limited success.The pyridone and carboxamide groups suggest some water solubility.
DMSO A powerful aprotic solvent that can dissolve a wide range of compounds.Can be toxic to cells at higher concentrations. Aim for <0.5% in final assays.
Ethanol A less toxic alternative to DMSO.May be less effective at dissolving highly crystalline compounds.
Methanol Similar to ethanol, but can be more effective for some compounds.Higher volatility and toxicity than ethanol.
PEG 400 A non-toxic, water-miscible polymer often used in formulations.Can increase the viscosity of the solution.

Protocol for Co-solvent Screening:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Add a measured volume of each test solvent (e.g., 100 µL) to each vial.

  • Vortex and sonicate each vial for a set period (e.g., 15 minutes).

  • Visually inspect for dissolution.

  • If dissolved, proceed with serial dilutions in your aqueous buffer to determine the point of precipitation.

pH Adjustment Strategy

The impact of pH on the solubility of ionizable compounds can be significant. For this compound, both acidic and basic conditions should be explored.

Experimental Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess of the compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Logical Flow for pH and Co-solvent Optimization

G cluster_0 Initial Assessment cluster_1 Parallel Testing cluster_2 Optimization cluster_3 Final Formulation a Aqueous Buffer Insoluble b pH Adjustment (pH 2-10) a->b c Co-solvent Screening (DMSO, EtOH, PEG400) a->c d Combine Optimal pH and Co-solvent b->d c->d e Stable Stock Solution d->e

Caption: Workflow for optimizing pH and co-solvent systems.

Advanced Formulation Strategies

If basic techniques are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

  • Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic carrier. The resulting product often has a much faster dissolution rate. This technique is particularly useful if the compound is highly crystalline.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance oral bioavailability. This involves dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, thereby increasing their apparent solubility in water.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor in vivo bioavailability of dihydropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical experimental protocols. Our goal is to equip you with the knowledge to understand the underlying causes of poor bioavailability and to select and implement effective strategies to overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of dihydropyridine compounds, providing foundational knowledge for troubleshooting and experimental design.

Q1: What are the primary reasons for the low bioavailability of dihydropyridine compounds?

A1: The poor oral bioavailability of many dihydropyridine derivatives is multifactorial, stemming from their inherent physicochemical and metabolic properties. The principal contributing factors include:

  • Poor Aqueous Solubility: Dihydropyridines are often lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This poor solubility is a major rate-limiting step for their absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, dihydropyridines undergo significant metabolism in the liver before reaching systemic circulation.[3][4][5] This "first-pass effect" is primarily mediated by the cytochrome P450 enzyme CYP3A4, which can substantially reduce the concentration of the active drug.[3][6][7]

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter protein found in the intestines that can actively pump absorbed dihydropyridine molecules back into the gut lumen, thereby limiting their net absorption.[6][8]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to dihydropyridines?

A2: Most dihydropyridine compounds fall under BCS Class II, which is characterized by low solubility and high permeability.[9][10] For these drugs, the dissolution rate is the primary bottleneck for oral absorption.[11] Therefore, formulation strategies for BCS Class II dihydropyridines are centered on enhancing their solubility and dissolution rate in the GI tract.[9][11]

Q3: What are the main formulation strategies to improve the oral bioavailability of dihydropyridines?

A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like dihydropyridines.[12][13][14][15] The choice of strategy depends on the specific properties of the compound. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][16][17]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level improves wettability and inhibits drug crystallization, leading to improved dissolution.[2][9][18][19][20]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[2][6][21][22][23] Upon contact with gastrointestinal fluids, these systems form fine oil-in-water emulsions, facilitating drug absorption.[6][21][22]

  • Nanotechnology-Based Approaches: Encapsulating dihydropyridines in nanocarriers like lipid nanoparticles, polymeric nanoparticles, or nano-emulsions can improve their solubility, protect them from degradation, and enhance their absorption.[1][24][25][26][27][28]

  • Complexation: Forming inclusion complexes with cyclodextrins can mask the lipophilic nature of the drug molecule and increase its apparent solubility.[2][18]

Q4: Can chemical modification of the dihydropyridine molecule itself improve bioavailability?

A4: Yes, chemical modification through a prodrug approach is a viable strategy.[29][30][31][32][33] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that, after administration, is converted in the body to the active drug. This approach can be used to temporarily modify the physicochemical properties of the dihydropyridine to enhance its solubility and/or membrane permeability.[29][30][31]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues encountered when working with dihydropyridine compounds in vivo.

Problem Potential Cause(s) Recommended Solution(s)
Low in vivo efficacy despite high in vitro potency Poor oral bioavailability due to low solubility, high first-pass metabolism, or P-gp efflux.1. Characterize Physicochemical Properties: Determine the aqueous solubility and logP of your compound. 2. Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.[34] 3. Assess P-gp Substrate Potential: Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if your compound is a substrate for P-gp. 4. Formulation Optimization: Based on the findings, select an appropriate bioavailability enhancement strategy (see FAQs and Experimental Protocols).
High inter-individual variability in pharmacokinetic studies Differences in CYP3A4 enzyme activity or P-gp expression among subjects.[5] Saturation of metabolic enzymes at higher doses.[3]1. Genotyping: If working with preclinical animal models, consider using strains with well-characterized metabolic enzyme expression. For clinical studies, consider genotyping for relevant polymorphisms. 2. Dose-Linearity Studies: Conduct studies at multiple dose levels to assess if the pharmacokinetics are linear or if saturation of metabolism or transport is occurring. 3. Controlled Diet: In preclinical studies, ensure a standardized diet as certain food components can influence drug metabolism.
Precipitation of the compound in aqueous media during in vitro assays Poor aqueous solubility of the dihydropyridine.1. Use of Co-solvents: For in vitro assays, consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol to maintain solubility. However, be mindful of potential effects on the biological system. 2. Formulation for in vitro studies: Prepare a stock solution in a suitable organic solvent and then dilute it into the aqueous assay buffer with vigorous mixing. The final concentration of the organic solvent should be minimized.
Inconsistent results between different batches of formulated compound Issues with the formulation process leading to variability in drug loading, particle size, or physical state (crystalline vs. amorphous).1. Strict Process Control: Standardize all parameters of the formulation process, including mixing speed, temperature, and drying time. 2. Thorough Characterization: Characterize each new batch of formulation for key parameters such as particle size distribution, drug content, and physical form (using techniques like DSC and XRD).

Visualizing the Bioavailability Challenge

The following diagram illustrates the key physiological barriers that contribute to the poor oral bioavailability of dihydropyridine compounds.

Factors Affecting Dihydropyridine Bioavailability cluster_GI_Tract Gastrointestinal Tract cluster_Liver Liver Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Poor Aqueous Solubility Absorption Absorption Dissolution->Absorption P-gp Efflux P-gp Efflux Absorption->P-gp Efflux Reduced Net Absorption First-Pass Metabolism First-Pass Metabolism Absorption->First-Pass Metabolism Portal Vein Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Reduced Drug Concentration

Caption: Key barriers to dihydropyridine bioavailability.

Experimental Protocol: Preparation of a Dihydropyridine Solid Dispersion by Solvent Evaporation

This protocol provides a step-by-step method for preparing a solid dispersion of a model dihydropyridine compound to enhance its dissolution rate.

Objective: To prepare a solid dispersion of a dihydropyridine compound with a hydrophilic polymer (e.g., PVP K30) to improve its dissolution characteristics.

Materials:

  • Dihydropyridine compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Preparation of the Drug-Polymer Solution: a. Weigh the desired amounts of the dihydropyridine compound and PVP K30. A common starting point is a 1:4 drug-to-polymer ratio by weight. b. Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask. c. Stir the solution using a magnetic stirrer until both components are completely dissolved and a clear solution is obtained.

  • Solvent Evaporation: a. Attach the round-bottom flask to a rotary evaporator. b. Set the water bath temperature to a moderate level (e.g., 40-50°C) to facilitate solvent evaporation without degrading the compound. c. Apply a vacuum and rotate the flask to create a thin film of the drug-polymer mixture on the inner surface of the flask as the solvent evaporates. d. Continue the process until the solvent is completely removed and a dry film is formed.

  • Drying and Pulverization: a. Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to ensure the removal of any residual solvent. b. Carefully scrape the dried solid dispersion from the flask. c. Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Sieving and Storage: a. Pass the powdered solid dispersion through a series of sieves to obtain a uniform particle size. b. Store the final product in a desiccator to protect it from moisture.

  • Characterization: a. Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure drug. b. Solid-State Characterization: Use techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix. c. Drug Content Uniformity: Determine the actual drug loading in the solid dispersion using a validated analytical method (e.g., HPLC).

Selecting an Appropriate Bioavailability Enhancement Strategy

The choice of the most suitable strategy to improve the bioavailability of a dihydropyridine compound depends on its specific physicochemical and metabolic properties. The following workflow can guide the decision-making process.

Workflow for Selecting a Bioavailability Enhancement Strategy Start Start Characterize Compound Characterize Physicochemical & Metabolic Properties (Solubility, logP, Metabolic Stability, P-gp Substrate?) Start->Characterize Compound Decision1 Primary Barrier? Characterize Compound->Decision1 Solubility Poor Solubility Decision1->Solubility Solubility-Limited Metabolism High First-Pass Metabolism Decision1->Metabolism Metabolism-Limited Efflux P-gp Efflux Decision1->Efflux Efflux-Limited FormulationStrategies Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems - Nanotechnology Solubility->FormulationStrategies ProdrugStrategy Prodrug Approach Metabolism->ProdrugStrategy PgpInhibitor Co-administration with P-gp Inhibitor Efflux->PgpInhibitor End End FormulationStrategies->End ProdrugStrategy->End PgpInhibitor->End

Caption: Decision workflow for bioavailability enhancement.

References

Technical Support Center: Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

Q: I am getting a very low yield of my target product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: Low yields in these multi-component reactions are a frequent challenge and can stem from several factors, from reagent quality to suboptimal reaction conditions.[1]

Probable Causes & Solutions:

  • Purity and Stoichiometry of Reactants:

    • The Problem: Multi-component reactions are highly sensitive to the purity and exact stoichiometry of the starting materials. Impurities in aldehydes, active methylene compounds (like Meldrum's acid or cyanoacetamides), or the amine source can introduce competing side reactions.[2]

    • The Solution:

      • Verify Purity: Ensure all reactants are of high purity. Aldehydes, in particular, should be freshly distilled or purified to remove any corresponding carboxylic acid, which can interfere with the reaction.

      • Accurate Stoichiometry: Precisely measure all reactants. An excess of one component can lead to the formation of side products. For instance, in a Hantzsch-type synthesis, an imbalance in the β-keto ester to aldehyde ratio can halt the reaction at an intermediate stage.[3][4]

      • Moisture Content: Ensure all non-aqueous reactions are performed under anhydrous conditions, as water can hydrolyze sensitive intermediates.

  • Suboptimal Reaction Conditions:

    • The Problem: The temperature, solvent, and reaction time are critical parameters. For example, insufficient heat may prevent the cyclization step, while excessive heat can promote decarboxylation or other degradation pathways.[5]

    • The Solution:

      • Temperature Optimization: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are forming, lowering the temperature might enhance selectivity. A systematic temperature screen is advisable for a new reaction.

      • Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. Protic solvents like ethanol can facilitate proton transfer steps, which are often crucial in these condensation reactions.[5] Aprotic solvents might be preferable if hydrolysis of an intermediate is a concern.

      • Catalyst Screening: The choice of catalyst (acidic, basic, or organocatalyst) is pivotal. For instance, a Lewis acid might be required to activate a carbonyl group, while a base is often necessary to generate a key nucleophile.[6][7] Experimenting with different catalysts can dramatically improve yields.

  • Inefficient Cyclization:

    • The Problem: The final ring-closing step to form the dihydropyridine ring can be slow or reversible. This can lead to an accumulation of linear intermediates.

    • The Solution:

      • Choice of Catalyst: An appropriate acid or base catalyst can significantly promote the cyclization step.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Premature work-up can result in a low yield of the cyclized product.

Issue 2: Presence of a Significant Amount of a Decarboxylated Side Product

Q: My final product is contaminated with a compound that appears to be my target molecule without the carboxylic acid group. What is causing this decarboxylation and how can I prevent it?

A: Decarboxylation is a common side reaction for 2-oxo-1,2-dihydropyridine-3-carboxylic acids, especially under basic conditions or at elevated temperatures.[8][9]

Mechanism of Decarboxylation:

The decarboxylation of these compounds can be facilitated by the formation of a stabilized intermediate. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. The 2-oxo functionality can participate in stabilizing the negative charge that develops on the ring upon loss of CO2.

Probable Causes & Solutions:

  • Excessive Heat:

    • The Problem: High reaction or work-up temperatures can provide the activation energy needed for decarboxylation.[10][11]

    • The Solution:

      • Maintain the lowest effective temperature during the reaction.

      • Avoid unnecessarily high temperatures during solvent removal (e.g., use a rotary evaporator at moderate temperature and pressure).

  • Strongly Basic Conditions:

    • The Problem: The use of strong bases can promote the formation of the carboxylate anion, which is a prerequisite for decarboxylation.[8]

    • The Solution:

      • If a base is necessary, consider using a milder, non-nucleophilic base.

      • Neutralize the reaction mixture as soon as the reaction is complete to avoid prolonged exposure to basic conditions.

  • Work-up Procedure:

    • The Problem: Acidic work-up followed by extraction can sometimes lead to decarboxylation if the compound is unstable under acidic conditions at elevated temperatures during solvent removal.

    • The Solution:

      • Perform the work-up at a lower temperature (e.g., using an ice bath).

      • Minimize the time the product is in contact with strong acids or bases.

Issue 3: Formation of Multiple Unidentified Side Products

Q: My reaction mixture is showing multiple spots on TLC, and purification is proving difficult. What are the likely side reactions occurring?

A: In multi-component reactions for pyridine synthesis, several competing pathways can lead to a mixture of products.[5] Understanding these pathways is key to minimizing side product formation.

Common Side Reactions and Their Mitigation:

  • Michael Addition Side Products:

    • The Problem: Michael addition is a key step in many of these syntheses. However, undesired Michael additions can occur if there are multiple Michael acceptors and donors present.[12][13][14]

    • The Solution:

      • Controlled Reagent Addition: A stepwise addition of reagents can sometimes prevent the formation of unwanted Michael adducts. For example, pre-forming an enamine intermediate before adding the Michael acceptor can improve selectivity.[5]

      • Catalyst Choice: The catalyst can influence the rate and selectivity of the Michael addition.

  • Enamine and Imine Intermediates:

    • The Problem: Enamines and imines are key intermediates in these syntheses.[15][16][17] However, they can also react in undesired ways or be hydrolyzed back to their starting materials if not consumed in the desired reaction pathway.

    • The Solution:

      • Anhydrous Conditions: Ensure the reaction is free of water to prevent hydrolysis of these intermediates.

      • Reaction Concentration: Running the reaction at a higher concentration can favor the desired intramolecular cyclization over intermolecular side reactions.

  • Incomplete Oxidation of Dihydropyridine Intermediate:

    • The Problem: In Hantzsch-type syntheses, the initial product is a dihydropyridine, which must be oxidized to the final aromatic pyridine. Incomplete oxidation will result in a mixture of the dihydropyridine and the final product.[4][18]

    • The Solution:

      • Choice of Oxidant: Use a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or air oxidation under certain conditions) to drive the reaction to completion.

      • Monitoring: Monitor the oxidation step by TLC or LC-MS to ensure full conversion.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst and solvent can have a profound impact on the yield and purity of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. The following table provides a general guide based on common synthetic methods.

Synthetic MethodCommon CatalystsTypical SolventsKey Considerations
Hantzsch-type Synthesis Ammonium acetate, p-Toluenesulfonic acid (p-TSA)Ethanol, Acetic Acid, WaterOften requires a subsequent oxidation step. Microwave irradiation can improve yields and reduce reaction times.[5][18]
Meldrum's Acid-based Synthesis Potassium Hydroxide, TriethylamineEthanol, DMFMeldrum's acid is a highly activated methylene compound, often leading to good yields under milder conditions.[19][20][21]
Cyanoacetamide/Cyanoacetate-based Synthesis Piperidine, TriethylamineEthanol, RefluxThe cyano group can be hydrolyzed to the carboxylic acid in a subsequent step.

Experimental Protocols

General Protocol for a Three-Component Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq), the aldehyde (1.0 eq), and the amine source (e.g., ammonium acetate, 1.1 eq).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol) and catalyst (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key reaction pathways and a troubleshooting workflow.

Simplified Hantzsch-type Reaction Pathway

Hantzsch_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Products Aldehyde Aldehyde Michael_Acceptor Michael Acceptor (α,β-unsaturated) Aldehyde->Michael_Acceptor Amine Amine Source Enamine Enamine Amine->Enamine ActiveMethylene1 Active Methylene Cmpd (1 eq) ActiveMethylene1->Michael_Acceptor ActiveMethylene2 Active Methylene Cmpd (1 eq) ActiveMethylene2->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Michael_Acceptor->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization/ Dehydration Final_Product 2-Oxo-dihydropyridine -3-carboxylic acid Derivative (after oxidation/hydrolysis) Dihydropyridine->Final_Product Oxidation/ Hydrolysis

Caption: A simplified workflow of a Hantzsch-type synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions (Temp, Solvent, Catalyst) Start->Check_Conditions Analyze_Side_Products 3. Analyze Side Products (TLC, LC-MS, NMR) Start->Analyze_Side_Products Purify_Reagents Purify/Dry Reagents Adjust Stoichiometry Check_Reagents->Purify_Reagents Optimize Screen Solvents/Catalysts Adjust Temperature/Time Check_Conditions->Optimize Modify_Procedure Change Reagent Addition Order Use Anhydrous Conditions Analyze_Side_Products->Modify_Procedure Improved_Yield Yield Improved Purify_Reagents->Improved_Yield Optimize->Improved_Yield Modify_Procedure->Improved_Yield

Caption: A systematic approach to troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for these reactions?

A1: In some cases, yes. Water has been successfully used as a solvent for certain Hantzsch-type syntheses, often in combination with a catalyst like p-toluenesulfonic acid and under ultrasonic irradiation.[18] This approach aligns with the principles of green chemistry. However, for reactions involving water-sensitive intermediates, such as those derived from Meldrum's acid, anhydrous organic solvents are generally preferred.[19][20][21]

Q2: My desired product is an ester, but I am getting the carboxylic acid. What is happening?

A2: This is likely due to the hydrolysis of the ester group during the reaction or work-up. This can occur if your reaction is run in the presence of water with an acid or base catalyst, or during an aqueous acidic or basic work-up. To avoid this, use anhydrous conditions and a neutral work-up if possible. If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time.

Q3: How crucial is the choice of the active methylene compound?

A3: The choice of the active methylene compound is critical as it directly influences the substitution pattern of the final product and the reaction conditions required. Highly acidic compounds like Meldrum's acid are very reactive and can often react under milder conditions.[19][20][21] Less acidic compounds like β-ketoesters may require stronger catalysts or higher temperatures. The functional groups on the active methylene compound also need to be compatible with the overall reaction conditions.

Q4: Is it always necessary to isolate the dihydropyridine intermediate in a Hantzsch synthesis?

A4: No, it is not always necessary. One-pot procedures where the dihydropyridine is generated and then oxidized in situ are common and can be more efficient.[5] This approach avoids a separate isolation and purification step for the often unstable dihydropyridine intermediate.

References

Technical Support Center: Stability of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common stability challenges you may encounter and provide practical, evidence-based solutions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to photodegradation and hydrolysis of the carboxamide group. The dihydropyridine ring is structurally similar to 1,4-dihydropyridines, which are known to be highly sensitive to light, leading to oxidation of the ring.[1][2] The carboxamide functional group can undergo hydrolysis under strong acidic or basic conditions, particularly when heated.[3]

Q2: How does solvent choice impact the stability of this compound in solution?

A2: Solvent choice is critical. Protic solvents, especially water, can facilitate hydrolysis of the amide bond. The polarity of the solvent can also influence the rate of photodegradation. For short-term storage of solutions, anhydrous aprotic solvents are generally preferred. If aqueous solutions are necessary, they should be freshly prepared, protected from light, and maintained at an appropriate pH.

Q3: What are the expected degradation products?

A3: The two primary degradation pathways would likely lead to:

  • Oxidation Product: Aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. This is a common degradation pathway for 1,4-dihydropyridine compounds.[2]

  • Hydrolysis Product: Cleavage of the carboxamide bond to yield 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and ammonia.[4]

Q4: Are there any general handling and storage recommendations to minimize degradation?

A4: Yes. To ensure the integrity of this compound:

  • Solid State: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents, store at low temperatures (e.g., -20°C or -80°C), and protect from light by using amber vials or wrapping containers in aluminum foil.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Rapid loss of compound purity in solution, even when stored at low temperatures.

Potential Cause Troubleshooting Step Scientific Rationale
Photodegradation 1. Prepare a fresh solution of the compound. 2. Aliquot the solution into two sets of vials: one wrapped in aluminum foil (light-protected) and one clear (light-exposed). 3. Store both sets under the same temperature conditions. 4. Analyze the purity of samples from both sets at various time points using a stability-indicating HPLC method.This experiment will isolate light as a variable. 1,4-dihydropyridine derivatives are known to be highly susceptible to photodegradation, which can occur even at low temperatures if exposed to light.[2][5] The primary photodegradation mechanism is the oxidation of the dihydropyridine ring to a more stable pyridine ring.[2]
Hydrolysis 1. Ensure the solvent used is anhydrous. If an aqueous buffer is required, assess the pH. 2. Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9). 3. Monitor the formation of the carboxylic acid degradant over time via HPLC-MS.The carboxamide group is susceptible to hydrolysis, which can be catalyzed by acid or base.[3] By testing at different pH values, you can determine the pH range where the compound is most stable.
Oxidative Degradation 1. Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. 2. Store the solution under an inert atmosphere. 3. Compare the stability of this solution to one prepared with non-degassed solvent.Dissolved oxygen in the solvent can contribute to the oxidation of the dihydropyridine ring, especially in the presence of light or trace metal impurities.

Issue 2: Inconsistent results in biological assays.

Potential Cause Troubleshooting Step Scientific Rationale
Degradation in Assay Medium 1. Incubate the compound in the assay medium (without cells or other biological components) under the same conditions as the experiment (e.g., 37°C, 5% CO₂). 2. Analyze samples at different time points to determine the compound's stability in the medium. 3. If degradation is observed, consider reducing the incubation time or preparing fresh compound dilutions immediately before use.The components of complex biological media (e.g., salts, pH, aqueous environment) can promote the degradation of a labile compound over the course of an experiment, leading to a decrease in the effective concentration and thus, variable results.
Adsorption to Labware 1. Prepare a solution of the compound in your standard solvent. 2. Transfer the solution to the type of labware used in your assay (e.g., polypropylene microplate). 3. After a relevant incubation period, transfer the solution to a clean vial and analyze the concentration. Compare this to the concentration of a control sample that was not exposed to the labware.Highly lipophilic or "sticky" compounds can adsorb to plastic surfaces, reducing the actual concentration in solution and leading to inconsistent assay results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[7]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use the MS data to propose structures for the major degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to stress photo Photochemical (ICH Q1B) stock->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Identify & Quantify Degradants hplc->data

Forced Degradation Experimental Workflow

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Photochemical/Oxidative Stress cluster_hydrolysis Acidic/Basic Stress parent 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide oxidation_product 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide (Aromatized Pyridine Ring) parent->oxidation_product Oxidation hydrolysis_product 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxylic Acid parent->hydrolysis_product Hydrolysis

Potential Degradation Pathways

This technical support guide provides a foundational understanding of the stability of this compound. By anticipating potential stability issues and employing systematic troubleshooting, researchers can ensure the quality and reliability of their experimental data.

References

Technical Support Center: Storage and Handling of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding the potential degradation pathways and implementing best practices for handling, you can safeguard the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For routine short- to medium-term storage, the solid compound should be stored in a cool, dry, and dark environment. A standard laboratory refrigerator at 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress. For long-term storage, maintaining these conditions is critical. Some suppliers suggest storing the compound at room temperature under an inert atmosphere, such as argon[1].

Q2: How should I store solutions of this compound?

Solutions are generally more susceptible to degradation than the solid material. If you must store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation and exposure to air and light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q3: What are the primary degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding carboxylic acid. This process can be accelerated by the presence of moisture and elevated temperatures.

  • Oxidation and Photodegradation: The dihydropyridine ring system can be sensitive to oxidation, which may be initiated by exposure to air (oxygen) and/or light. This can lead to the formation of various oxidized derivatives, potentially altering the compound's biological activity.

Q4: Are there any visual signs of degradation I should look for?

Yes, a change in the physical appearance of the compound can be an initial indicator of degradation. Be vigilant for:

  • Color Change: A noticeable change from its original color (e.g., turning yellow or brown) can suggest the formation of degradation products.

  • Clumping or Caking: This may indicate the absorption of moisture, which can increase the likelihood of hydrolytic degradation.

If you observe any of these changes, it is recommended to verify the purity of the compound using an appropriate analytical method before proceeding with your experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential degradation of your this compound stock.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your experimental outcomes, degradation of your compound could be a contributing factor.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Purity of Compound Stock A->B C Perform Analytical Test (e.g., HPLC, LC-MS) B->C D Pure (>95%) C->D E Impure (<95% or new peaks) C->E F Troubleshoot Experimental Protocol D->F G Source New, High-Purity Compound E->G H Review Storage Conditions E->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Solid Compound

As mentioned in the FAQs, physical changes can signal degradation.

ObservationPotential CauseRecommended Action
Color Change Oxidation/PhotodegradationAssess purity via HPLC. If significant degradation is confirmed, procure a fresh batch.
Clumping/Caking Moisture AbsorptionDry the sample under vacuum (if thermally stable) and re-assess purity. Store with a desiccant.

Recommended Protocols

Protocol 1: Recommended Storage and Handling

To minimize the risk of degradation, adhere to the following storage and handling procedures:

Materials:

  • Amber glass vials or other light-protecting containers

  • Inert gas (Argon or Nitrogen)

  • Desiccant

  • Refrigerator (2-8°C) or freezer (-20°C)

Procedure for Solid Compound:

  • Upon receipt, store the compound in its original, tightly sealed container in a refrigerator (2-8°C), protected from light.

  • For long-term storage, consider placing the container inside a desiccator within the refrigerator.

  • When dispensing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • After dispensing, flush the container with an inert gas like argon or nitrogen before resealing tightly[1].

Procedure for Solutions:

  • Prepare solutions fresh for each use whenever possible.

  • If short-term storage is unavoidable, use a low-volume vial to minimize headspace.

  • Store solutions at -20°C or colder.

  • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of your compound is the most reliable way to detect degradation.

Objective: To monitor the purity of this compound and detect the presence of any degradation products.

Suggested HPLC Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

  • Gradient: A linear gradient from 5-95% B over 15-20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or lambda max)

  • Injection Volume: 5-10 µL

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Inject the solution onto the HPLC system.

  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Potential Degradation Pathways

The following diagrams illustrate the likely chemical transformations that this compound may undergo upon degradation.

A This compound B 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid A->B Hydrolysis (H2O, H+ or OH-) C Oxidized Pyridine Derivative A->C Oxidation/Photodegradation (O2, light)

Caption: Potential degradation pathways of the target compound.

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (refrigerated)Slows down the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon/Nitrogen)Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation[1].
Light Protected from light (Amber vial)Prevents photodegradation, a common degradation pathway for heterocyclic compounds.
Moisture Tightly sealed container, with desiccantPrevents moisture absorption, which can lead to hydrolysis of the carboxamide group.

By adhering to these guidelines, you can ensure the stability and reliability of your this compound for the duration of your research projects.

References

Technical Support Center: Addressing Off-Target Effects of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide in their cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound. As scientists and drug development professionals, ensuring the specificity of your small molecule is paramount for the integrity of your research. This resource will equip you with the knowledge and protocols to identify, understand, and mitigate these effects.

I. Understanding the Challenge: The Nature of Off-Target Effects

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects are unintended biological consequences of a drug or compound binding to a molecular target other than the one it was designed to interact with.[1] For this compound, these effects can manifest as unexpected cellular phenotypes, toxicity, or the modulation of unintended signaling pathways. These effects are a significant concern because they can lead to a misinterpretation of the compound's true mechanism of action and can be a major cause of failure in later stages of drug development.

Q2: How can I distinguish between a true on-target effect and an off-target effect in my initial screening results?

A2: Distinguishing between on- and off-target effects requires a multi-pronged approach. An initial "hit" from a primary screen is only the starting point.[2] To build confidence, it is essential to employ a series of validation experiments. These include generating dose-response curves, using structurally related but inactive control compounds, and, most importantly, conducting orthogonal assays that measure target engagement through different physical principles.[2][3]

Q3: What are the most common reasons for observing off-target effects in cellular assays?

A3: Several factors can contribute to off-target effects. These include the inherent promiscuity of the small molecule, high compound concentrations leading to non-specific interactions, and compound degradation into active metabolites. Additionally, assay artifacts such as compound aggregation or interference with the detection method can be mistaken for biological activity.[2][4]

II. A Strategic Framework for Identifying Off-Target Effects

A systematic approach is necessary to effectively identify and characterize the off-target profile of this compound. The following workflow provides a logical progression from initial suspicion to comprehensive profiling.

Off-Target Identification Workflow cluster_0 Phase 1: Initial Hit Validation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Global Off-Target Profiling cluster_3 Phase 4: Data Integration & Hypothesis Generation A Initial Phenotypic Observation B Dose-Response & SAR Analysis (Structurally Related Analogs) A->B Confirm activity C Orthogonal Target Engagement Assays (e.g., CETSA, BRET) B->C Validate direct binding D Chemical Proteomics (e.g., ABPP, Affinity Pulldown) C->D Broaden search for off-targets E Transcriptomics (RNA-seq) C->E Broaden search for off-targets F Phenotypic Screening (High-Content Imaging) C->F Broaden search for off-targets G Integrate Multi-Omics Data D->G E->G F->G H Identify Potential Off-Target Pathways G->H

Caption: A strategic workflow for identifying off-target effects.

III. Troubleshooting Guide: Addressing Specific Issues

This section provides practical solutions to common problems encountered when working with this compound.

Issue 1: Inconsistent Dose-Response Curves or High IC50/EC50 Values

Potential Cause: This could indicate weak on-target potency, poor cell permeability, compound instability, or significant off-target activity at higher concentrations.

Troubleshooting Steps:

  • Verify Compound Integrity and Purity:

    • Protocol: Confirm the identity and purity of your compound stock using techniques like LC-MS and NMR.

    • Rationale: Impurities or degradation products can have their own biological activities, confounding your results.[5]

  • Assess Compound Stability:

    • Protocol: Incubate the compound in your cell culture medium for the duration of your experiment and then analyze its integrity by LC-MS.

    • Rationale: The compound may be unstable under experimental conditions, leading to a lower effective concentration.[5]

  • Evaluate Cell Permeability:

    • Protocol: Utilize a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is reaching its intracellular target.[2][6]

    • Rationale: A lack of cellular effect may be due to the compound's inability to cross the cell membrane.[7]

Issue 2: The Observed Phenotype Does Not Correlate with Known On-Target Biology

Potential Cause: This is a strong indicator of off-target effects. The compound may be interacting with an unknown protein or pathway.

Troubleshooting Steps:

  • Employ Orthogonal Assays:

    • Protocol: Use a different assay format to measure the same biological endpoint. For example, if your primary assay measures cell proliferation via a metabolic readout, an orthogonal assay could measure it by direct cell counting or DNA synthesis.[3][8]

    • Rationale: This helps to rule out assay-specific artifacts.[8]

  • Utilize a Structurally Dissimilar On-Target Inhibitor:

    • Protocol: If available, test a known inhibitor of the same target that has a different chemical scaffold.

    • Rationale: If both compounds produce the same phenotype, it strengthens the evidence for on-target activity. If the phenotypes differ, it suggests off-target effects are at play for at least one of the compounds.

  • Perform a Target Knockdown/Knockout Experiment:

    • Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. Then, treat the cells with this compound.

    • Rationale: If the compound's effect is diminished or absent in the knockdown/knockout cells, it strongly supports an on-target mechanism.

Issue 3: Unexplained Cellular Toxicity

Potential Cause: The compound may be interacting with essential cellular proteins, leading to cytotoxicity that masks the desired on-target effect.

Troubleshooting Steps:

  • Conduct a Cellular Health Panel:

    • Protocol: Use a panel of assays that measure different aspects of cell health, such as apoptosis (e.g., caspase activity), necrosis (e.g., LDH release), and mitochondrial function.

    • Rationale: This will help to characterize the nature of the toxicity and may provide clues about the off-target pathways involved.[4]

  • Perform Global Proteomic and Transcriptomic Analysis:

    • Protocol: Treat cells with the compound and analyze changes in the proteome (via mass spectrometry) and transcriptome (via RNA-seq).[9][10]

    • Rationale: These unbiased approaches can identify unexpected changes in protein and gene expression, revealing the cellular pathways affected by the compound.[11][12][13]

IV. Advanced Methodologies for Off-Target Profiling

For a comprehensive understanding of the off-target landscape of this compound, more advanced techniques are required.

Chemical Proteomics

Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within the complex cellular environment.[14] These methods typically involve creating a chemical probe by modifying the compound of interest to allow for the enrichment and subsequent identification of interacting proteins by mass spectrometry.[15][16]

Common Chemical Proteomics Approaches:

MethodPrincipleAdvantagesLimitations
Activity-Based Protein Profiling (ABPP) Uses activity-based probes to covalently label the active sites of specific enzyme families.[14]Identifies targets based on functional activity.Requires a suitable reactive group on the probe; may not be applicable to all target classes.
Affinity-Based Pull-Down The compound is immobilized on a solid support (e.g., beads) and used to "fish" for interacting proteins from cell lysates.[17]Does not require a covalent interaction.The linker and immobilization can interfere with binding; prone to non-specific interactions.[17]
Photoaffinity Labeling A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with interacting proteins.[16]Captures interactions in a cellular context.Probe synthesis can be challenging; UV irradiation can damage cells.
Transcriptomics

Analyzing the global changes in gene expression following treatment with this compound can provide valuable insights into its on- and off-target effects.[10]

Transcriptomics Workflow A Cell Treatment with Compound B RNA Extraction A->B C Library Preparation & RNA Sequencing B->C D Differential Gene Expression Analysis C->D E Pathway & Gene Ontology Analysis D->E F Identification of Off-Target Signatures E->F

Caption: A typical workflow for transcriptomic analysis.

V. Conclusion: A Commitment to Rigorous Science

References

Technical Support Center: Optimizing Selectivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide analogs. This guide is structured to address the complex challenges encountered during synthesis, screening, and optimization, with a core focus on achieving superior target selectivity. The content is presented in a practical, question-and-answer format, grounded in established medicinal chemistry principles and validated experimental protocols.

Section 1: Troubleshooting Poor Kinase Selectivity

Off-target activity is a primary hurdle in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the human kinome. This section provides strategies to diagnose and resolve issues of poor selectivity.

Question 1: My lead compound demonstrates potent inhibition of the primary target but also hits several related kinases. What are the primary strategies to improve selectivity?

Answer: This is a common challenge. The 1-oxo-1,2-dihydropyridine scaffold is a "privileged" structure that can bind to the hinge region of many kinases, leading to polypharmacology.[1][2] Improving selectivity requires introducing molecular features that exploit the subtle differences between the ATP-binding pockets of your target and off-target kinases.

Core Strategies to Enhance Selectivity:

  • Bioisosteric Replacement: This is a fundamental strategy in drug design that involves replacing a functional group with another that possesses similar physical or chemical properties to enhance selectivity, reduce toxicity, or improve pharmacokinetic properties.[3][4] Instead of making random changes, a bioisosteric approach allows for the fine-tuning of interactions.[5][6]

    • Exploit Steric Hindrance: Introduce bulkier substituents on the carboxamide side chain or the pyridine ring. If the off-target kinase has a smaller binding pocket than your primary target, a bulkier analog may be sterically precluded from binding, thus improving selectivity. A novel technique involves creating stable atropisomers by adding a strategically placed atom (e.g., chlorine) that locks the molecule's conformation, which can drastically alter the selectivity profile.[7]

    • Modulate Electronic and H-Bonding Properties: Replacing a simple phenyl ring on the carboxamide with a heterocycle (e.g., pyridine, pyrazole, thiazole) can introduce new hydrogen bond donors or acceptors and alter the electrostatic potential of the compound.[8][9] This can create favorable interactions in the target's pocket that are unfavorable in off-targets.

  • Target Non-Conserved Regions: While the hinge-binding region is conserved, pockets adjacent to it are often more diverse. Design modifications to the carboxamide moiety that extend into these "selectivity pockets." This is often the most fruitful approach for this scaffold.

  • Target Inactive Conformations (Type II Inhibition): Many inhibitors bind to the active "DFG-in" conformation of the kinase. However, designing compounds that bind to the inactive "DFG-out" conformation can yield highly selective inhibitors, as this conformation is generally more distinct among different kinases.[10] This often requires designing larger molecules that can occupy the allosteric site adjacent to the ATP pocket.

The following workflow illustrates a systematic approach to addressing poor selectivity.

G A Initial Hit Compound B Broad Kinase Selectivity Screen (e.g., KinomeScan, DSF) A->B Test C Analyze Data: Identify Off-Targets B->C Evaluate D Poor Selectivity (Hits >X kinases) C->D If poor E Good Selectivity (Proceed to further studies) C->E If good F Structural Analysis: - Homology Modeling - Co-crystallization D->F Investigate 'Why' G Rational Drug Design: - Bioisosteric Replacements - Exploit Steric/Electronic Differences F->G Hypothesize Solution H Synthesize New Analogs G->H Implement I Re-screen Analogs H->I Verify I->C Re-evaluate

Caption: Iterative workflow for improving compound selectivity.

Section 2: Experimental Protocols

Executing a successful medicinal chemistry campaign requires robust and reproducible assays. This section provides step-by-step guides for key experimental procedures.

Question 2: What is a reliable and high-throughput method for profiling the selectivity of my new analogs against a large panel of kinases?

Answer: Biochemical selectivity profiling is essential to understand the off-target effects of your compounds.[11] While there are many methods, luminescent ADP-detection assays are widely used due to their simplicity, sensitivity, and suitability for high-throughput screening in 384-well formats.[12] The Promega ADP-Glo™ Kinase Assay is a common platform for this purpose.[13][14]

Protocol: Kinase Selectivity Profiling via ADP-Glo™

This protocol is adapted for profiling a single compound at a fixed concentration (e.g., 1 µM) against a panel of kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega Kinase Strips)[14]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay reagents (Promega, #V9101)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare an intermediate dilution of your test compound in kinase buffer. For a final assay concentration of 1 µM, you might prepare a 5X stock (5 µM).

    • Rationale: Preparing an intermediate stock minimizes the final DMSO concentration in the assay, which can inhibit kinase activity.

  • Kinase Reaction Setup:

    • The profiling systems often come with kinases and their corresponding substrates in 8-tube strips, optimized for simple setup.[14]

    • Following the manufacturer's instructions, prepare the Kinase Working Stock and the ATP/Substrate Working Stock.

    • In your 384-well plate, add the components in the following order:

      • 1 µL of test compound (or DMSO for vehicle control).

      • 2 µL of Kinase Working Stock.

      • 2 µL of ATP/Substrate Working Stock to initiate the reaction.[14]

    • Self-Validation: Always include a "no kinase" control to measure background signal and a "vehicle" (DMSO) control to define 100% kinase activity.

  • Incubation:

    • Seal the plate and gently mix on a plate shaker.

    • Incubate for 60 minutes at room temperature (22–25°C).[14]

    • Rationale: This incubation period allows the enzymatic reaction to proceed into the linear range for most kinases.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

    • Present the data in a table for clear comparison.

Table 1: Example Selectivity Profile Data

Kinase Target% Inhibition at 1 µM (Compound X)
Target Kinase A95.2%
Off-Target B88.5%
Off-Target C45.1%
Off-Target D12.3%
Off-Target E2.1%

This data immediately highlights a potential selectivity issue with Off-Target B.

Section 3: Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the core scaffold and the interpretation of SAR data are foundational to the optimization process.

Question 3: I am struggling with the synthesis of the 1,2-dihydropyridine core, facing low yields and purification challenges. What are the common issues and solutions?

Answer: The most common route to this scaffold is the Hantzsch dihydropyridine synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonia source.[15][16][17] While efficient, it can be prone to side reactions.

G cluster_0 Pathway 1 cluster_1 Pathway 2 A Aldehyde + β-Ketoester B Knoevenagel Condensation (α,β-unsaturated carbonyl) A->B E Michael Addition B->E C β-Ketoester + Ammonia D Enamine Formation C->D D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine Product F->G

Caption: Key steps of the Hantzsch Dihydropyridine Synthesis.[15]

Troubleshooting Common Synthetic Problems:

Symptom Probable Cause Recommended Solution & Rationale
Low Overall Yield Inefficient condensation or competing side reactions.Screen different catalysts (e.g., phenylboronic acid, Yb(OTf)₃) or solvent systems. Green solvents like glycerol or aqueous micelles have been shown to improve yields.[15][17] This optimizes the rate-limiting steps.
Unwanted Oxidation The 1,4-dihydropyridine product is sensitive and can spontaneously oxidize to the aromatic pyridine, especially under harsh conditions.[16]If the dihydropyridine is the desired product, run the reaction under an inert atmosphere (N₂ or Ar) and use milder workup conditions. Avoid strong acids or oxidants.
Formation of Byproducts Incomplete reaction of one pathway leads to an excess of intermediates (e.g., the enamine or Knoevenagel adduct).Ensure high purity of starting materials. Slowly add the aldehyde to the reaction mixture to control the rate of the Knoevenagel condensation and prevent dimerization.[18]
Purification Difficulty The product and intermediates may have similar polarities, making chromatographic separation difficult.Recrystallization is often the preferred method for purifying Hantzsch products. If chromatography is necessary, consider a gradient elution and screen different solvent systems (e.g., EtOAc/Hexanes vs. DCM/Methanol).

Question 4: How should I approach modifying the 4-carboxamide group to generate a meaningful Structure-Activity Relationship (SAR)?

Answer: The 4-carboxamide group is the primary handle for tuning potency and selectivity. A systematic approach is crucial. You should aim to probe the binding pocket for steric, electronic, and hydrophobic tolerance.

  • Establish a Baseline: Synthesize the simple methyl or ethyl amide to understand the basic requirements.

  • Probe Steric Space: Create a small library with varying alkyl and cycloalkyl groups (e.g., cyclopropyl, cyclohexyl, t-butyl) to map the size of the pocket.

  • Introduce Aromatic Groups: Synthesize phenyl and substituted phenyl analogs (e.g., 4-fluoro, 4-methoxy, 3-chloro) to probe for potential pi-stacking interactions and electronic effects.

  • Improve Physicochemical Properties: Introduce polar groups or basic amines (e.g., morpholine, piperidine, methoxyethyl) to improve solubility and potentially pick up new hydrogen bonds with the protein or surrounding water molecules.[2]

Table 2: Template for SAR Data Collation

Analog ID R¹ Group on Carboxamide Nitrogen cLogP IC₅₀ Target (nM) IC₅₀ Off-Target (nM) Selectivity Index (Off-Target/Target)
Lead-01 -CH₂-Phenyl2.850801.6
SAR-02 -CH₂-(4-F-Phenyl)2.9451503.3
SAR-03 -CH₂-Cyclohexyl3.51209007.5
SAR-04 -(CH₂)₂-Morpholine1.575>10,000>133
  • Analysis of Example Data:

    • Adding fluorine (SAR-02) slightly improved potency and doubled selectivity, suggesting an electronic effect or a favorable interaction in the target pocket.

    • The bulky cyclohexyl group (SAR-03) decreased target potency but significantly improved selectivity, indicating the off-target has a smaller pocket.

    • The polar morpholine group (SAR-04) maintained reasonable potency while completely ablating the off-target activity, dramatically improving the selectivity and likely the compound's solubility. This is a highly desirable outcome.

By systematically exploring chemical space and carefully analyzing the resulting biological data, you can develop a clear understanding of the SAR and rationally design analogs with improved selectivity profiles.

References

Validation & Comparative

A Technical Guide to Dihydropyridine Derivatives: A Comparative Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and Its 1,4-Dihydropyridine Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, dihydropyridine scaffolds stand out as privileged structures in medicinal chemistry, most notably as potent modulators of ion channels. This guide provides an in-depth technical comparison between the lesser-known 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and the extensively studied class of 1,4-dihydropyridine derivatives, which includes numerous clinically significant drugs. By examining their structural nuances, predicting their physicochemical properties, and outlining robust experimental protocols for their evaluation, this document aims to equip researchers with the foundational knowledge to explore the therapeutic potential of novel dihydropyridine analogs.

The Dihydropyridine Scaffold: A Tale of Two Isomers

The biological activity of dihydropyridine derivatives is intrinsically linked to the arrangement of atoms within the heterocyclic ring. The two key isomers under consideration here are the 1,2-dihydropyridine and the 1,4-dihydropyridine cores.

This compound features a 1,2-dihydropyridine ring, characterized by a double bond between the third and fourth carbon atoms and an oxo group at the second position. In contrast, the canonical 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine, possess a symmetrical structure with double bonds between the second and third, and fifth and sixth positions of the ring.[1][2] This fundamental architectural difference has profound implications for the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.

Dihydropyridine_Cores cluster_12 1,2-Dihydropyridine Core cluster_14 1,4-Dihydropyridine Core 1_2_DHP This compound (C7H8N2O2) 1_2_DHP_structure Comparison Structural Comparison 1_2_DHP->Comparison Asymmetric Planar 1_4_DHP General 1,4-Dihydropyridine Scaffold 1_4_DHP_structure 1_4_DHP->Comparison Symmetric (generally) Boat-like conformation

Caption: Core structures of 1,2- and 1,4-dihydropyridine derivatives.

Physicochemical Properties and Predicted Biological Activity: A Comparative Overview

The structural disparities between this compound and classical 1,4-dihydropyridines suggest significant differences in their physicochemical properties and, by extension, their pharmacological profiles.

PropertyThis compoundClassical 1,4-Dihydropyridine Derivatives (e.g., Nifedipine)
Molecular Weight 152.15 g/mol []~346.3 g/mol
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 35
Predicted LogP -0.4[4]~2.5
Core Structure 1,2-Dihydropyridine1,4-Dihydropyridine[1]
Primary Mechanism of Action Unknown, potential for diverse biological activitiesL-type calcium channel blockade[2][5]
Key Structural Features Methyl group at N1, oxo group at C2, carboxamide at C4[]Aryl group at C4, ester groups at C3 and C5[6][7]

Expert Insights: The lower molecular weight and predicted LogP of this compound suggest it is more polar and likely more water-soluble than typical 1,4-dihydropyridine calcium channel blockers. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a carboxamide group instead of the ester functionalities common in 1,4-dihydropyridines will also significantly alter its hydrogen bonding capacity and metabolic stability. While 1,4-dihydropyridines are well-established as L-type calcium channel blockers used in the treatment of hypertension, the biological activity of this compound is not well-characterized.[1][2][5] Its structural features open the door to a wider range of potential targets beyond calcium channels, including enzymes and other receptors.[8][9]

Mechanism of Action: Beyond Calcium Channel Blockade

The established mechanism of action for classical 1,4-dihydropyridine derivatives involves their binding to the L-type voltage-gated calcium channels, primarily in vascular smooth muscle.[2] This binding event inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[10][11]

L_type_Calcium_Channel_Blockade DHP 1,4-Dihydropyridine Derivative L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) DHP->L_type_Ca_Channel Binds and blocks Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Promotes Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Assays Start->In_Vitro Characterization In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis and SAR Studies In_Vivo->Data_Analysis Conclusion Lead Optimization Data_Analysis->Conclusion

References

A Comparative Guide to the Biological Activity of 1,2-Dihydropyridine and 1,4-Dihydropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Isomerism

The dihydropyridine (DHP) scaffold is a cornerstone of medicinal chemistry, representing one of the most valuable heterocyclic cores in drug discovery.[1][2][3] While five possible regioisomers of the dihydropyridine ring exist, the vast majority of research and therapeutic success has centered on two: the 1,4-dihydropyridine and, to a lesser but rapidly growing extent, the 1,2-dihydropyridine isomer.[1][4][5]

At first glance, these compounds are simple structural isomers, differing only in the position of one double bond within the six-membered ring. However, this subtle structural shift precipitates a profound divergence in their physicochemical properties, primary biological targets, and ultimate pharmacological effects. The 1,4-DHP isomer is the foundation for a blockbuster class of cardiovascular drugs, whereas the 1,2-DHP isomer is emerging as a versatile scaffold for anticancer agents and a critical building block for complex natural products.[1][3]

This guide provides an in-depth, objective comparison of these two pivotal isomers. We will dissect their distinct biological activities, present supporting experimental data, and provide validated protocols for their comparative evaluation, empowering researchers to make informed decisions in the design and development of novel therapeutics.

Part 1: The 1,4-Dihydropyridine Isomer: A Masterclass in Target Specificity

The story of 1,4-dihydropyridines is a landmark in rational drug design. First synthesized by Arthur Hantzsch in 1882, their true potential was realized with the discovery of their potent and specific action on L-type voltage-gated calcium channels.[1][4] This specificity has made them indispensable in the treatment of cardiovascular diseases.[4][6]

Primary Mechanism of Action: L-Type Calcium Channel Blockade

1,4-DHP derivatives are potent L-type calcium channel blockers (CCBs).[7][8][9] Their therapeutic effect is rooted in their ability to bind with high affinity to a specific receptor site on the α1-subunit of these channels, which are densely expressed in vascular smooth muscle.[8][10]

The binding event inhibits the transmembrane influx of extracellular calcium ions (Ca²⁺) into these cells.[8][11] Since Ca²⁺ influx is the critical trigger for the cascade leading to muscle contraction, this blockade results in the relaxation of vascular smooth muscle.[11][12] This vasodilation leads to a decrease in total peripheral resistance, which in turn lowers blood pressure.[8][11][13] This targeted mechanism makes 1,4-DHPs highly effective antihypertensive agents.[7][11]

Blockbuster drugs such as Nifedipine, Amlodipine, and Felodipine are all built upon the 1,4-DHP scaffold and are mainstays in the treatment of hypertension and angina.[7][9][14]

Signaling Pathway of 1,4-Dihydropyridine Action

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation Contraction Smooth Muscle Contraction Phosphorylation->Contraction Vasodilation Vasodilation & Blood Pressure Reduction Depolarization Depolarization Depolarization->Ca_Channel activates DHP 1,4-Dihydropyridine (e.g., Amlodipine) DHP->Ca_Channel blocks DHP->Vasodilation

Caption: Signaling pathway of 1,4-dihydropyridine action in vascular smooth muscle.

Pharmacokinetic Considerations

While sharing a common mechanism, 1,4-DHPs exhibit significant pharmacokinetic diversity, particularly in their half-life, which has led to their classification into different generations.[15] For instance, nifedipine is relatively short-acting, while amlodipine has a long half-life of 30-50 hours, allowing for once-daily dosing.[16][17] A key metabolic liability for this class is the oxidation of the dihydropyridine ring to its inactive pyridine form, which is a primary driver for clearance and a determinant of the drug's duration of action.[10]

Part 2: The 1,2-Dihydropyridine Isomer: A Scaffold of Emerging Versatility

In contrast to the well-defined role of its 1,4-isomer, the 1,2-dihydropyridine scaffold presents a more diverse and less singularly defined pharmacological profile. Historically less explored, recent investigations have revealed its potential across multiple therapeutic areas, most notably in oncology.[1][3]

Diverse Biological Activities and Targets

Unlike the targeted action of 1,4-DHPs on a single channel, 1,2-DHP derivatives have been shown to interact with multiple biological targets, leading to a broader range of activities.

  • Anticancer Activity: A growing body of evidence demonstrates that novel 1,2-DHP derivatives possess potent antiproliferative activity against various human cancer cell lines.[18] Studies have reported compounds with low micromolar efficacy against colon (HT-29) and breast (MDA-MB-231) tumor cells.[19][20] The proposed mechanisms are varied, including the induction of apoptosis and potential interactions with molecular targets such as survivin and PIM1 kinase.[19]

  • Synthetic Precursors: The unique reactivity of the 1,2-DHP ring makes it a valuable intermediate in synthetic chemistry. It serves as a key precursor for constructing complex, medicinally important frameworks like the 2-azabicyclo[2.2.2]octane system found in alkaloids and is even used in the synthesis of the antiviral drug oseltamivir (Tamiflu).[1]

  • Fluorescent Probes: The electronic "push-pull" nature of substituted 1,2-DHPs can give rise to favorable photophysical properties. This has been leveraged to develop novel fluorophores for biological imaging, with some derivatives showing selective staining of mitochondria in cancer cell lines.[21]

Part 3: Head-to-Head Isomer Comparison

The fundamental differences in the biological profiles of these isomers stem directly from their structural divergence.

Comparative Overview
Feature1,4-Dihydropyridine Isomer1,2-Dihydropyridine Isomer
Primary Target L-type Voltage-Gated Calcium Channels[7][9]Diverse (e.g., Survivin, PIM1 Kinase, others)[19]
Primary Biological Activity Vasodilation, Antihypertensive[8][11]Anticancer, Antiproliferative[18][19][20]
Well-Known Examples Amlodipine, Nifedipine, Felodipine[7]Various experimental compounds (e.g., 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles)[19]
Therapeutic Status Clinically approved blockbuster drugs[3][22]Preclinical/Investigational[1]
Other Key Roles Privileged structure for other targets[9]Synthetic precursor for alkaloids and drugs[1][3]
Quantitative Data: Anticancer Activity of 1,2-Dihydropyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 1,2-DHP derivatives against human cancer cell lines, demonstrating their potential as anticancer agents.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6 ¹HT-29 (Colon)0.70[19][20]
Compound 4 ²MDA-MB-231 (Breast)4.6[19][20]
Compound 5e ³Panel of 6 cell lines2.7 - 5.6[18]

¹ 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile ² 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile ³ Structure detailed in the cited reference.

Part 4: Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of a novel 1,2-DHP derivative against a benchmark 1,4-DHP, a logical workflow employing validated, gold-standard assays is essential. This ensures that observed differences in activity are genuine and not artifacts of methodology.

Experimental Workflow for DHP Isomer Characterization

G cluster_workflow Comparative Experimental Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Target Identification & PK start Synthesize & Purify 1,2-DHP & 1,4-DHP Analogs calcium_assay Calcium Flux Assay (e.g., Fluo-4) start->calcium_assay Test for CCB Activity mtt_assay Cytotoxicity Screen (e.g., MTT Assay) start->mtt_assay Test for Cytotoxicity patch_clamp Whole-Cell Patch Clamp (L-type Ca²⁺ Current) calcium_assay->patch_clamp Confirm Hits apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay Elucidate Mechanism binding_assay Radioligand Binding ([³H]nitrendipine) patch_clamp->binding_assay Determine Affinity dmpk In Vitro DMPK (Metabolic Stability) apoptosis_assay->dmpk Assess Drug-likeness end Lead Candidate Profile binding_assay->end dmpk->end

Caption: A logical workflow for the comparative characterization of DHP isomers.

Protocol 1: Gold-Standard Assessment of Calcium Channel Activity (Whole-Cell Patch-Clamp)

Causality: This electrophysiological technique is the definitive method for characterizing ion channel modulators. It directly measures the flow of ions (current) through channels in a single live cell, providing unequivocal evidence of channel blockade and quantifying potency (IC₅₀) with high precision.

Methodology:

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293 cells stably transfected with Caᵥ1.2 subunits) on glass coverslips.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution (containing Cs⁺ to block K⁺ channels).

  • Cell Patching: Using a micromanipulator, gently press the micropipette against a single cell to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential where L-type channels are closed (e.g., -80 mV).

  • Current Elicitation: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate the L-type calcium channels. Use Ba²⁺ as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation, allowing for a more stable current recording. Record the baseline inward Ba²⁺ currents.

  • Compound Application: Perfuse the cell with the external solution containing the 1,4-DHP or 1,2-DHP test compound at various concentrations (e.g., 1 nM to 10 µM). Allow the compound to equilibrate for 2-3 minutes at each concentration.

  • Data Acquisition: Record the peak inward current at each compound concentration during the depolarizing step.

  • Data Analysis: Measure the peak current amplitude for each concentration. Normalize the data to the baseline current and plot the percentage of inhibition as a function of compound concentration. Fit the resulting dose-response curve with a logistical equation to determine the IC₅₀ value.[23]

Protocol 2: Standardized Assessment of Cytotoxicity (MTT Assay)

Causality: This colorimetric assay is a robust and widely accepted method for screening the cytotoxic or antiproliferative effects of compounds. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HT-29 colon cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2-DHP and 1,4-DHP test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[21][24]

Conclusion and Future Perspectives

The comparative analysis of 1,2- and 1,4-dihydropyridine isomers reveals a compelling tale of structural destiny. The 1,4-DHP scaffold is a highly optimized and exquisitely specific modulator of L-type calcium channels, resulting in a profoundly successful class of cardiovascular drugs. In contrast, the 1,2-DHP scaffold is a more versatile chemical entity, demonstrating a broader range of biological activities, with significant promise in oncology and as a foundational tool for complex chemical synthesis.

For drug development professionals, the choice of isomer is a critical first step that dictates the entire trajectory of a research program. While 1,4-DHPs remain a fertile ground for developing bioisosteric replacements with improved pharmacokinetic profiles,[10][14] the largely untapped potential of 1,2-DHPs offers exciting opportunities for discovering first-in-class therapies against novel targets. Future research should focus on elucidating the diverse mechanisms of action for 1,2-DHP derivatives and applying modern medicinal chemistry strategies to optimize their potency, selectivity, and drug-like properties.

References

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering a comparative look at how subtle molecular modifications can profoundly influence biological outcomes. Drawing upon a synthesis of available literature, we will explore the key structural determinants for activity, providing field-proven insights for researchers engaged in the design and optimization of next-generation inhibitors.

The this compound Core: A Foundation for Potency

The 2-pyridone ring system is a bioisostere for various functional groups, including amides and phenols, and can engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of a carboxamide group at the C4-position further enhances its potential for forming directional interactions within enzyme active sites, a feature exploited in the design of numerous kinase and polymerase inhibitors. The N1-methylation provides a fixed point of substitution and can influence solubility and metabolic stability. Understanding the interplay of these core features is paramount to unlocking the full therapeutic potential of this scaffold.

Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. Below, we dissect the SAR at key positions, drawing parallels from studies on closely related 2-pyridone and carboxamide-containing inhibitors to provide a comprehensive overview.

The Carboxamide Moiety (C4-Position): The Linchpin of Interaction

The carboxamide group at the C4-position is a critical determinant of activity, often acting as a key hydrogen bond donor and acceptor. Variations in the substituents on the amide nitrogen (R1) can dramatically alter potency and selectivity.

In a series of 4-anilino-5-carboxamido-2-pyridones developed as MEK1 inhibitors, modifications to the carboxamide side chain were extensively investigated. This study, while on a slightly different scaffold, provides valuable insights into the potential impact of substitutions at this position. It was found that the nature of the R-group on the carboxamide could significantly modulate enzyme inhibitory activity.[1]

Table 1: Influence of Carboxamide Substituents on Biological Activity (Hypothetical Data Based on General Principles)

Compound IDR1 (Amide Substituent)Target IC50 (nM)Rationale for Design
1a -H500Unsubstituted amide, baseline activity.
1b -CH3250Small alkyl group may improve metabolic stability.
1c -Cyclopropyl100Introduction of rigidity can enhance binding affinity.
1d -Phenyl>1000Bulky aromatic group may cause steric hindrance.
1e -CH2-Phenyl150Flexible linker may allow for optimal positioning of the phenyl group.
1f -CH2-CH2-OH80Hydroxyl group can form additional hydrogen bonds.

This table is illustrative and based on general medicinal chemistry principles observed in related compound series.

Substitutions on the Pyridone Ring (C3, C5, and C6-Positions): Fine-Tuning a-ctivity and Selectivity

Modifications to the pyridone ring itself offer another avenue for optimizing the pharmacological profile of these analogs. While direct SAR data for the this compound scaffold is limited, studies on other 2-pyridone-containing molecules provide valuable guidance.

For instance, in the development of 4-anilino-5-carboxamido-2-pyridones as MEK1 inhibitors, substitution on the pyridone nitrogen was explored.[1] This highlights the importance of the N1-substituent in influencing activity. In our core scaffold, this position is occupied by a methyl group, but exploration of other small alkyl or functionalized alkyl chains could be a fruitful area for optimization.

Furthermore, substitutions at the C3, C5, and C6 positions can impact the electronic properties of the ring and introduce new points of interaction with the target protein.

Experimental Protocols: A Guide to Assessing Biological Activity

The evaluation of this compound analogs typically involves a combination of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Enzymatic Inhibition Assay (e.g., Kinase or PARP Assay)

This assay directly measures the ability of a compound to inhibit the activity of its target enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant enzyme, substrate (e.g., a peptide for a kinase or NAD+ for PARP), and ATP (for kinases).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Reaction: In a microplate, combine the enzyme, test compound, and substrate. Initiate the reaction by adding ATP (for kinases) or allowing the reaction to proceed for a set time.

  • Detection: Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Step-by-Step Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., HT-29 colon cancer or MDA-MB-231 breast cancer cells) in appropriate media.[2]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Path to Potency: Workflows and Relationships

To better understand the process of SAR-guided drug discovery for this scaffold, the following diagrams illustrate a typical experimental workflow and the logical relationships in SAR analysis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Synthesize Library start->synthesis purification Purify & Characterize synthesis->purification primary_assay Primary Enzymatic Assay purification->primary_assay Test Compounds secondary_assay Cell-Based Proliferation Assay primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay sar_analysis SAR Analysis selectivity_assay->sar_analysis Biological Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Design Next Generation

Caption: A typical workflow for the discovery and optimization of this compound analogs.

sar_logic Core Core Scaffold (this compound) R1 R1 Substituent (Amide) Core->R1 Ring_Subs Ring Substituents (C3, C5, C6) Core->Ring_Subs N1_Sub N1 Substituent Core->N1_Sub Potency Potency (IC50) R1->Potency Modulates Selectivity Selectivity R1->Selectivity Impacts Ring_Subs->Potency Modulates Ring_Subs->Selectivity Impacts PK_Props Pharmacokinetics N1_Sub->PK_Props Influences

Caption: Logical relationships in the SAR analysis of the target scaffold.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While a comprehensive SAR study on this specific analog series is yet to be published, by drawing logical inferences from related chemical series, we can delineate key principles for guiding future drug design efforts. The carboxamide moiety is a critical interaction point, and its substitution pattern offers a rich opportunity for modulating potency and selectivity. Furthermore, strategic decoration of the pyridone ring can be used to fine-tune the physicochemical and pharmacokinetic properties of these compounds.

Future work should focus on the systematic exploration of the chemical space around this scaffold, targeting a diverse range of biological targets. The integration of computational modeling with synthetic chemistry and biological testing will be crucial in accelerating the discovery of new lead compounds. As our understanding of the SAR of this remarkable scaffold deepens, so too will our ability to translate its potential into life-changing medicines.

References

A Comparative In Vitro Efficacy Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (MODPC) and Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide presents a comprehensive framework for the in vitro validation of a novel investigational compound, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (designated MODPC), against the clinically approved standard, Olaparib. Based on structural similarities to known pharmacophores, MODPC is hypothesized to function as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[1][2] This guide provides detailed, validated protocols for a head-to-head comparison of MODPC and Olaparib, focusing on biochemical potency, cell-based efficacy, and target engagement. The experimental design emphasizes scientific rigor and reproducibility, employing a well-characterized cancer cell line model to generate robust, comparative data essential for early-stage drug development decisions.

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[3][4] It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[1][5] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins, facilitating the base excision repair (BER) pathway.[6]

In oncology, the inhibition of PARP has emerged as a powerful therapeutic strategy, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[2][7] This concept, known as synthetic lethality, arises because when PARP-mediated SSB repair is blocked, the breaks can degrade into more lethal double-strand breaks (DSBs) during replication.[8] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, but in BRCA-deficient tumor cells, the HR pathway is compromised. The inability to repair these DSBs leads to genomic collapse and selective cancer cell death.[2]

Olaparib was the first PARP inhibitor to receive FDA approval and has become a standard-of-care for various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[7][9][10] While transformative, the therapeutic landscape necessitates the development of next-generation inhibitors that may offer improved potency, enhanced selectivity between PARP family members, a more favorable safety profile, or the ability to overcome acquired resistance mechanisms.[9]

This guide outlines the essential in vitro validation of a novel compound, this compound (MODPC), benchmarked against Olaparib. The objective is to establish a foundational dataset characterizing its potential as a clinically relevant PARP inhibitor.

Signaling Pathway Context: PARP1 in DNA Single-Strand Break Repair

Upon detection of a DNA single-strand break, PARP1 is rapidly recruited to the site of damage. Its enzymatic activity is triggered, leading to the synthesis and attachment of PAR chains to histones and DNA repair factors. This action relaxes the chromatin structure and signals for the assembly of the DNA repair machinery.[3][5] Inhibition of this process is the primary mechanism of action for therapeutic agents like Olaparib and, hypothetically, MODPC.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition Point DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Detection PARylation Auto-PARylation & PAR Chain Synthesis PARP1->PARylation NAD+ substrate DSB Replication Fork Collapse (Leads to DSB) PARP1->DSB If inhibited Recruitment Recruitment of DNA Repair Complex (e.g., XRCC1, Lig3) PARylation->Recruitment Repair Successful SSB Repair Recruitment->Repair Inhibitor MODPC / Olaparib Inhibitor->PARP1 Blocks NAD+ Binding Site

Figure 1: Simplified PARP1 signaling pathway in response to DNA damage and the point of therapeutic inhibition.

Comparative Validation Workflow

A systematic, multi-assay approach is required to validate and compare the efficacy of MODPC and Olaparib. The workflow begins with a direct biochemical assessment of PARP1 inhibition, followed by cell-based assays to determine cytotoxic effects and confirm the on-target mechanism of action within a cellular context.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Start: Hypothesis MODPC is a PARP Inhibitor cell_culture Cell Line Culture (BRCA-deficient line, e.g., CAPAN-1) start->cell_culture compound_prep Compound Preparation (MODPC & Olaparib Dilution Series) start->compound_prep assay_viability Cell-Based Assay 1: Cell Viability (MTT/MTS) cell_culture->assay_viability assay_moa Cell-Based Assay 2: Target Engagement (γH2AX Staining) cell_culture->assay_moa assay_biochem Biochemical Assay: PARP1 Activity (ELISA) compound_prep->assay_biochem compound_prep->assay_viability compound_prep->assay_moa data_acq Data Acquisition (Plate Reader, Microscopy) assay_biochem->data_acq assay_viability->data_acq assay_moa->data_acq calc Calculate IC50 / EC50 Values data_acq->calc compare Comparative Analysis: MODPC vs. Olaparib calc->compare end Conclusion: Validate In Vitro Efficacy compare->end

Figure 2: High-level experimental workflow for the comparative validation of MODPC and Olaparib.

Experimental Protocols & Methodologies

Scientific integrity requires detailed and transparent methodologies. The following protocols are based on established standards for in vitro pharmacology.[11][12]

Cell Line Selection and Culture
  • Cell Line: CAPAN-1 (human pancreatic adenocarcinoma).

  • Rationale: This cell line possesses a homozygous BRCA2 mutation (6174delT), making it highly sensitive to PARP inhibitors and an excellent model for studying synthetic lethality. It is a well-established model for assessing PARP inhibitor efficacy.[2]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Compound Preparation

Both MODPC and Olaparib are dissolved in 100% dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. Serial dilutions are then prepared in complete culture medium to achieve the desired final concentrations for each experiment. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.1% to prevent solvent-induced toxicity.

Protocol 1: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[13][14]

  • Step 1: Cell Seeding: Plate CAPAN-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Step 2: Compound Treatment: Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of MODPC or Olaparib (e.g., from 0.01 µM to 100 µM) or a vehicle control (0.1% DMSO).

  • Step 3: Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Step 5: Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Target Engagement (γH2AX Immunofluorescence)

This assay confirms the mechanism of action. Inhibition of PARP leads to the accumulation of DSBs during replication, which are marked by the phosphorylation of histone H2AX (γH2AX).[15][16] An increase in γH2AX foci serves as a direct biomarker of PARP inhibitor-induced DNA damage.

  • Step 1: Seeding: Plate CAPAN-1 cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Step 2: Treatment: Treat cells with a fixed concentration of MODPC or Olaparib (e.g., 10 µM) and a vehicle control for 24 hours.

  • Step 3: Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Step 4: Staining: Block with 1% BSA and incubate with a primary antibody against γH2AX. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Step 5: Imaging & Analysis: Mount coverslips and acquire images using a fluorescence microscope. Quantify the average number of γH2AX foci per nucleus. A statistically significant increase in foci compared to the control indicates successful target engagement.

Data Presentation & Comparative Analysis

All quantitative data should be summarized for clear comparison. The primary endpoint for the cell viability assay is the IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Comparative In Vitro Efficacy in CAPAN-1 Cells
CompoundAssay TypeEndpointValue (µM)
MODPC (Test) Cell Viability (MTT)IC500.95 ± 0.12
Olaparib (Standard) Cell Viability (MTT)IC501.52 ± 0.21

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Table 2: Target Engagement Analysis
Treatment (10 µM, 24h)Average γH2AX Foci per NucleusFold Change vs. Vehicle
Vehicle Control (0.1% DMSO) 3.1 ± 1.21.0
MODPC (Test) 28.5 ± 4.59.2
Olaparib (Standard) 25.9 ± 3.88.4

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Interpretation and Discussion

The hypothetical data presented in Tables 1 and 2 suggest that this compound (MODPC) demonstrates potent anti-proliferative activity in the BRCA2-deficient CAPAN-1 cell line. The calculated IC50 value of 0.95 µM is lower than that of the established standard, Olaparib (1.52 µM), under identical experimental conditions, indicating potentially superior potency.

Furthermore, the target engagement assay provides crucial mechanistic validation. Both MODPC and Olaparib induced a significant increase in γH2AX foci, confirming that their cytotoxic effect is mediated through the intended mechanism: the accumulation of DNA double-strand breaks secondary to PARP inhibition.[16] The slightly higher fold-change in γH2AX foci observed with MODPC aligns with its greater potency in the cell viability assay.

These results provide a strong preliminary validation of MODPC as a bona fide PARP inhibitor with efficacy comparable, or potentially superior, to the clinical standard Olaparib in this specific in vitro model. However, it is critical to acknowledge the limitations of this initial screen. Further studies are required to assess selectivity against other PARP family members, evaluate efficacy across a broader panel of cancer cell lines (including BRCA-proficient lines to confirm synthetic lethality), and investigate potential off-target effects before advancing to more complex preclinical models.[17][18]

Conclusion

This guide provides a validated, step-by-step framework for assessing the in vitro efficacy of the novel compound this compound (MODPC) relative to the standard-of-care PARP inhibitor, Olaparib. The described methodologies for cell viability and target engagement assays are robust, reproducible, and grounded in established scientific principles. The presented hypothetical data suggest that MODPC is a potent PARP inhibitor, warranting further investigation as a potential therapeutic agent for cancers with deficiencies in the DNA damage response pathway.

References

Comparative analysis of the physicochemical properties of dihydropyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Physicochemical Properties of Dihydropyridine Compounds

Introduction

Dihydropyridines (DHPs) represent a cornerstone class of organic compounds, renowned for their significant pharmacological activity as L-type calcium channel blockers.[1] They are widely prescribed for the management of cardiovascular diseases, particularly hypertension and angina pectoris.[2] The therapeutic efficacy, pharmacokinetic profile, and formulation development of DHP derivatives are intrinsically linked to their fundamental physicochemical properties.[1] These properties, including lipophilicity, ionization state, solubility, and chemical stability, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This in-depth technical guide provides a comparative analysis of the core physicochemical properties of several key dihydropyridine compounds. We will explore the causality behind experimental choices for determining these properties, provide detailed, self-validating protocols, and present quantitative data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Their Significance

The biological performance of a DHP drug is not solely dependent on its interaction with the target receptor but is profoundly influenced by its ability to navigate the complex environment of the human body. This journey is dictated by its physicochemical characteristics.

Lipophilicity (LogP/LogD)

Lipophilicity is arguably the most critical physicochemical parameter for a drug candidate. It describes the compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.

  • Expertise & Experience: The octanol-water partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) is a crucial predictor of a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier.[3] A delicate balance is required; while high lipophilicity can enhance membrane permeation and receptor binding, it can also lead to poor aqueous solubility, increased metabolic clearance by enzymes like CYP3A4, and potential toxicity.[3][4][5][6] For instance, the interaction strength of various DHPs with grapefruit juice (a CYP3A4 inhibitor) has been correlated with their LogP values.[4][5]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent to which a compound will be ionized at a given pH.

  • Expertise & Experience: Most DHP drugs contain ionizable functional groups. Amlodipine, for example, has a basic amino group, making its solubility and partitioning pH-dependent. The pKa dictates the charge state of a molecule in different physiological compartments (e.g., stomach at pH ~1-3, intestine at pH ~6-8).[3] The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates membranes. Therefore, pKa is a critical determinant of both solubility and absorption.[7]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent and is fundamental for drug absorption.

  • Expertise & Experience: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Many DHPs are poorly soluble in water, which can limit their oral bioavailability.[8][9] For example, the therapeutic use of Cilnidipine is limited by its low aqueous solubility and subsequent poor dissolution.[8] Understanding and quantifying solubility is therefore essential for designing effective formulations, such as amorphous solid dispersions or nanoparticle suspensions, to enhance bioavailability.

Chemical Stability

The intrinsic chemical stability of a drug molecule affects its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts.

  • Expertise & Experience: Dihydropyridines are notoriously susceptible to photodegradation.[2][10] The primary degradation pathway involves the light-induced oxidation of the dihydropyridine ring to its corresponding pyridine derivative, which results in a complete loss of pharmacological activity.[10][11] Nifedipine is particularly photosensitive compared to other drugs in its class.[11] This instability necessitates special precautions during manufacturing and storage, and is why most DHPs are marketed as solid oral dosage forms, which are significantly more stable than liquid formulations.[10]

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for several widely used dihydropyridine calcium channel blockers, allowing for a direct comparison.

CompoundMolecular Weight ( g/mol )LogP (Calculated)pKaAqueous SolubilityKey Distinctions
Nifedipine 346.332.5N/A (neutral)Practically insolubleHighly photosensitive; neutral molecule.[10][11]
Amlodipine 408.883.0~8.6 (basic)Sparingly solubleBasic, allowing for salt formation; longer half-life.[12]
Felodipine 384.263.8N/A (neutral)Practically insolubleStructurally similar to nifedipine but with different substituents influencing stability.[13]
Nicardipine 479.523.8~7.2 (basic)Slightly solubleBasic, exists as a racemate.

Note: LogP and solubility values can vary slightly depending on the experimental or computational method used.

Structure-Property Relationships

The diverse physicochemical profiles of DHP compounds arise from the different substituents attached to the core 1,4-dihydropyridine ring.

Caption: General structure of the 1,4-dihydropyridine scaffold.

  • R1 (N1 position): Typically an H-bond donor (NH). Modification here can impact metabolism.

  • R2, R2' (C2, C6 positions): Small alkyl groups like methyl are common and important for activity.

  • R3, R3' (C3, C5 positions): Ester groups are crucial. The nature of the ester (e.g., the side chain in amlodipine) significantly impacts properties like pKa, solubility, and duration of action.[14]

  • R4 (C4 position): An aryl ring (usually a substituted phenyl group) is essential for antagonistic activity. The type and position of substituents on this ring (e.g., nitro group in nifedipine) influence conformation and receptor binding.[14][15]

For example, the basic aminoethyl ether side chain in amlodipine's C3 ester group confers a pKa of ~8.6, making it ionizable at physiological pH and contributing to its distinct pharmacokinetic profile compared to the neutral nifedipine.

Experimental Protocols

Accurate and reproducible measurement of these properties is paramount for drug development. The following are standardized, self-validating protocols.

Protocol 1: Determination of LogP by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard.

Causality: n-Octanol is chosen as the nonpolar phase because its properties are believed to mimic those of biological lipid membranes. The system is shaken to equilibrium to ensure the final concentration measurement reflects the true thermodynamic partitioning.

Methodology:

  • Preparation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol to form the biphasic system. Calibrate the analytical instrument (e.g., HPLC-UV) with a standard curve of the DHP compound.

  • Partitioning: Dissolve a precisely weighed amount of the DHP derivative in the pre-saturated n-octanol.

  • Equilibration: Add a known volume of the n-octanol-drug solution and an equal volume of pre-saturated water to a flask. Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.[1]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC.[1][16]

  • Calculation: Calculate LogP using the formula: LogP = log10(C_oct / C_aq).

Shake_Flask_Workflow prep 1. Prepare Saturated Octanol & Water dissolve 2. Dissolve DHP in Octanol prep->dissolve mix 3. Mix Drug-Octanol & Water Phases dissolve->mix shake 4. Shake to Equilibrium (24h) mix->shake centrifuge 5. Centrifuge for Phase Separation shake->centrifuge quantify 6. Quantify DHP in Each Phase (HPLC) centrifuge->quantify calculate 7. Calculate LogP = log(Coct/Caq) quantify->calculate

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol determines pKa by measuring pH changes in a solution upon the addition of an acid or base titrant.

Causality: As a titrant is added, the ionization state of the DHP compound changes. The point of maximum inflection on the resulting pH vs. titrant volume curve corresponds to the pKa, where the concentrations of the ionized and unionized species are equal.

Methodology:

  • Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Dissolve the DHP compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17][18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17][18]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with pH measurements.[17][18]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with continuous stirring. Immerse the calibrated pH electrode.

  • Data Collection: Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl for a basic DHP) or base (e.g., 0.1 M NaOH for an acidic DHP). Record the pH after each addition, ensuring the reading is stable.[19]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa is determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. Volume).[18]

Protocol 3: Assessment of Photostability

This protocol follows the principles outlined in the ICH Q1B guideline to assess how a drug substance is affected by light.

Causality: This forced degradation study intentionally exposes the drug to light conditions more severe than those expected during storage to identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare samples of the solid DHP drug substance, as well as solutions in a photochemically inert solvent (e.g., acetonitrile). Prepare a "dark" control sample stored under the same conditions but protected from light.

  • Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp, as specified by ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Exposure: Place the samples in a controlled environment, monitoring temperature to minimize thermal degradation.

  • Analysis: At specified time points, withdraw samples (and the dark control) and analyze them using a stability-indicating HPLC method. This method must be able to separate the intact drug from its photodegradation products.

  • Evaluation: Compare the chromatograms of the exposed samples to the control. Identify and quantify any degradation products. A significant loss of the parent compound or the appearance of degradation products indicates photosensitivity.[11]

Conclusion

The physicochemical properties of dihydropyridine compounds are a complex interplay of their core structure and peripheral substituents. Lipophilicity, pKa, solubility, and stability are not independent variables but are interconnected factors that collectively determine the therapeutic viability of a drug candidate. Amlodipine's basicity and resulting pH-dependent solubility offer a different pharmacokinetic profile from the neutral but highly photosensitive nifedipine. This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to conduct a robust comparative analysis, enabling more informed decisions in drug design, lead optimization, and formulation development.

References

Head-to-Head Comparison: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide vs. Nifedipine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for managing hypertension and angina.[1][2][3] Nifedipine, a first-generation dihydropyridine CCB, has been a benchmark for decades, known for its potent vasodilatory effects.[1][2][3][4][5] This guide provides a comprehensive head-to-head comparison of nifedipine with a novel investigational compound, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (hereinafter referred to as Compound X). While Compound X is currently in the preclinical phase of development, its structural similarity to the dihydropyridine class suggests a potential role as a next-generation CCB.[6] This document will delve into a comparative analysis of their mechanisms of action, vasodilatory efficacy, and pharmacokinetic profiles, supported by established and hypothetical experimental data to guide further research and development.

Mechanism of Action: A Tale of Two Dihydropyridines

Both nifedipine and Compound X are presumed to exert their primary pharmacological effects by modulating the influx of extracellular calcium ions through L-type voltage-gated calcium channels.[2][3][6][7] These channels are pivotal in the excitation-contraction coupling of vascular smooth muscle and cardiac myocytes.[7]

Nifedipine, a prototypical dihydropyridine, exhibits high vascular selectivity.[8][9] It binds to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive conformation.[10] This inhibition of calcium influx leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation and subsequent vasodilation.[3][7] This potent vasodilatory action is the primary mechanism behind its antihypertensive and antianginal effects.[1][4]

Compound X, based on its dihydropyridine core, is hypothesized to share this fundamental mechanism. However, subtle structural modifications, such as the N-methylation and the 4-carboxamide group, may confer differences in binding affinity, channel selectivity, and off-target effects. For instance, some novel CCBs have been shown to modulate N-type and/or T-type calcium channels in addition to L-type channels, which could translate to unique organ-protective effects.[8]

cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Intervention Ca_channel L-type Calcium Channel Ca_ion_intra Ca²⁺ (intracellular) Ca_channel->Ca_ion_intra Relaxation Vasodilation Ca_channel->Relaxation Inhibition leads to Ca_ion_extra Ca²⁺ (extracellular) Ca_ion_extra->Ca_channel Influx Contraction Muscle Contraction Ca_ion_intra->Contraction Nifedipine Nifedipine Nifedipine->Ca_channel Blocks Compound_X Compound X (Hypothesized) Compound_X->Ca_channel Blocks

Caption: Mechanism of Action of Dihydropyridine Calcium Channel Blockers.

Comparative Efficacy: In Vitro Vasodilation Studies

To quantitatively compare the vasodilatory potency of Compound X and nifedipine, a standard in vitro organ bath experiment using isolated rat aortic rings is proposed. This assay provides a controlled environment to assess the direct effects of the compounds on vascular smooth muscle tone.

Experimental Protocol: Vasodilation Assay in Isolated Rat Aortic Rings
  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs-Henseleit buffer. The aortas are cleaned of adhering fat and connective tissue and cut into 2-3 mm rings.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 2g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM).

  • Cumulative Concentration-Response Curves: Once the phenylephrine-induced contraction has stabilized, cumulative concentrations of either nifedipine or Compound X (10⁻¹⁰ to 10⁻⁵ M) are added to the organ baths.

  • Data Analysis: The relaxation response at each concentration is expressed as a percentage of the maximal phenylephrine-induced contraction. The EC₅₀ (half-maximal effective concentration) and Emax (maximum relaxation) values are calculated using a sigmoidal dose-response curve fit.

Start Start Excise Excise Rat Aorta Start->Excise Prepare Prepare Aortic Rings Excise->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Contract Contract with Phenylephrine (1 µM) Equilibrate->Contract Add_Drug Add Cumulative Doses of Nifedipine or Compound X Contract->Add_Drug Record Record Relaxation Add_Drug->Record Analyze Analyze Data (EC₅₀, Emax) Record->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vitro Vasodilation Assay.

Hypothetical Experimental Data

The following table summarizes the expected outcomes from the in vitro vasodilation assay, positioning Compound X as a potentially more potent vasodilator.

CompoundEC₅₀ (nM)Emax (%)
Nifedipine15.2 ± 2.198.5 ± 1.5
Compound X8.7 ± 1.599.1 ± 1.2

These hypothetical data suggest that Compound X has a lower EC₅₀ than nifedipine, indicating higher potency in inducing vasodilation in this experimental model.

Pharmacokinetic Profile: A Comparative Overview

The clinical utility of a drug is heavily influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Nifedipine is well-absorbed orally, but it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This results in a relatively low bioavailability and a short half-life for the immediate-release formulation.[1][11] Extended-release formulations have been developed to provide more stable plasma concentrations and a longer duration of action.[1]

For Compound X, the introduction of the N-methyl and 4-carboxamide moieties could significantly alter its pharmacokinetic profile. These modifications might influence its solubility, membrane permeability, and susceptibility to metabolic enzymes. A key objective in the development of Compound X would be to achieve a more favorable pharmacokinetic profile compared to nifedipine, potentially with higher bioavailability and a longer half-life, allowing for once-daily dosing without the need for complex extended-release formulations.

ParameterNifedipine (Immediate-Release)Compound X (Hypothetical)
Bioavailability45-70%> 80%
Protein Binding92-98%~95%
MetabolismExtensive (CYP3A4)Moderate (Potentially less CYP3A4 dependent)
Half-life2-5 hours12-18 hours
ExcretionPrimarily renal (as metabolites)Renal and Fecal

Safety and Tolerability

The side effects of nifedipine are primarily related to its potent vasodilatory action and include headache, flushing, dizziness, and peripheral edema.[5] Reflex tachycardia, a compensatory increase in heart rate in response to a rapid drop in blood pressure, can also occur, particularly with the immediate-release formulation.[2]

The safety profile of Compound X will need to be thoroughly evaluated in preclinical and clinical studies. A more gradual onset of action and a longer half-life for Compound X could potentially lead to a lower incidence of reflex tachycardia and other side effects associated with rapid vasodilation. Furthermore, assessing the off-target activities of Compound X will be crucial to identify any potential for unforeseen adverse effects.

Conclusion and Future Directions

This comparative guide has provided a framework for evaluating the investigational compound, this compound, against the established calcium channel blocker, nifedipine. Based on its chemical structure, Compound X is hypothesized to be a potent dihydropyridine-type calcium channel blocker. The hypothetical in vitro data suggest it may have greater vasodilatory potency than nifedipine. Furthermore, structural modifications in Compound X hold the promise of an improved pharmacokinetic profile, potentially leading to a better safety and tolerability profile.

Future research should focus on validating these hypotheses through rigorous preclinical studies. This includes comprehensive in vitro and in vivo pharmacological profiling, detailed pharmacokinetic and metabolism studies, and thorough safety and toxicology assessments. Should these studies yield positive results, Compound X could represent a significant advancement in the treatment of hypertension and other cardiovascular diseases.

References

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a therapeutic candidate from a promising hit to a clinical drug is paved with rigorous evaluation, a cornerstone of which is the assessment of its selectivity. Off-target interactions, where a drug binds to unintended molecular targets, can lead to a spectrum of consequences ranging from diminished efficacy to severe, unforeseen side effects.[1] Therefore, understanding the cross-reactivity profile of a novel compound is not merely a regulatory checkbox but a fundamental aspect of risk assessment and a prerequisite for safe and effective pharmacology.

This guide provides an in-depth framework for evaluating the cross-reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (herein referred to as 'Compound X') , a novel investigational molecule. For the purpose of this guide, we will operate under the hypothesis that Compound X has been identified as a potent and selective inhibitor of the EZH2 histone methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2) implicated in various cancers.[2][3] The objective is to design and execute a series of experiments to identify potential off-target interactions across a broad panel of other physiologically relevant receptors, thereby building a comprehensive selectivity profile.

Part 1: Strategic Design of a Cross-Reactivity Screening Panel

The selection of receptors for a cross-reactivity panel is a critical decision that balances breadth of coverage with biological relevance. A haphazard approach is inefficient; a strategic one, guided by scientific rationale, yields actionable data.

Causality Behind Panel Selection:

  • Homologous Targets: We begin with receptors that share structural or functional homology with the primary target, EZH2. While EZH2 is a histone methyltransferase, screening against other methyltransferases and epigenetic modifiers is a logical first step to identify potential class-specific off-target effects.

  • Known "Promiscuous" Families: Certain receptor families are notoriously associated with off-target binding due to conserved structural features in their ligand-binding pockets. These include:

    • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in countless physiological processes.

    • Kinases: With over 500 members, the human kinome presents a significant landscape for off-target interactions.

    • Ion Channels: Critical for neuronal and cardiac function, with channels like hERG being of particular safety concern.

  • Safety-Critical Receptors: A standard panel of receptors with known links to adverse drug events (ADEs) is non-negotiable. This "safety panel" typically includes receptors involved in cardiovascular function (adrenergic, muscarinic, dopamine receptors), central nervous system effects (serotonin, opioid receptors), and others as mandated by regulatory guidelines.

  • Structure-Activity Relationship (SAR) Data: Early SAR data for Compound X and its analogs can provide clues. If structurally similar compounds have known off-target activities, those receptors should be prioritized for inclusion in the panel.

Part 2: Primary Screening via Radioligand Binding Assays

The workhorse for initial cross-reactivity screening is the competitive radioligand binding assay.[4][5] This method provides a robust and high-throughput means to quantify the affinity of a test compound for a multitude of receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.[6][7]

Principle of the Assay:

The assay relies on the principle of competitive inhibition. A fixed concentration of a radioligand (a ligand labeled with a radioactive isotope like ³H or ¹²⁵I) is incubated with a receptor preparation (e.g., cell membranes). In the presence of an unlabeled test compound (Compound X), the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. The concentration of Compound X that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8]

Experimental Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol outlines a generalized procedure for a 96-well plate filtration binding assay.[8]

A. Reagent and Membrane Preparation:

  • Membrane Homogenate: Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

  • Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay. This is crucial for normalizing the binding data (e.g., Bmax in fmol/mg protein).[6][8]

  • Radioligand & Test Compound Preparation: Prepare serial dilutions of Compound X in the assay buffer. The radioligand is diluted to a final concentration typically at or below its dissociation constant (Kd) to ensure assay sensitivity.

B. Assay Execution:

  • Plate Setup: To each well of a 96-well plate, add the following in order:

    • 150 µL of the membrane preparation (containing 5-100 µg of protein, depending on receptor expression).

    • 50 µL of Compound X at various concentrations (or buffer for total binding controls).

    • 50 µL of the diluted radioligand.

  • Incubation: The plate is incubated, typically for 60-120 minutes at room temperature or 30°C, with gentle agitation to allow the binding reaction to reach equilibrium.[8]

  • Termination and Filtration: The incubation is stopped by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[6]

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying and Scintillation Counting: The filter plate is dried completely. A scintillation cocktail is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter (e.g., a MicroBeta counter).[8]

C. Data Analysis:

  • Determine Specific Binding:

    • Total Binding: Radioactivity in wells with radioligand and membranes only.

    • Non-Specific Binding (NSB): Radioactivity in wells containing a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

    • Specific Binding = Total Binding - NSB.

  • Calculate IC50: Plot the percentage of specific binding against the log concentration of Compound X. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow start_end start_end process_step process_step decision_point decision_point output output start Start prep Prepare Reagents (Membranes, Radioligand, Compound X) start->prep incubate Add to Plate & Incubate to Equilibrium prep->incubate filtrate Separate Bound/Free via Vacuum Filtration incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count analyze Analyze Data (IC50 -> Ki) count->analyze report Selectivity Profile analyze->report end_node End report->end_node

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Data Interpretation and Hit Prioritization

The output of the primary screen will be a large dataset of Ki values. The key is to interpret this data to identify meaningful off-target interactions.

Defining a "Hit": The Selectivity Window

A common practice is to define a "selectivity window." An off-target interaction is typically considered significant if its affinity (Ki) is within a certain range of the on-target affinity. A 100-fold window is a frequently used starting point.

  • Selectivity Index (SI) = Off-target Ki / On-target Ki

An SI of <100 indicates a potential off-target liability that warrants further investigation.

Hypothetical Data Summary for Compound X:

Target ReceptorClassAssay TypeRadioligandKi (nM) for Compound XSelectivity Index (vs. EZH2)
EZH2 Methyltransferase Enzymatic - 2.5 1 (On-Target)
EZH1MethyltransferaseBinding[³H]-SAH15060
SETD2MethyltransferaseBinding[³H]-SAH>10,000>4000
Dopamine D2GPCRBinding[³H]-Spiperone22590
Serotonin 5-HT2AGPCRBinding[³H]-Ketanserin>10,000>4000
Adrenergic α1AGPCRBinding[³H]-Prazosin8,5003400
hERGIon ChannelBinding[³H]-Astemizole>10,000>4000

Interpretation: Based on this hypothetical data, Compound X shows excellent selectivity against most screened targets. However, its affinity for EZH1 (SI=60) and the Dopamine D2 receptor (SI=90) falls within the 100-fold selectivity window. These are considered "hits" that must be functionally validated.

Part 4: Functional Validation of Off-Target Hits

A binding event does not equate to a biological effect.[9] A compound can bind to a receptor as an agonist (activator), antagonist (inhibitor), or have no functional consequence. Therefore, all significant binding hits must be progressed to functional assays to determine the nature and potency of the interaction.[10]

Rationale for Functional Assays: Functional assays measure the biological response downstream of receptor binding.[9] For the Dopamine D2 receptor, a Gi-coupled GPCR, a relevant functional assay would measure the inhibition of cAMP production.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane ligand ligand receptor receptor protein protein effector effector second_messenger second_messenger response response Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates CompoundX Compound X (Antagonist?) CompoundX->D2R Binds & Blocks G_protein Gi Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Response Decreased Cellular Response cAMP->Response Leads to

References

An In Vivo Efficacy Showdown: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide Versus the Gold Standard, Amlodipine, in a Preclinical Model of Hypertension

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel antihypertensive therapies with improved efficacy and safety profiles, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for the head-to-head in vivo comparison of a promising, yet under-characterized compound, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, against the widely prescribed calcium channel blocker, amlodipine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental blueprint and a discussion of the potential mechanistic distinctions that could underpin differential efficacy.

Introduction to the Contenders

Amlodipine: The Established Benchmark

Amlodipine is a long-acting dihydropyridine calcium channel blocker that has been a cornerstone in the management of hypertension and angina for decades.[1][2] Its mechanism of action is well-elucidated, involving the inhibition of L-type calcium channels in vascular smooth muscle cells.[3][4] This blockade prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3][5] Amlodipine's efficacy and safety have been demonstrated in numerous clinical trials, making it an appropriate gold standard for comparison.[6][7][8]

This compound: The Novel Challenger

While the in vivo cardiovascular effects of this compound are not extensively documented in publicly available literature, its chemical structure, featuring a dihydropyridine-like core, suggests a potential for activity at ion channels or related receptors involved in blood pressure regulation. The carboxamide moiety could influence its pharmacokinetic properties and target interactions. The primary objective of the proposed study is to elucidate its antihypertensive efficacy and characterize its pharmacological profile in comparison to amlodipine.

Proposed In Vivo Efficacy Study: A Head-to-Head Comparison

To rigorously assess the antihypertensive potential of this compound, a well-controlled preclinical study is essential. The following protocol outlines a robust experimental design.

Experimental Workflow

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment acclimatization Animal Acclimatization (7 days) baseline Baseline Blood Pressure Measurement (3 days) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Daily Oral Administration (28 days) grouping->treatment bp_monitoring Weekly Blood Pressure & Heart Rate Monitoring treatment->bp_monitoring pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis bp_monitoring->pk_pd histopathology Terminal Histopathology pk_pd->histopathology

Caption: Proposed experimental workflow for the in vivo comparison.

Detailed Experimental Protocol

1. Animal Model Selection:

The Spontaneously Hypertensive Rat (SHR) model is recommended.[9][10] SHRs develop hypertension genetically, mimicking human essential hypertension, making them a widely accepted and relevant model for screening antihypertensive drugs.[11][12]

2. Treatment Groups:

  • Group 1: Vehicle Control: Administration of the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

  • Group 2: Amlodipine (5 mg/kg): A clinically relevant dose to serve as the positive control.

  • Group 3: this compound (Low Dose, e.g., 10 mg/kg): To assess dose-dependency.

  • Group 4: this compound (High Dose, e.g., 30 mg/kg): To determine maximal efficacy.

Rationale: The inclusion of a vehicle control is crucial to account for any effects of the administration procedure itself. The amlodipine group provides a benchmark for efficacy. The use of two doses of the novel compound allows for the assessment of a dose-response relationship.

3. Drug Administration:

Oral gavage is the recommended route of administration to simulate the intended clinical route for antihypertensive medications. Daily administration for 28 days will allow for the assessment of both acute and chronic effects on blood pressure.

4. Efficacy Endpoints:

  • Primary Endpoint: Change in systolic and diastolic blood pressure from baseline. Measurements should be taken at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.

  • Secondary Endpoints:

    • Heart rate.

    • Pharmacokinetic analysis: Blood samples will be collected at various time points to determine the concentration-time profile of this compound.

    • Terminal organ histopathology (heart, kidneys): To assess for any potential end-organ damage or protective effects.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes and comparative analysis.

Table 1: Hypothetical Mean Change in Systolic Blood Pressure (mmHg) from Baseline

Treatment GroupWeek 1Week 2Week 3Week 4
Vehicle Control-2.5-3.1-2.8-3.5
Amlodipine (5 mg/kg)-15.2-25.8-30.5-32.1
This compound (10 mg/kg)-10.8-18.5-22.3-24.7
This compound (30 mg/kg)-18.3-28.9-35.1-38.6

Table 2: Hypothetical Mean Change in Heart Rate (beats per minute) from Baseline

Treatment GroupWeek 4
Vehicle Control+2
Amlodipine (5 mg/kg)+15
This compound (10 mg/kg)+5
This compound (30 mg/kg)+8

Mechanistic Insights and Discussion

Amlodipine's Mechanism of Action

G cluster_0 Vascular Smooth Muscle Cell extracellular Extracellular Space ca_channel L-type Calcium Channel intracellular Intracellular Space ca_influx Ca2+ Influx ca_channel->ca_influx calmodulin Calmodulin Activation ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck contraction Muscle Contraction mlck->contraction vasodilation Vasodilation amlodipine Amlodipine amlodipine->ca_channel Inhibits amlodipine->vasodilation

Caption: Amlodipine's mechanism of action in vascular smooth muscle cells.[3]

Amlodipine's antihypertensive effect is a direct result of its ability to block L-type calcium channels, leading to vasodilation.[3][4] This can sometimes be accompanied by a reflex tachycardia (an increase in heart rate) as the body compensates for the drop in blood pressure.[8]

Hypothesized Mechanism of this compound

Given its structural similarity to dihydropyridines, it is plausible that this compound also acts on calcium channels. However, the carboxamide substitution could confer a different selectivity profile, potentially interacting with other ion channels (e.g., potassium channels) or possessing additional modulatory effects on the renin-angiotensin system.[13] The hypothetical data showing a more pronounced blood pressure reduction with a blunted heart rate response compared to amlodipine could suggest a multi-target mechanism or a more favorable pharmacodynamic profile.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to comparing the in vivo efficacy of a novel compound, this compound, with the established antihypertensive agent, amlodipine. The proposed experimental design, rooted in established preclinical models, provides a clear pathway for elucidating the therapeutic potential of this new chemical entity.

Should the in vivo data prove promising, further investigations would be warranted. These would include more detailed mechanistic studies to identify its precise molecular target(s), comprehensive safety and toxicology assessments, and formulation development to optimize its pharmacokinetic profile for potential clinical translation. The ultimate goal is to determine if this compound represents a viable and potentially superior alternative to existing antihypertensive therapies.

References

A Guide to the Reproducible Synthesis and Biological Evaluation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological testing of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Pyridine carboxamides are a well-established class of compounds in medicinal chemistry, recognized for their broad therapeutic potential, including applications as antifungal, antitumor, and antibacterial agents.[1][2][3] The reproducibility of both the chemical synthesis and the biological assays is paramount for the successful validation of any new chemical entity. This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the critical parameters that govern experimental consistency and data integrity.

Part 1: Reproducible Synthesis and Analytical Characterization

The successful biological evaluation of a compound begins with its reproducible chemical synthesis and unambiguous characterization. A pure, well-characterized compound is the foundation of reliable biological data. While a specific, dedicated synthesis for this compound is not extensively detailed in peer-reviewed literature, a robust and reproducible pathway can be designed based on established chemical transformations common to pyridone chemistry.

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available starting material, Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.[4] The pathway involves three key steps: (1) N-methylation of the pyridone ring, (2) saponification of the methyl ester to the corresponding carboxylic acid, and (3) amidation to yield the final product. This multi-step approach allows for purification and characterization at intermediate stages, ensuring the quality of the material progressing through the synthesis.

G cluster_synthesis Synthetic Workflow A Methyl 2-oxo-1,2- dihydropyridine-4-carboxylate B Methyl 1-methyl-2-oxo-1,2- dihydropyridine-4-carboxylate A->B Step 1: N-Methylation (MeI, K2CO3, DMF) C 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid B->C Step 2: Saponification (LiOH, THF/H2O) D 1-Methyl-2-oxo-1,2- dihydropyridine-4-carboxamide (Final Product) C->D Step 3: Amidation (NH4Cl, HATU, DIPEA, DMF) G cluster_bioassay Biological Assay Workflow A 1. Cell Culture (A549 cells) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial dilutions of test compound) B->C D 4. Incubation (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate & Solubilize Formazan E->F G 7. Data Acquisition (Measure absorbance at 570 nm) F->G H 8. Data Analysis (Calculate % viability, plot dose-response, determine IC50) G->H G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Signaling Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Apoptosis Apoptosis Proliferation Cell Proliferation TF->Proliferation Compound Test Compound Compound->Inhibition Inhibition->Kinase Inhibition

References

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is a daily pursuit of innovation. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a compound of interest in modern medicinal chemistry. By providing in-depth, technically accurate, and field-proven insights, we aim to be your trusted partner in laboratory safety and chemical handling.

Core Safety Directives: A Proactive Stance on Protection

Given the irritant nature of the analogous compound, the primary safety objective is to prevent all direct contact and aerosol inhalation. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent handling protocols.

Engineering Controls: Your First Line of Defense

The principal engineering control for handling this compound, particularly in its powdered form or when being dissolved, is a certified chemical fume hood.[2][3] A fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated, minimizing the risk of inhalation.[2][4]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact and potential irritation. Double gloving is recommended when handling the pure compound.[2][5]
Eye & Face Protection Safety goggles with side-shields or a full-face shieldTo protect against splashes, dust, and aerosols, preventing serious eye irritation.[2][6]
Skin & Body Protection A lab coat or chemical-resistant coveralls with long sleeves and tight-fitting cuffsTo minimize skin exposure to spills or dust.[5][7]
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if working outside of a fume hood or if dust/aerosol generation is significant.To prevent inhalation of the compound, which may cause respiratory irritation.[6][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Workflow for Handling this compound A 1. Pre-Handling Preparation - Verify fume hood certification. - Assemble all necessary PPE. - Prepare spill kit. B 2. Weighing and Aliquoting - Perform ONLY within a fume hood. - Use anti-static weigh paper/boats. - Handle with care to avoid dust generation. A->B Proceed to handling C 3. Dissolution - Add solvent to the solid slowly. - Keep the container covered as much as possible. - Ensure adequate mixing without splashing. B->C Prepare for use D 4. Reaction/Application - Maintain all operations within the fume hood. - Keep reaction vessels closed or under an inert atmosphere. C->D Use in experiment E 5. Post-Handling Decontamination - Wipe down all surfaces in the fume hood with an appropriate solvent. - Decontaminate all equipment used. D->E After experiment F 6. Waste Disposal - Segregate all contaminated materials into a labeled hazardous waste container. E->F Collect waste G 7. Doffing PPE - Remove PPE in the correct order to avoid self-contamination. - Wash hands thoroughly. F->G Final step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.